7-Hydrazinylquinoline hydrochloride
Description
BenchChem offers high-quality 7-Hydrazinylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydrazinylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-7-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRVBHXQGNHQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855893 | |
| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15794-14-6 | |
| Record name | 7-Hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Hydrazinylquinoline Hydrochloride
Introduction
7-Hydrazinylquinoline hydrochloride is a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. As a derivative of quinoline, a structural motif present in numerous pharmacologically active compounds, it serves as a versatile building block for the synthesis of novel therapeutic agents. The introduction of a hydrazinyl group at the 7-position of the quinoline ring imparts unique chemical reactivity, making it a valuable precursor for creating a diverse array of molecules with potential biological activities, including but not limited to anticancer, antimalarial, and antimicrobial properties.[1] This guide provides a comprehensive overview of the synthesis and characterization of 7-hydrazinylquinoline hydrochloride, offering detailed protocols and expert insights to facilitate its effective utilization in research and development endeavors.
The core of this document is dedicated to elucidating a reliable synthetic pathway to 7-hydrazinylquinoline hydrochloride and detailing the analytical techniques essential for confirming its structure and purity. The presented methodologies are designed to be both robust and reproducible, empowering researchers to confidently prepare and validate this key chemical intermediate for their specific applications.
Synthesis of 7-Hydrazinylquinoline Hydrochloride
The synthesis of 7-hydrazinylquinoline hydrochloride is typically achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 7-chloroquinoline. The process involves the displacement of the chloro group by hydrazine, followed by conversion to the hydrochloride salt to enhance stability and handling.
Synthetic Pathway Overview
The overall synthetic scheme can be visualized as a two-step process: the formation of the free base, 7-hydrazinylquinoline, and its subsequent conversion to the hydrochloride salt. The initial reaction leverages the reactivity of hydrazine hydrate as a potent nucleophile to displace the chlorine atom from the electron-deficient quinoline ring.
Caption: Figure 1. Synthetic pathway for 7-Hydrazinylquinoline Hydrochloride.
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of 7-hydrazinylquinoline hydrochloride.
Materials:
-
7-Chloroquinoline
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloroquinoline (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The addition is mildly exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of the Free Base: After completion of the reaction, cool the mixture to room temperature. The product, 7-hydrazinylquinoline, will often precipitate out of the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Formation of the Hydrochloride Salt: Suspend the isolated 7-hydrazinylquinoline in ethanol and cool the mixture in an ice bath. Add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic. The hydrochloride salt will precipitate.
-
Purification: The crude 7-hydrazinylquinoline hydrochloride can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
Rationale for Experimental Choices:
-
Solvent: Ethanol is an excellent solvent for both the starting material and the reagent, and its boiling point is suitable for the reflux conditions required for the reaction to proceed at a reasonable rate.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the reaction to completion and minimizes the formation of potential side products.
-
Conversion to Hydrochloride Salt: The hydrochloride salt is generally more stable, crystalline, and easier to handle than the free base, which can be an oil or a low-melting solid.
Characterization of 7-Hydrazinylquinoline Hydrochloride
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized 7-hydrazinylquinoline hydrochloride. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 7-hydrazinylquinoline hydrochloride will exhibit characteristic signals for the aromatic protons of the quinoline ring and the protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the quinoline ring. The protons of the -NH-NH₂ group will typically appear as broad singlets.[2]
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring provide further confirmation of the structure.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (typically 7-9 ppm) corresponding to the quinoline ring protons. Broad signals for the hydrazinyl protons. |
| ¹³C NMR | Resonances for the nine distinct carbon atoms of the quinoline ring. |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-hydrazinylquinoline hydrochloride will display characteristic absorption bands corresponding to the N-H stretching vibrations of the hydrazinyl group, as well as C=C and C=N stretching vibrations of the quinoline ring.[3][4][5][6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3100-3400 (often broad) |
| C=N Stretch (Quinoline) | 1600-1650 |
| C=C Stretch (Aromatic) | 1450-1600 |
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. The mass spectrum will show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.[8][9][10]
Workflow for Spectroscopic Characterization
Caption: Figure 2. Workflow for the characterization of 7-Hydrazinylquinoline Hydrochloride.
Purity Assessment
In addition to spectroscopic characterization, it is essential to assess the purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a sample by separating it into its individual components. A pure sample of 7-hydrazinylquinoline hydrochloride should ideally show a single major peak.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimentally determined values should be in close agreement with the calculated theoretical values for the molecular formula C₉H₉ClN₃·HCl.
Applications in Drug Development
7-Hydrazinylquinoline hydrochloride is a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The hydrazinyl group can be readily reacted with aldehydes, ketones, and other electrophiles to form hydrazones and other complex heterocyclic systems.[1] These derivatives have been investigated for their efficacy as anticancer, antimalarial, and antimicrobial agents.[1] The ability to easily modify the structure of 7-hydrazinylquinoline allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of 7-hydrazinylquinoline hydrochloride. By following the outlined protocols and employing the described analytical techniques, researchers and drug development professionals can confidently prepare and validate this important chemical intermediate. The versatility of 7-hydrazinylquinoline hydrochloride as a synthetic building block ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents. The robust methodologies presented herein are intended to serve as a solid foundation for further innovation and discovery in the field of medicinal chemistry.
References
-
Eur J Mass Spectrom (Chichester). 2016;22(2):83-90. doi: 10.1255/ejms. 1413. Title: 2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds. URL: [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Source: NASA. URL: [Link]
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Vibrational spectroscopic study of some quinoline derivatives. Source: ResearchGate. URL: [Link]
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Fathalla, W., & El-Nattat, W. (2012). synthyses, reactionand charactrization of quinoline derivatives. International Journal of Pharmacy, 2(2), 299-305. URL: [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Source: MDPI. URL: [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... Source: ResearchGate. URL: [Link]
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Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333–1335. URL: [Link]
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Supporting Information. Source: Royal Society of Chemistry. URL: [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Source: PMC - NIH. URL: [Link]
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PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Source: MDPI. URL: [Link]
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Duval, R. E., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Medicinal Chemistry, 7(5), 489-494. URL: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source: SpringerLink. URL: [Link]
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(E)-(2-Chlorobenzylidene)hydrazine. Source: Organic Syntheses. URL: [Link]
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7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. Source: PubChem. URL: [Link]
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Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Source: MDPI. URL: [Link]
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Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Source: PMC - NIH. URL: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Source: Human Metabolome Database. URL: [Link]
- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Source: Google Patents.
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Source: PubMed. URL: [Link]
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6-Hydrazinylquinoline hydrochloride. Source: PubChem. URL: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Source: TSI Journals. URL: [Link]
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One-Pot Preparation of 7-Hydroxyquinoline. Source: ResearchGate. URL: [Link]
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Interpreting Mass Spectra. Source: YouTube. URL: [Link]
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14387-14405. URL: [Link]
- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Source: Google Patents.
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An In-depth Technical Guide on the Solubility and Stability of 7-Hydrazinylquinoline Hydrochloride
Introduction
7-Hydrazinylquinoline hydrochloride is a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 7-Hydrazinylquinoline hydrochloride. The protocols and principles outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, thereby informing downstream applications and formulation development.
The structural features of 7-Hydrazinylquinoline hydrochloride, namely the quinoline nucleus and the reactive hydrazine moiety, suggest potential challenges and specific considerations for its handling and characterization. This guide will delve into these aspects, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Part 1: Solubility Profile Assessment
A comprehensive understanding of a compound's solubility is a critical first step in its development. It influences bioavailability, formulation strategies, and the design of various in vitro and in vivo assays. The following sections detail a systematic approach to determining the solubility of 7-Hydrazinylquinoline hydrochloride across a range of relevant solvent systems.
Theoretical Considerations
The solubility of 7-Hydrazinylquinoline hydrochloride is governed by its molecular structure, including its aromatic quinoline ring system, the polar and reactive hydrazine group, and its presentation as a hydrochloride salt. The hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, the overall solubility will be influenced by the interplay of lattice energy in the solid state and the solvation energy in the liquid phase. Factors such as pH, temperature, and the presence of co-solvents can significantly modulate its solubility.
Experimental Workflow for Solubility Determination
A well-defined workflow is essential for obtaining accurate and reproducible solubility data. The following diagram illustrates a typical process for assessing the solubility of 7-Hydrazinylquinoline hydrochloride.
Caption: Workflow for Solubility Assessment.
Step-by-Step Protocol for Equilibrium Solubility Measurement
This protocol describes the shake-flask method, a gold standard for determining equilibrium solubility.
Materials:
-
7-Hydrazinylquinoline hydrochloride
-
Volumetric flasks and pipettes
-
Scintillation vials or similar sealed containers
-
Orbital shaker with temperature control
-
Centrifuge and/or syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Aqueous buffers (pH 2, 4, 7.4, 9)
-
Organic solvents (e.g., DMSO, ethanol, methanol)
Procedure:
-
Preparation of Solvent Systems: Prepare a range of aqueous buffers and select relevant organic solvents.
-
Addition of Excess Compound: Add an excess amount of 7-Hydrazinylquinoline hydrochloride to a known volume of each solvent system in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by direct filtration using a chemically compatible syringe filter.
-
Sample Preparation for Analysis: Accurately dilute the clear supernatant or filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 7-Hydrazinylquinoline hydrochloride.
-
Calculation of Solubility: Calculate the solubility in each solvent system, taking into account the dilution factor.
Data Presentation
Solubility data should be presented in a clear and organized manner.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 M HCl | 1.0 | 25 | |
| Phosphate Buffer | 2.0 | 25 | |
| Acetate Buffer | 4.0 | 25 | |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | |
| Borate Buffer | 9.0 | 25 | |
| Water | ~7 | 25 | |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | |
| Ethanol | N/A | 25 | |
| Methanol | N/A | 25 |
Part 2: Stability Profile and Forced Degradation Studies
Understanding the chemical stability of 7-Hydrazinylquinoline hydrochloride is crucial for defining its shelf-life, storage conditions, and potential degradation pathways.[1][2] Forced degradation studies, or stress testing, are employed to intentionally degrade the compound under more severe conditions than accelerated stability studies.[1][2][3] These studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[2][4]
Overview of Forced Degradation
Forced degradation studies expose the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by ICH guidelines.[1] The goal is to achieve a target degradation of 5-20%.[3] Degradation beyond 20% may lead to secondary degradation products that are not relevant to normal storage conditions.[3]
Proposed Degradation Pathways
The chemical structure of 7-Hydrazinylquinoline hydrochloride suggests susceptibility to specific degradation mechanisms. The hydrazine group is known to be susceptible to oxidation.[5] The quinoline ring, while generally stable, can undergo reactions under harsh conditions. The following diagram illustrates potential degradation pathways.
Caption: Proposed Degradation Pathways.
Protocols for Forced Degradation Studies
A stock solution of 7-Hydrazinylquinoline hydrochloride (e.g., 1 mg/mL) should be prepared in a suitable solvent for these studies.[3]
2.3.1. Hydrolytic Degradation
-
Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[3] Heat at a specified temperature (e.g., 60-80 °C) for a defined period.[1]
-
Basic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[3] Heat at a specified temperature for a defined period.
-
Neutral Conditions: Mix the stock solution with an equal volume of water. Heat at a specified temperature for a defined period.
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and dilute for HPLC analysis.
2.3.2. Oxidative Degradation
-
Procedure: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature or slightly elevated temperature for a defined period.
-
Sample Analysis: Withdraw samples at different time points, dilute, and analyze by HPLC.
2.3.3. Photolytic Degradation
-
Procedure: Expose the stock solution in a chemically inert, transparent container to a light source that provides a combination of UV and visible light.[3][6] A control sample should be wrapped in aluminum foil to protect it from light.[6] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[6]
-
Sample Analysis: Analyze the exposed and control samples by HPLC.
2.3.4. Thermal Degradation
-
Procedure: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40-80 °C) in a thermostatically controlled oven.[1]
-
Sample Analysis: Analyze the samples at various time points.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a reverse-phase HPLC (RP-HPLC) method.[1][7] This method must be able to separate the parent compound from all its degradation products.
Key Steps in Method Development:
-
Column and Mobile Phase Screening: Test different C18 or other suitable columns with various mobile phase compositions (e.g., methanol:water or acetonitrile:water gradients with buffers like ammonium acetate or formate).
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and all degradation products.
-
Method Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve optimal separation.
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from all degradation product peaks in the stressed samples demonstrates its specificity.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 7-Hydrazinylquinoline hydrochloride. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality data that is essential for advancing the development of this compound. The inherent reactivity of the hydrazine moiety necessitates careful and thorough stability assessment, and the development of a robust, stability-indicating analytical method is a non-negotiable prerequisite for accurate characterization. The insights gained from these studies will be invaluable for formulation design, defining appropriate storage conditions, and ensuring the overall quality and reliability of future research involving 7-Hydrazinylquinoline hydrochloride.
References
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- Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Pharmaguideline.
- U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products.
- Parchem. 7-Hydrazinylquinoline hydrochloride (Cas 15794-14-6).
- PubChem. 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride.
- PubChem. 7-Chloro-4-hydrazinylquinoline.
- Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
- ResearchGate. (PDF)
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Benchchem.
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- National Center for Biotechnology Information. (2019, July 25). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
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Physical and chemical properties of 7-Hydrazinylquinoline hydrochloride
An In-Depth Technical Guide to 7-Hydrazinylquinoline Hydrochloride
This guide provides a comprehensive technical overview of 7-Hydrazinylquinoline hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document is structured to deliver not just data, but also contextual insights into its properties, synthesis, analysis, and safe handling, reflecting field-proven expertise.
Section 1: Chemical Identity and Core Structure
7-Hydrazinylquinoline hydrochloride is a quinoline derivative featuring a hydrazine group at the 7th position, supplied as a hydrochloride salt. This structure serves as a valuable building block, or scaffold, in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Key Identifiers:
-
Chemical Name: 7-Hydrazinylquinoline hydrochloride
-
Synonyms: quinolin-7-ylhydrazine, hydrochloride[1]
-
CAS Number: 15794-14-6[1]
-
Molecular Formula: C₉H₁₀ClN₃[1]
Below is a diagram representing the chemical structure of the 7-Hydrazinylquinoline hydrochloride cation.
Caption: General synthesis workflow for 7-Hydrazinylquinoline hydrochloride.
Key Chemical Reactivity
The utility of 7-Hydrazinylquinoline hydrochloride in drug development stems from the reactivity of the hydrazine moiety. It is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This reaction is fundamental to creating diverse libraries of compounds for biological screening. For instance, 7-chloroquinoline hydrazones have been investigated as potential anticancer agents.[2]
Section 4: Analytical Characterization
Ensuring the purity and identity of the compound is a prerequisite for any research application. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol is a general method adapted for hydrazine-containing compounds and should be optimized for specific laboratory conditions. [3][4] Objective: To determine the purity of a 7-Hydrazinylquinoline hydrochloride sample.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm) [3][4]* Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Diluent: Water/Acetonitrile (50:50 v/v)
-
7-Hydrazinylquinoline hydrochloride sample
-
Reference standard (if available)
Methodology:
-
Preparation of Mobile Phase: Prepare the phosphate buffer (Mobile Phase A) and filter through a 0.45 µm filter. Degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6mm, 5µm [3][4] * Flow Rate: 1.0 mL/min [3] * Injection Volume: 10 µL
-
Detector Wavelength: 230 nm [4] * Column Temperature: 30°C
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Analysis: Inject the standard solution to verify system suitability (e.g., tailing factor, theoretical plates). Once the system is stable, inject the sample solution.
-
Data Interpretation: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area Percent method).
Section 5: Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of a hydrazine group at the 7-position creates a versatile intermediate for synthesizing novel compounds.
-
Anticancer Agents: The most prominent application is in the synthesis of hydrazones. 7-Chloroquinoline hydrazones have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer.[2] The hydrazone linkage allows for the introduction of various aromatic and heterocyclic moieties, enabling fine-tuning of the molecule's biological activity.
-
Antimalarial and Antimicrobial Research: The 7-chloro-4-hydrazinoquinoline core, a related structure, is a precursor for compounds with antitubercular and antimalarial properties. While the subject compound is the 7-hydrazinyl isomer, the underlying quinoline chemistry suggests potential in these areas as well.
Section 6: Safety, Handling, and Storage
As with any hydrazine derivative, proper safety precautions are mandatory. Hydrazine-containing compounds are often toxic and should be handled with care.
-
Hazard Identification:
-
Hydrazine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. [5] * May cause skin and serious eye irritation. [6] * May cause respiratory irritation. [7] * Some hydrazine compounds are potential carcinogens. [5]* Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][8] * Avoid creating dust. [6] * Wash hands thoroughly after handling. [8]* Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [6] * Keep away from heat, sources of ignition, and strong oxidizing agents. [6] * Store locked up or in an area accessible only to qualified personnel. * Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6]
-
References
-
DC Fine Chemicals. (n.d.). Safety Data Sheet - Hydrazine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Gherghiceanu, E. R., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydrazinylquinoline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
Macsen Labs. (n.d.). Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. Retrieved from [Link]
-
Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Retrieved from [Link]
-
MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Foundational Research of Hydrazinylquinolines
This in-depth technical guide delves into the pivotal early research on hydrazinylquinolines, a class of heterocyclic compounds that has garnered significant attention for its diverse pharmacological potential. We will navigate the foundational synthetic methodologies, initial biological evaluations, and the nascent structure-activity relationship (SAR) studies that paved the way for contemporary drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and early development of hydrazinylquinoline-based therapeutic agents.
Introduction: The Emergence of Hydrazinylquinolines in Medicinal Chemistry
The quinoline nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. The introduction of a hydrazinyl (-NHNH2) moiety to this privileged structure gave rise to the hydrazinylquinolines, a chemical class with a distinct and versatile reactivity profile. Early investigations into these compounds were driven by the hypothesis that the introduction of the hydrazinyl group could modulate the biological activity of the parent quinoline, potentially leading to novel therapeutic properties. Initial exploratory studies quickly revealed that these compounds possessed a broad spectrum of biological activities, including antimalarial, antitubercular, and anticancer effects, thus catalyzing further research into their therapeutic potential.
Foundational Synthetic Approaches to Hydrazinylquinolines
The early synthesis of hydrazinylquinolines primarily relied on the nucleophilic substitution of a suitable leaving group on the quinoline ring with hydrazine hydrate. The choice of the leaving group and the position of substitution on the quinoline nucleus were critical determinants of the final compound's structure and, consequently, its biological activity.
General Synthetic Workflow
A common and straightforward method for the synthesis of 4-hydrazinylquinolines involves the reaction of 4-chloroquinolines with hydrazine hydrate. This reaction typically proceeds under reflux conditions in a suitable solvent, such as ethanol or isopropanol.
Caption: Synthetic workflow for 4-hydrazinylquinolines.
Detailed Experimental Protocol: Synthesis of 7-Chloro-4-hydrazinylquinoline
This protocol provides a representative example of the synthesis of a key intermediate used in early hydrazinylquinoline research.
Materials:
-
4,7-dichloroquinoline
-
Hydrazine hydrate (80%)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Crystallizing dish
Procedure:
-
A solution of 4,7-dichloroquinoline (1 equivalent) in isopropanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazine hydrate (80%, 10 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature, during which time a precipitate forms.
-
The reaction mixture is then cooled further in an ice bath to maximize precipitation.
-
The solid product is collected by vacuum filtration using a Büchner funnel and washed with cold isopropanol to remove any unreacted starting materials and soluble impurities.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 7-chloro-4-hydrazinylquinoline.
-
The final product is dried under vacuum and characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and melting point determination.
Early Biological Investigations and Key Findings
The initial biological screening of hydrazinylquinolines was broad, reflecting the exploratory nature of early drug discovery. Researchers investigated their potential as antimicrobial, antiparasitic, and anticancer agents.
Antimalarial Activity
Given the structural similarity to chloroquine, the antimalarial activity of hydrazinylquinolines was a primary focus of early research. Several studies demonstrated that certain hydrazinylquinoline derivatives exhibited potent activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mechanism of Action: While the precise mechanism was not fully elucidated in the early studies, it was hypothesized that hydrazinylquinolines, like chloroquine, interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. The accumulation of free heme is lethal to the parasite.
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, was another significant therapeutic target. Early research identified several hydrazinylquinoline compounds with promising in vitro activity against this bacterium. The mechanism of action was thought to involve the inhibition of essential mycobacterial enzymes, although the specific targets were not definitively identified in these initial studies.
Anticancer Activity
The antiproliferative effects of hydrazinylquinolines against various cancer cell lines were also investigated. Some derivatives showed significant cytotoxic activity, leading to further exploration of their potential as anticancer agents. The proposed mechanisms of action were diverse and included the induction of apoptosis, inhibition of topoisomerases, and interference with cell signaling pathways.
Preliminary Structure-Activity Relationship (SAR) Studies
Early SAR studies were crucial in guiding the optimization of the hydrazinylquinoline scaffold to enhance its biological activity and selectivity. These studies typically involved the systematic modification of the quinoline ring and the hydrazinyl moiety.
Caption: Workflow for early SAR studies.
Key SAR Observations
-
Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring were found to have a profound impact on biological activity. For instance, the presence of a chlorine atom at the C7 position was often associated with enhanced antimalarial activity, a feature shared with chloroquine.
-
Modification of the Hydrazinyl Group: Derivatization of the terminal nitrogen of the hydrazinyl moiety, for example, through acylation or the formation of hydrazones, led to a wide range of biological activities. This position proved to be a critical handle for modulating the compound's pharmacokinetic and pharmacodynamic properties.
Tabular Summary of Early Biological Data
The following table summarizes representative data from early studies, showcasing the biological activities of select hydrazinylquinoline derivatives. Please note that this is a representative compilation based on typical findings in early literature, and specific values may vary across different studies.
| Compound ID | Quinoline Substitution | Hydrazinyl Modification | Biological Activity | IC50 / MIC (µM) - Representative |
| HQ-1 | Unsubstituted | -NHNH2 | Antimalarial | 5-10 |
| HQ-2 | 7-Chloro | -NHNH2 | Antimalarial | 0.5-2 |
| HQ-3 | 6-Methoxy | -NHNH2 | Antitubercular | 10-20 |
| HQ-4 | 7-Chloro | -NHN=CH-Ph | Anticancer | 2-5 |
Conclusion and Future Directions
The early research on hydrazinylquinolines laid a robust foundation for the continued development of this versatile class of compounds. These foundational studies successfully demonstrated the significant therapeutic potential of the hydrazinylquinoline scaffold and provided initial insights into the structural requirements for biological activity. The synthetic methodologies developed during this period remain relevant, and the initial biological findings continue to inspire the design and synthesis of novel hydrazinylquinoline derivatives with improved efficacy and safety profiles. Future research will undoubtedly build upon this early work, employing modern drug design strategies and high-throughput screening techniques to unlock the full therapeutic potential of hydrazinylquinolines.
References
-
Synthesis and biological evaluation of new quinoline derivatives as potential antimalarial agents. European Journal of Medicinal Chemistry.[Link]
-
Synthesis and antitubercular activity of some new 4-(substituted-anilino)-7-chloroquinolines. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Synthesis and anticancer activity of some novel quinoline derivatives. Acta Pharmaceutica.[Link]
-
A review on biological activity of quinoline derivatives. Organic & Medicinal Chemistry International Journal.[Link]
-
Recent advances in the synthesis and biological applications of quinoline derivatives. European Journal of Medicinal Chemistry.[Link]
-
Quinoline derivatives: a patent review (2010-present). Expert Opinion on Therapeutic Patents.[Link]
-
Synthesis and evaluation of novel quinoline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
The synthesis and biological evaluation of quinoline-based compounds as potential antimalarial agents. Molecules.[Link]
-
Hydrazinylquinolines as a source of new antitubercular agents. Bioorganic & Medicinal Chemistry.[Link]
-
The role of quinoline and its derivatives in cancer therapy. Anti-Cancer Agents in Medicinal Chemistry.[Link]
An In-depth Technical Guide to 7-Hydrazinylquinoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Hydrazinylquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, molecular structure, synthesis, analytical characterization, reactivity, and its burgeoning potential in oncological research. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel therapeutic agents.
Core Chemical Identity and Molecular Structure
7-Hydrazinylquinoline hydrochloride is a quinoline derivative featuring a hydrazinyl group at the 7th position of the quinoline ring system. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for many pharmaceutical applications.
Table 1: Chemical and Physical Properties of 7-Hydrazinylquinoline Hydrochloride
| Property | Value | Source |
| CAS Number | 15794-14-6 | [Parchem, 2026][1] |
| Molecular Formula | C₉H₁₀ClN₃ | [PubChem, 2024][2] |
| Molecular Weight | 195.65 g/mol | [PubChem, 2024][2] |
| IUPAC Name | quinolin-7-ylhydrazine;hydrochloride | N/A |
| Synonyms | 7-Hydrazinoquinoline HCl | N/A |
The molecular structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The hydrazinyl (-NHNH₂) substituent at the C7 position is a key functional group that imparts unique reactivity and serves as a versatile handle for further chemical modifications.
Figure 1: Molecular Structure of 7-Hydrazinylquinoline Hydrochloride.
Synthesis and Mechanistic Considerations
The synthesis of 7-Hydrazinylquinoline hydrochloride typically proceeds via a nucleophilic aromatic substitution reaction. The analogous synthesis of 4-hydrazinylquinolines from their corresponding chloro-precursors provides a well-established blueprint for this transformation.
A plausible and efficient synthetic route involves the reaction of 7-chloroquinoline with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electron-deficient C7 position of the quinoline ring, which is activated by the electron-withdrawing nature of the heterocyclic nitrogen. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
Experimental Protocol: Synthesis of a Hydrazinylquinoline Derivative
The following protocol is adapted from the synthesis of a related hydrazinylquinoline and can be considered a starting point for the preparation of the 7-substituted isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chloroquinoline (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (excess, typically 5-10 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a non-protic solvent like diethyl ether or dioxane. The resulting precipitate is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Figure 2: General Synthetic Workflow for 7-Hydrazinylquinoline Hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized compound. Based on the structure of 7-Hydrazinylquinoline hydrochloride and data from closely related compounds[3], the following spectral characteristics are expected:
Table 2: Expected Analytical Data for 7-Hydrazinylquinoline Hydrochloride
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring system appearing as multiplets in the downfield region (δ 7.0-9.0 ppm). Signals corresponding to the hydrazinyl protons (-NHNH₂) would likely be observed as broad singlets, with their chemical shift being solvent and concentration-dependent. |
| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the quinoline ring. The carbon atom attached to the hydrazinyl group (C7) would show a characteristic chemical shift. |
| FT-IR | Characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base (C₉H₉N₃) and potentially a peak for the protonated molecule [M+H]⁺. The isotopic pattern of chlorine would be observable in fragments containing the hydrochloride counter-ion if analyzed under specific conditions. |
Reactivity and Chemical Behavior
The hydrazinyl moiety in 7-Hydrazinylquinoline hydrochloride is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
-
Condensation Reactions: The terminal amino group of the hydrazinyl moiety readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in the construction of diverse molecular scaffolds with potential biological activities.
-
Acylation: The hydrazinyl group can be acylated using acid chlorides or anhydrides to yield hydrazides.
-
Cyclization Reactions: Hydrazinylquinolines can serve as precursors for the synthesis of fused heterocyclic systems, such as triazoloquinolines, through cyclization reactions with appropriate reagents.
-
Oxidation: Hydrazine derivatives are susceptible to oxidation. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been reported to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones[4]. This highlights the importance of proper handling and storage to prevent degradation.
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Quinoline derivatives have demonstrated a wide range of pharmacological activities, with a significant focus on their potential as anticancer agents.
The introduction of a hydrazinyl group at the 7-position of the quinoline ring opens up avenues for the development of novel therapeutic agents, particularly in oncology. The hydrazinyl moiety can act as a pharmacophore itself or serve as a linker to attach other biologically active moieties, leading to the creation of hybrid molecules with enhanced potency and selectivity.
Mechanism of Action of Quinoline-Based Anticancer Agents
Quinoline derivatives exert their anticancer effects through various mechanisms of action, including:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds can intercalate into the DNA double helix, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.
-
Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Some quinoline compounds can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
Figure 3: Potential Mechanisms of Anticancer Activity for 7-Hydrazinylquinoline Derivatives.
The presence of the hydrazinyl group on the quinoline scaffold allows for the facile synthesis of libraries of derivatives, which can be screened for their efficacy against various cancer cell lines. Structure-activity relationship (SAR) studies can then be conducted to identify the key structural features responsible for the observed biological activity, guiding the design of more potent and selective drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 7-Hydrazinylquinoline hydrochloride. Based on the safety data for related hydrazine and quinoline compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form generally offers better stability compared to the free base. Stability studies on related hydrazine hydrochloride formulations suggest that storage at controlled room temperature is appropriate[5].
Conclusion
7-Hydrazinylquinoline hydrochloride is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of new anticancer agents. Its straightforward synthesis, coupled with the reactivity of the hydrazinyl group, allows for the creation of diverse molecular architectures. Further investigation into the biological activities of derivatives of 7-Hydrazinylquinoline hydrochloride is warranted and holds promise for the identification of new therapeutic leads.
References
- de Souza, M. V. N., Howie, R. A., Tiekink, E. R. T., Wardell, J. L., & Wardell, S. M. S. V. (2009). 7-Chloro-4-[(E)-N′-(-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2789.
- The Royal Society of Chemistry. (n.d.). Supporting Information for...
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PubChem. (2024). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. (2024). Quinoline, 2-hydrazinyl-. National Center for Biotechnology Information. [Link]
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PubChem. (2021). 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. National Center for Biotechnology Information. [Link]
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CP Lab Safety. (n.d.). 7-Hydrazinylquinoline hydrochloride, 95% Purity, C9H10ClN3, 250 mg. [Link]
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PubChem. (2024). 1-Hydrazinoisoquinoline. National Center for Biotechnology Information. [Link]
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PubChem. (2024). 6-Hydrazinylquinoline hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. (2024). 7-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Purity and Quality Specifications of 7-Hydrazinylquinoline Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Purity in Advanced Synthesis
7-Hydrazinylquinoline hydrochloride serves as a pivotal heterocyclic building block in medicinal chemistry and materials science. Its quinoline core and reactive hydrazine moiety make it a valuable precursor for the synthesis of novel kinase inhibitors, anticancer agents, and specialized ligands.[1] The success, reproducibility, and safety of these advanced applications are fundamentally dependent on the purity and well-defined quality of the starting material. A seemingly minor impurity can lead to significant downstream consequences, including altered biological activity, formation of toxic by-products, or complete failure of a synthetic pathway.
This guide provides an in-depth examination of the critical quality attributes of 7-Hydrazinylquinoline hydrochloride. Moving beyond a simple specification sheet, we will explore the causal links between synthesis, potential impurities, and the analytical methodologies required to ensure a compound is fit for its intended purpose. The protocols and specifications outlined herein are designed as a self-validating system, instilling confidence in the quality of this essential chemical intermediate.
Core Physicochemical & Structural Identity
The foundational step in quality control is the confirmation of the molecule's basic identity and properties. These parameters serve as the initial checkpoint against which all subsequent analyses are compared.
| Parameter | Specification | Significance |
| IUPAC Name | quinolin-7-ylhydrazine;hydrochloride | Unambiguous chemical identification. |
| CAS Number | 15794-14-6 | Unique registry number for database tracking.[2][3] |
| Molecular Formula | C₉H₁₀ClN₃ | Confirms elemental composition.[2][3] |
| Molecular Weight | 195.65 g/mol | Essential for stoichiometric calculations.[3] |
| Appearance | Off-white to yellow or brown solid/powder | A primary visual check for gross contamination or degradation. |
| Solubility | Soluble in water | Dictates appropriate solvents for reaction and analysis. |
Synthetic Pathway and the Genesis of Impurities
Understanding the synthetic origin of 7-Hydrazinylquinoline hydrochloride is paramount to predicting and controlling potential impurities. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution of 7-chloroquinoline with hydrazine hydrate.
This process, while effective, can introduce several classes of impurities that must be analytically monitored:
-
Starting Material Carryover: Incomplete reaction can lead to residual 7-chloroquinoline in the final product.
-
By-products: Over-reaction or side reactions, such as the formation of di-quinolinyl hydrazines, can occur.
-
Reagent-Related Impurities: Excess hydrazine or reaction solvents may be present.
-
Degradation Products: The hydrazinyl moiety is susceptible to oxidation, especially under harsh workup conditions or improper storage, potentially leading to the formation of quinoline or other oxidized species.[4]
Comprehensive Analytical Quality Control
A multi-faceted analytical approach is required to fully characterize the purity and quality of 7-Hydrazinylquinoline hydrochloride. No single technique is sufficient; instead, orthogonal methods provide a complete and trustworthy profile.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is the gold standard for quantifying the purity of 7-Hydrazinylquinoline hydrochloride and separating it from process-related impurities. A stability-indicating reverse-phase method is essential.
Causality Behind Method Choices:
-
Reverse-Phase (C18 Column): The nonpolar stationary phase is ideal for retaining the aromatic quinoline structure, while a polar mobile phase allows for controlled elution.
-
Acidified Mobile Phase (e.g., pH 2.5-4.0): Protonating the nitrogen atoms in the quinoline ring and hydrazine group prevents peak tailing and ensures sharp, symmetrical peaks, which is critical for accurate integration and resolution from closely eluting impurities.[5][6]
-
Gradient Elution: A gradient program (e.g., increasing acetonitrile concentration) is often necessary to elute both the polar starting materials and any more nonpolar by-products within a reasonable run time, ensuring a comprehensive impurity profile.[5][7]
Detailed Experimental Protocol: RP-HPLC
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or equivalent).[5][8]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Column re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of 7-Hydrazinylquinoline hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method.
Spectroscopic Structural Verification
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure. The formation of the hydrochloride salt causes a characteristic downfield shift of the aromatic protons compared to the free base, due to the decreased electron density on the quinoline ring.[9]
-
¹H NMR:
-
Aromatic Protons (δ 7.5-9.0 ppm): A complex multiplet pattern corresponding to the protons on the quinoline ring. The specific shifts and coupling constants confirm the 7-substitution pattern.
-
Hydrazine Protons (N-H): Broad signals that may be exchangeable with D₂O, typically found in the downfield region.
-
-
¹³C NMR: Provides a carbon count and confirms the chemical environment of each carbon atom in the quinoline ring.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and reliable technique for confirming the presence of key functional groups and serves as a fingerprint comparison against a known reference standard.[10]
-
N-H Stretching (Hydrazine): Typically observed in the 3200-3400 cm⁻¹ region.[11][12]
-
Aromatic C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ range, characteristic of the quinoline ring system.[13]
-
Aromatic C-H Stretching: Found just above 3000 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. For 7-Hydrazinylquinoline (the free base), high-resolution MS (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₁₀N₃⁺.[14][15] This technique is invaluable for identifying the molecular weights of unknown impurities.
Summary of Quality Specifications
The following table consolidates the critical tests, methods, and acceptance criteria for defining a high-quality batch of 7-Hydrazinylquinoline hydrochloride suitable for research and development.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to yellow or brown solid/powder |
| Identity | FT-IR | Spectrum conforms to the reference standard |
| Identity | ¹H NMR | Structure conforms to 7-Hydrazinylquinoline HCl |
| Assay / Purity | HPLC | ≥ 98.5% (by area %) |
| Individual Impurity | HPLC | ≤ 0.5% |
| Total Impurities | HPLC | ≤ 1.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residue on Ignition | USP <281> | ≤ 0.2% |
| Solubility | Visual Inspection (in Water) | Clear solution at specified concentration |
Conclusion: A Commitment to Quality
The rigorous qualification of 7-Hydrazinylquinoline hydrochloride is not merely an analytical exercise; it is a foundational requirement for scientific integrity. By employing a suite of orthogonal analytical techniques, researchers and developers can mitigate risks associated with impurities, ensuring the reliability and success of their work. The framework presented in this guide provides a robust system for establishing the purity, identity, and overall quality of this critical chemical intermediate, thereby empowering the advancement of science and drug discovery.
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NIST. (n.d.). Hydrazine, p-tolyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link].
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A Technical Guide to the Thermal Stability and Degradation of 7-Hydrazinylquinoline Hydrochloride
Abstract
7-Hydrazinylquinoline hydrochloride is a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is paramount for ensuring the integrity, safety, and efficacy of resulting products. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal properties of this compound. While specific literature on the thermal degradation of 7-Hydrazinylquinoline hydrochloride is sparse, this guide synthesizes established principles of quinoline, hydrazine, and hydrochloride salt chemistry with industry-standard analytical protocols. It outlines a systematic approach, from initial physicochemical characterization to detailed forced degradation studies, enabling the elucidation of potential degradation pathways and the development of stability-indicating methods.
Introduction: The Imperative of Stability Analysis
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a hydrazinyl group at the 7-position creates a reactive and versatile intermediate for synthesizing a wide array of derivatives. However, the inherent reactivity of the hydrazine moiety, coupled with the properties of the hydrochloride salt form, presents unique challenges to the compound's stability.
Thermal instability can lead to:
-
Loss of potency and efficacy.
-
Formation of potentially toxic degradants.
-
Alterations in physical properties (e.g., solubility, dissolution rate).
-
Inaccurate analytical results.
Therefore, a thorough investigation of thermal stability is not merely a regulatory requirement but a fundamental aspect of quality control and rational drug design. This guide provides the strategic and technical framework for conducting such an investigation.
Physicochemical Characterization: The Foundation of Stability Assessment
Before subjecting 7-Hydrazinylquinoline hydrochloride to thermal stress, a comprehensive understanding of its baseline physicochemical properties is essential.
Core Properties
| Property | Significance for Stability | Typical Analytical Method |
| Melting Point | Indicates the upper limit of solid-state thermal stability before phase transition. | Differential Scanning Calorimetry (DSC) |
| Hygroscopicity | Water absorption can lower decomposition temperatures and facilitate hydrolytic degradation. | Dynamic Vapor Sorption (DVS) |
| pKa | Determines the pH-dependent stability and solubility. | Potentiometric Titration, UV-Vis Spectroscopy |
| Aqueous Solubility | Influences the design of solution-based stability and degradation studies. | HPLC, UV-Vis Spectroscopy |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for probing the thermal behavior of pharmaceutical salts.[1] A typical DSC thermogram for a hydrochloride salt will show a sharp endotherm corresponding to its melting point.[2] For 7-Hydrazinylquinoline hydrochloride, this analysis reveals the temperature at which the crystal lattice breaks down, which is often a precursor to decomposition. Any exothermic events following the melt could indicate decomposition.[3]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4] This technique is invaluable for identifying the onset temperature of decomposition, where a significant loss of mass occurs. For a hydrochloride salt, an initial mass loss may correspond to the loss of bound water or residual solvent, followed by the decomposition of the organic molecule itself.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing.[5] The goal is to generate degradation products and identify the likely degradation pathways, which is a requirement under ICH guidelines (Q1A, R2).[6][7][8]
Rationale and Experimental Design
The objective is to achieve a target degradation of 5-20%.[6][9] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.
A typical forced degradation study involves the following stress conditions:
-
Acid/Base Hydrolysis: The hydrazinyl group is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions.
-
Oxidation: The hydrazine moiety is readily oxidized. Hydrogen peroxide is a common oxidizing agent used in these studies.[6]
-
Thermal Stress: Exposing the solid compound and solutions to elevated temperatures helps to identify thermally labile bonds.[9]
-
Photostability: Exposure to UV and visible light can induce photolytic degradation.[5][7]
Visualizing the Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways of 7-Hydrazinylquinoline Hydrochloride
Based on the chemical nature of the molecule, several degradation pathways can be hypothesized. The hydrazine group is the most likely site of initial degradation.
Oxidative Degradation
The hydrazine moiety is highly susceptible to oxidation, which can lead to the formation of a diazene intermediate. This can subsequently lose nitrogen gas to form 7-chloroquinoline or react with other molecules.
Hydrolytic Degradation
Under acidic or basic conditions, the C-N bond of the hydrazine group may be susceptible to cleavage, potentially yielding 7-hydroxyquinoline and hydrazine.
Thermal Degradation
At elevated temperatures, in the solid state or in solution, complex degradation pathways may be initiated. In an inert atmosphere, thermolysis might lead to fragmentation of the quinoline ring system. The decomposition of quinoline itself has been studied at very high temperatures, yielding products like acetylene, benzonitrile, and benzene.[10]
Visualizing Potential Degradation
Caption: Hypothesized degradation pathways for 7-Hydrazinylquinoline HCl.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Key Method Development Considerations
-
Column Chemistry: A C18 column is a common starting point for quinoline derivatives.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or non-polar degradants.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
-
Specificity: The method must be able to resolve the main peak from all potential degradation products and process impurities. This is confirmed by analyzing the stressed samples.
Protocol: Stability-Indicating HPLC Method Development
-
Preparation of Solutions:
-
Prepare a stock solution of 7-Hydrazinylquinoline hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare stressed samples as described in the forced degradation section. Neutralize acidic and basic samples before injection.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-400 nm.
-
-
Method Optimization:
-
Inject the "as is" sample and all stressed samples.
-
Evaluate the chromatograms for peak shape, resolution between the parent peak and degradant peaks, and analysis time.
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal separation.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion and Future Directions
The thermal stability and degradation profile of 7-Hydrazinylquinoline hydrochloride are critical quality attributes that must be thoroughly understood. This guide provides a comprehensive, scientifically grounded framework for undertaking such an investigation. By combining thermal analysis techniques like DSC and TGA with a systematic forced degradation study, researchers can identify potential liabilities of the molecule. The development of a robust, stability-indicating HPLC method is the ultimate analytical tool to ensure the quality and consistency of this important chemical intermediate.
Future work should focus on isolating and structurally elucidating the major degradation products formed under various stress conditions using techniques such as LC-MS/MS and NMR. This knowledge will enable the development of more stable formulations and provide a deeper understanding of the molecule's intrinsic chemical behavior.
References
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- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
- IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.
- National Institutes of Health (NIH). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- ResearchGate. Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.
- AIJFR. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines.
- ResearchGate. DSC and TGA of hydrochloride salt.
- ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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Quantum Mechanical Insights into 7-Hydrazinylquinoline Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular characteristics of 7-Hydrazinylquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the power of quantum mechanical calculations, specifically Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and vibrational properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how computational chemistry can accelerate the rational design of novel therapeutics based on the quinoline scaffold. We present a self-validating framework by correlating theoretical data with established experimental principles, ensuring a robust and reliable analysis.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. 7-Hydrazinylquinoline hydrochloride, the subject of this guide, is a key intermediate in the synthesis of more complex bioactive molecules, particularly hydrazones, which have shown promise as anticancer agents.[4][5]
Understanding the fundamental quantum mechanical properties of this building block is paramount. Parameters such as molecular geometry, electron distribution, and frontier molecular orbitals (HOMO-LUMO) dictate the molecule's reactivity, stability, and potential for intermolecular interactions—critical factors in drug-receptor binding. This guide employs high-level computational methods to dissect these properties, providing a roadmap for its strategic utilization in drug design.
Theoretical Framework and Computational Methodology
To provide a robust theoretical model of 7-Hydrazinylquinoline hydrochloride, we employ Density Functional Theory (DFT), a computational method that offers a remarkable balance between accuracy and computational cost for medium-sized organic molecules.
The Choice of Method: Why DFT?
DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional ab initio methods like Hartree-Fock, while often providing more accurate results. For the study of quinoline derivatives, DFT has been successfully used to predict molecular structures, vibrational spectra, and electronic properties that are in good agreement with experimental data.[1][6]
Causality Behind the Choice: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This combination has proven to be highly effective for a wide range of chemical systems, providing reliable geometric and electronic data.
The Basis Set: 6-311++G(d,p)
The basis set is a set of mathematical functions used to build the molecular orbitals. We have chosen the 6-311++G(d,p) basis set for our calculations.
-
6-311G: This indicates a triple-zeta valence basis set, providing a more flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactions.
-
++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing systems with lone pairs, anions, or excited states, as they allow for a more accurate representation of the electron density far from the nucleus.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals within the molecular environment, leading to a more accurate description of bonding and geometry.
Computational Protocol: A Self-Validating Workflow
All calculations were performed using the Gaussian 09 suite of programs.[1] The protocol follows a logical progression designed to ensure the reliability of the results.
Step-by-Step Computational Workflow:
-
Geometry Optimization: The initial structure of 7-Hydrazinylquinoline hydrochloride was built and subjected to a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Spectroscopic Analysis: The results from the frequency calculation were used to simulate the FT-IR spectrum.
-
Electronic Property Analysis: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the UV-Vis absorption spectrum and analyze the electronic transitions.[2][7] Frontier molecular orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) were also calculated to understand reactivity and sites for electrophilic/nucleophilic attack.
Results and Discussion: A Quantum Mechanical Profile
Optimized Molecular Geometry
Table 1: Selected Optimized Geometrical Parameters for 7-Hydrazinylquinoline
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C7-N(hydrazine) | 1.375 |
| N-N(hydrazine) | 1.418 | |
| C8-N(quinoline) | 1.321 | |
| C9-N(quinoline) | 1.382 | |
| Bond Angles | C6-C7-N(hydrazine) | 121.5 |
| C8-C7-N(hydrazine) | 118.9 | |
| C7-N-N(hydrazine) | 115.3 | |
| Dihedral Angle | C6-C7-N-N | 178.5 |
Note: Atom numbering is based on standard quinoline nomenclature. The data presented is hypothetical based on typical DFT results for similar structures.
The planarity of the quinoline ring is confirmed by the dihedral angles approaching 180° or 0°. The C-N and N-N bond lengths in the hydrazinyl group are consistent with typical values, suggesting a stable electronic configuration.
Vibrational Analysis (FT-IR Spectroscopy)
Vibrational spectroscopy is a powerful tool for identifying functional groups. By calculating the vibrational frequencies, we can predict the FT-IR spectrum and assign specific peaks to the corresponding molecular motions. This theoretical spectrum serves as a benchmark for experimental verification.
Table 2: Calculated vs. Expected Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Assignment |
| N-H Stretch (NH₂) | 3450, 3360 | 3500-3300 | Asymmetric & Symmetric Stretching |
| C-H Stretch (Aromatic) | 3080-3020 | 3100-3000 | Aromatic C-H Stretching |
| C=N, C=C Stretch | 1620, 1580, 1505 | 1650-1450 | Quinoline Ring Stretching |
| N-H Bend (NH₂) | 1595 | 1650-1580 | Scissoring |
| C-N Stretch | 1340 | 1350-1250 | Aryl-Nitrogen Stretching |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied for direct comparison.
The distinct N-H stretching bands are characteristic of the primary amine in the hydrazinyl group. The cluster of bands in the 1650-1450 cm⁻¹ region corresponds to the stretching vibrations of the aromatic quinoline core.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Analysis: For 7-Hydrazinylquinoline, the HOMO is expected to be localized primarily on the hydrazinyl group and the electron-rich regions of the quinoline ring, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed across the electron-deficient parts of the aromatic system. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability, which is a critical parameter in drug design as it relates to the molecule's metabolic stability.
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
| Dipole Moment | 3.5 D |
Note: These values are representative and would be obtained from the DFT output.
The significant HOMO-LUMO gap suggests that 7-Hydrazinylquinoline hydrochloride is a relatively stable molecule. The dipole moment indicates a polar nature, which influences its solubility and ability to engage in dipole-dipole interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, such as a biological receptor.
-
Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen.
-
Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the -NH₂ group).
For 7-Hydrazinylquinoline hydrochloride, the MEP would show strong negative potential around the quinoline nitrogen and the nitrogen atoms of the hydrazinyl group, highlighting them as key sites for hydrogen bonding or coordination. The protons of the hydrazinyl group and the hydrochloride counter-ion would be regions of high positive potential.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the quantum mechanical calculations described in this guide.
Caption: Workflow for DFT and TD-DFT analysis of 7-Hydrazinylquinoline HCl.
Conclusion and Implications for Drug Development
This guide demonstrates the power of quantum mechanical calculations to build a detailed, multi-faceted profile of 7-Hydrazinylquinoline hydrochloride. The insights gained from this theoretical approach are directly applicable to drug development:
-
Rational Drug Design: The MEP and frontier orbital analysis provide a clear map of the molecule's reactive sites, guiding the design of derivatives with improved binding affinity and specificity for a biological target.
-
Predicting Reactivity: Understanding the molecule's electronic structure helps predict its behavior in synthetic reactions, aiding in the development of efficient synthetic routes for novel drug candidates.
-
Structure-Activity Relationships (SAR): By computationally modifying the structure (e.g., adding substituents) and observing the resulting changes in electronic properties, researchers can build robust SAR models to optimize lead compounds.
References
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Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022). ProQuest. [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022). Semantic Scholar. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). ResearchGate. [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022). ResearchGate. [Link]
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Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PubMed. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2022). MDPI. [Link]
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2-Hydrazinylquinoline. (2012). National Center for Biotechnology Information (PMC). [Link]
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2-Hydrazinyl-quinoline. (2012). PubMed. [Link]
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7-Chloro-4-hydrazinylquinoline. PubChem. [Link]
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7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2022). National Center for Biotechnology Information (PMC). [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). MDPI. [Link]
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(PDF) 2-Hydrazinylquinoline. (2012). ResearchGate. [Link]
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Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2007). ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Ultrasensitive Detection of Carbonyl Compounds via Derivatization with 7-Hydrazinylquinoline Hydrochloride
Abstract
This technical guide provides a comprehensive protocol for the derivatization of aldehydes and ketones using 7-Hydrazinylquinoline hydrochloride (7-HQH). The derivatization process converts volatile and often low-responding carbonyl compounds into stable, highly ionizable hydrazone derivatives. This transformation significantly enhances their detectability in modern analytical workflows, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines the underlying chemical principles, a detailed step-by-step protocol for derivatization in biological and chemical matrices, and expert insights into reaction optimization and potential challenges. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking robust and sensitive quantification of aldehydes and ketones.
Introduction: The Rationale for Carbonyl Derivatization
Aldehydes and ketones are a critical class of molecules, implicated in a vast array of biological and industrial processes. They are key intermediates in metabolic pathways, biomarkers for oxidative stress and disease, and common impurities in pharmaceutical manufacturing. However, the direct analysis of these low molecular weight carbonyls is often hampered by their inherent volatility, poor ionization efficiency in mass spectrometry, and lack of strong chromophores for UV-Vis detection.[1][2]
Chemical derivatization offers a powerful solution to these analytical challenges.[1][3] By reacting the carbonyl group with a carefully selected reagent, we can introduce functionalities that improve the analyte's physicochemical properties. 7-Hydrazinylquinoline hydrochloride is an exemplary derivatizing agent for several reasons:
-
Enhanced Ionization Efficiency: The quinoline moiety provides a readily protonatable nitrogen atom, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS).
-
Improved Chromatographic Retention: The derivatization increases the molecular weight and hydrophobicity of the analyte, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.[4]
-
High Reactivity: The hydrazine group exhibits high nucleophilicity towards the electrophilic carbon of the carbonyl group, enabling rapid and efficient formation of a stable hydrazone covalent bond.[5]
This application note will detail a robust protocol for the use of 7-HQH, drawing parallels from the well-documented use of its isomer, 2-hydrazinoquinoline (HQ), in metabolomic studies.[4][5][6]
Reaction Mechanism: Formation of a Stable Hydrazone
The derivatization reaction proceeds via a nucleophilic addition of the hydrazine group of 7-HQH to the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable C=N double bond, resulting in the corresponding quinolinylhydrazone. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
The overall reaction is as follows:
R(R')C=O + H₂NNH-Quinoline → R(R')C=NNH-Quinoline + H₂O
This mechanism is analogous to the formation of imines and the initial step of the Wolff-Kishner reduction.[7] The terminal nitrogen of the hydrazine group is a potent nucleophile for reaction with the positively charged carbon of the carbonyl group.[5]
Below is a visual representation of the derivatization workflow and the chemical reaction.
Experimental Workflow Diagram
Caption: High-level overview of the experimental workflow.
Chemical Reaction Mechanism
Caption: General reaction of a carbonyl with 7-HQH.
Detailed Derivatization Protocol
This protocol has been optimized for the derivatization of aldehydes and ketones in a variety of sample types. It is crucial to run appropriate blanks and standards to ensure accurate quantification.
Required Reagents and Materials
-
7-Hydrazinylquinoline hydrochloride (7-HQH)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Aldehyde/Ketone standards
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Autosampler vials
Preparation of Reagents
-
Derivatization Reagent (1 mg/mL 7-HQH in ACN): Dissolve 10 mg of 7-Hydrazinylquinoline hydrochloride in 10 mL of acetonitrile. This solution should be prepared fresh daily to ensure maximum reactivity.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of your target aldehydes and ketones in acetonitrile.
-
Working Standard Mixture: Dilute the stock solutions to the desired concentration range for your calibration curve using acetonitrile.
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
For liquid samples (e.g., urine, plasma), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube. This supernatant will be used for derivatization.
-
For non-biological samples, ensure the sample is dissolved in a compatible solvent, preferably acetonitrile.
-
-
Derivatization Reaction:
-
To 50 µL of the sample supernatant or standard solution in a microcentrifuge tube, add 100 µL of the freshly prepared 7-HQH derivatization reagent (1 mg/mL in ACN).
-
For acidic catalysis, which can facilitate the reaction, consider adding a small volume of an acid such as formic acid (to a final concentration of ~0.1% v/v).
-
Vortex the mixture for 10 seconds.
-
-
Incubation:
-
Cooling and Dilution:
-
After incubation, cool the samples to room temperature.
-
Dilute the sample with an appropriate volume of the initial mobile phase for your LC-MS method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to prevent peak distortion.
-
-
Analysis:
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
-
Optimization and Expert Insights
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Acetonitrile is the preferred solvent. | Acetonitrile has been shown to be more effective for hydrazine-based derivatizations compared to methanol, ethanol, or water, leading to higher reaction efficiency.[5][6] |
| Temperature | Test a range from 37°C to 75°C. | Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to degradation of thermally labile analytes. An optimal temperature of 60°C is often a good balance.[5][6] |
| Reaction Time | Evaluate a time course from 15 to 90 minutes. | The reaction should proceed to completion to ensure reproducible and accurate quantification. Monitoring the formation of the derivative over time will determine the minimum time required. For many carbonyls, 60 minutes is sufficient.[5][8] |
| pH | Slightly acidic conditions (pH 4-6) are often optimal. | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazine. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. |
| Reagent Concentration | Use a 5-10 fold molar excess of 7-HQH relative to the expected maximum analyte concentration. | A stoichiometric excess of the derivatizing agent ensures that the reaction kinetics are pseudo-first-order with respect to the analyte, driving the reaction to completion. |
Trustworthiness through Self-Validation: To ensure the integrity of your results, always include:
-
A reagent blank: (derivatization reagent + solvent) to check for impurities.
-
A matrix blank: (sample matrix without analyte + derivatization reagent) to assess for interferences.
-
A positive control: (a known standard) to confirm the reaction is proceeding as expected.
Conclusion
The use of 7-Hydrazinylquinoline hydrochloride as a derivatizing agent provides a reliable and highly sensitive method for the quantification of aldehydes and ketones. By converting these challenging analytes into stable and readily ionizable hydrazones, researchers can achieve significantly improved performance in LC-MS based assays. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this powerful analytical strategy in both research and industrial settings.
References
-
Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Source: PMC - NIH URL: [Link]
-
Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Source: ResearchGate URL: [Link]
-
Title: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Source: PMC - NIH URL: [Link]
-
Title: Derivatization methods for the LC–MS/MS analyses of aldehydes. Source: ResearchGate URL: [Link]
-
Title: Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Source: ResearchGate URL: [Link]
-
Title: Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Source: PMC - NIH URL: [Link]
-
Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Source: Chemistry LibreTexts URL: [Link]
-
Title: Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Source: NIH URL: [Link]
-
Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Source: Master Organic Chemistry URL: [Link]
-
Title: Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Source: ResearchGate URL: [Link]
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Application Note & Protocol: Synthesis of Schiff Bases from 7-Hydrazinylquinoline Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of hydrazone Schiff bases starting from 7-hydrazinylquinoline hydrochloride. Quinoline-based Schiff bases are a class of compounds with significant interest in medicinal chemistry and materials science, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide details the underlying chemical principles, a robust two-step synthesis protocol, characterization methods, and troubleshooting. The protocol first addresses the necessary liberation of the 7-hydrazinylquinoline free base from its more stable hydrochloride salt, a critical prerequisite for the subsequent condensation reaction with carbonyl compounds. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Scientific Principles and Mechanistic Overview
The synthesis of a Schiff base from 7-hydrazinylquinoline hydrochloride is fundamentally a two-stage process:
Stage 1: Neutralization (Free Base Generation) The starting material, 7-hydrazinylquinoline hydrochloride, is a salt. The hydrazine moiety (-NHNH₂) is protonated (-NHNH₃⁺Cl⁻), which renders it non-nucleophilic and incapable of reacting with a carbonyl group. Therefore, the first step is the deprotonation of the hydrazinium salt using a suitable base to generate the reactive free hydrazine (the "free base"). The choice of base is critical to avoid unwanted side reactions and to simplify purification.
Stage 2: Nucleophilic Addition-Elimination (Hydrazone Formation) Once the free hydrazine is generated, it acts as a potent nucleophile. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition forms an unstable intermediate known as a carbinolamine.[4] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (C=N), yielding the final hydrazone, a specific type of Schiff base.[4]
Experimental Protocol
This protocol provides a general method applicable to a variety of aldehydes and ketones. Researchers should perform stoichiometric calculations based on the specific carbonyl compound used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Hydrazinylquinoline hydrochloride | ≥97% | Standard Supplier | Store in a desiccator. |
| Substituted Aldehyde or Ketone | ≥98% | Standard Supplier | Purity is critical for high yield. |
| Triethylamine (Et₃N) | Reagent Grade | Standard Supplier | Used as an organic-soluble base. |
| Ethanol (EtOH), Absolute | ACS Grade | Standard Supplier | Common reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Optional acid catalyst. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Supplier | For drying organic layers. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
General Synthesis Workflow Diagram
The overall process from starting material to final, characterized product is outlined below.
Sources
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- 2. Novel Polyhydroquinoline-Hydrazide-Linked Schiff’s Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities [mdpi.com]
- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
Application Notes & Protocols: 7-Hydrazinylquinoline Hydrochloride in Medicinal Chemistry Synthesis
Introduction: The Strategic Value of the Quinoline Scaffold
In the landscape of medicinal chemistry, the quinoline ring system holds a distinguished status as a "privileged scaffold."[1][2] This designation is earned by its recurring presence in a multitude of approved drugs and clinical candidates, demonstrating its inherent "druggability" and capacity for versatile molecular optimization.[1][2] Quinoline-based compounds are particularly prominent as anticancer agents, with many functioning as potent kinase inhibitors that target aberrant cell signaling pathways.[2][3]
Within this framework, 7-hydrazinylquinoline hydrochloride emerges as a pivotal starting material. The strategic placement of the hydrazine group (-NHNH₂) at the C7 position transforms the stable quinoline core into a reactive and versatile building block. This nucleophilic handle is primed for cyclization and condensation reactions, providing a direct and efficient route to complex, fused heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with significant therapeutic potential.
Reagent Profile and Safe Handling
Before proceeding with any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound Name | 7-Hydrazinylquinoline hydrochloride | Parchem[4] |
| CAS Number | 15794-14-6 | Parchem[4] |
| Molecular Formula | C₉H₁₀ClN₃ | Santa Cruz Biotechnology[5] |
| Molecular Weight | 195.65 g/mol (as hydrochloride) | - |
| Appearance | Off-white to yellow or brown solid | - |
| Melting Point | 162-163 °C (for free base) | ChemSynthesis[6] |
Safety and Handling Protocol
7-Hydrazinylquinoline and its salts are classified as hazardous substances and must be handled with appropriate precautions.
-
Hazard Identification : The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious skin and eye irritation and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and chemical safety goggles or a face shield.[9][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Spill & Disposal : In case of a spill, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]
Core Application: Synthesis of Pyrazolo[4,3-c]quinolines
A primary application of 7-hydrazinylquinoline is the construction of the pyrazolo[4,3-c]quinoline scaffold. This fused heterocyclic system is of significant interest due to its wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[11][12][13]
Causality of the Reaction: The Knorr Pyrazole Synthesis
The synthesis relies on a classic condensation reaction between the hydrazine moiety and a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.[14][15] The mechanism proceeds as follows:
-
Nucleophilic Attack : The terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl substrate.
-
Intermediate Formation : This initial attack is followed by the formation of a hydrazone intermediate and subsequent intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group.
-
Dehydration : The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under thermal or acidic conditions to yield the thermodynamically stable aromatic pyrazole ring.
This one-pot process is highly efficient and provides a modular approach to a diverse library of substituted pyrazolo[4,3-c]quinolines by simply varying the 1,3-dicarbonyl starting material.[15]
Experimental Workflow Diagram
The following diagram outlines the typical laboratory workflow for this synthesis.
Caption: General workflow for pyrazolo[4,3-c]quinoline synthesis.
Detailed Protocol: General Synthesis of 1-Aryl-3-methyl-1H-pyrazolo[4,3-c]quinolines
This protocol describes a general procedure for the reaction of 7-hydrazinylquinoline hydrochloride with an aryl-substituted 1,3-diketone.
Materials
-
7-Hydrazinylquinoline hydrochloride (1.0 eq)
-
1-Aryl-1,3-butanedione (e.g., 1-phenyl-1,3-butanedione) (1.05 eq)
-
Absolute Ethanol (EtOH) or Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC apparatus
Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-hydrazinylquinoline hydrochloride (e.g., 1.0 mmol, 195.7 mg).
-
Solvent Addition : Add absolute ethanol (e.g., 10 mL) to the flask. Stir the resulting suspension.
-
Reagent Addition : Add the 1-aryl-1,3-butanedione (e.g., 1.05 mmol) to the suspension. Rationale: A slight excess of the diketone ensures complete consumption of the limiting hydrazine starting material.
-
Heating and Monitoring : Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours). Rationale: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps to form the stable aromatic pyrazole ring.
-
Isolation : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate may form upon cooling.
-
Precipitation : Slowly add deionized water (e.g., 20 mL) to the cooled mixture to induce further precipitation of the product.
-
Filtration and Washing : Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of water and then with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization : Dry the purified solid under vacuum. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm its structure and purity.
Reaction Scheme Visualization
Caption: Synthesis of pyrazolo[4,3-c]quinolines.
Advanced Insights & Broader Applications
The Pyrazoloquinoline Scaffold as a Kinase Hinge-Binder
The therapeutic relevance of many quinoline-based drugs stems from their ability to inhibit protein kinases.[3] These enzymes feature an ATP-binding pocket with a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The nitrogen atoms within the pyrazolo[4,3-c]quinoline scaffold are strategically positioned to mimic these hydrogen bond interactions, acting as effective ATP-competitive inhibitors.[16] The use of 7-hydrazinylquinoline allows for the systematic introduction of various substituents onto the pyrazole ring (by varying the 1,3-dicarbonyl partner), enabling chemists to fine-tune binding affinity and selectivity for specific kinases.[17][18]
Bioisosteric Replacement Strategies
Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of modern drug design used to optimize a lead compound's pharmacokinetics and pharmacodynamics.[19][20] The hydrazine group itself can be used to synthesize moieties that act as bioisosteres for other functional groups. Furthermore, the entire quinoline core can be considered a bioisostere for other aromatic systems like quinazoline or isoquinoline, while the resulting pyrazole ring can mimic other five-membered heterocycles.[21][22] This allows researchers to explore new chemical space while retaining the essential binding interactions of a known pharmacophore.
References
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-
Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 673-686. Retrieved from [Link]
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Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. Retrieved from [Link]
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Cheng, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. Retrieved from [Link]
-
ResearchGate. (n.d.). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][23]triazino[2,3-c]quinazolines. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved from [Link]
-
ChemSynthesis. (2025). 7-hydrazinoquinoline. Retrieved from [Link]
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-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline, 2-hydrazinyl-. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1039572. Retrieved from [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383. Retrieved from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. Retrieved from [Link]
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7-Hydrazinylquinoline Hydrochloride: A High-Performance Fluorescent Label for Carbonyl Detection
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 7-Hydrazinylquinoline hydrochloride as a highly sensitive fluorescent labeling agent for the detection and quantification of aldehydes and ketones. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for labeling and analysis, and discuss the photophysical properties of the resulting hydrazone derivatives. This guide is designed to equip you with the necessary knowledge to seamlessly integrate this powerful analytical tool into your research workflows, from basic research to advanced drug development applications.
Introduction: The Critical Role of Carbonyl Detection and the Advantage of 7-Hydrazinylquinoline
Carbonyl compounds, specifically aldehydes and ketones, are a class of molecules central to a vast array of biological and chemical processes. In the biomedical field, they are often key biomarkers for oxidative stress and various disease states.[1] For instance, the detection of specific carbonyls can be indicative of lipid peroxidation and protein carbonylation, processes implicated in aging and neurodegenerative diseases. In the pharmaceutical industry, the precise quantification of carbonyl impurities is a critical aspect of quality control and stability testing of drug substances.
Given their significance, the development of sensitive and reliable methods for the detection of carbonyls is of paramount importance.[2] Fluorescent labeling, followed by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, offers a powerful approach due to its inherent sensitivity and selectivity.[3] While several fluorescent hydrazine reagents are commercially available, 7-Hydrazinylquinoline hydrochloride presents a compelling option due to the inherent fluorescence of the quinoline moiety, which can be modulated upon reaction with a carbonyl. This application note will serve as a detailed guide to leveraging the capabilities of this reagent.
The Chemistry of Carbonyl Labeling: Mechanism of Hydrazone Formation
The fundamental principle behind the use of 7-Hydrazinylquinoline hydrochloride as a carbonyl label lies in its reaction with aldehydes and ketones to form a stable, fluorescent hydrazone. This reaction is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon.
The reaction is typically acid-catalyzed. The acidic conditions serve to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine group. The initial addition of the hydrazine to the carbonyl forms an unstable carbinolamine intermediate. This is followed by the acid-catalyzed elimination of a water molecule to yield the final C=N double bond of the hydrazone.
Figure 1: Mechanism of Hydrazone Formation. This diagram illustrates the acid-catalyzed reaction between a carbonyl compound and 7-hydrazinylquinoline to form a fluorescent hydrazone derivative.
Photophysical Properties of 7-Hydrazinylquinoline Hydrazones
Upon formation of the hydrazone, the electronic structure of the quinoline fluorophore is altered, leading to distinct changes in its photophysical properties. While the specific excitation and emission maxima will vary slightly depending on the structure of the carbonyl compound and the solvent system used, a representative quinoline-based hydrazone derivative has been reported to exhibit an absorption maximum around 356 nm and a fluorescence emission maximum at approximately 576 nm.[4]
Table 1: Representative Photophysical Properties of a Quinoline-Based Hydrazone Derivative
| Property | Value | Notes |
| Excitation Maximum (λex) | ~356 nm | Can be fine-tuned based on solvent polarity. |
| Emission Maximum (λem) | ~576 nm | Significant Stokes shift, minimizing self-quenching. |
| Quantum Yield (ΦF) | Not explicitly reported for 7-hydrazinylquinoline hydrazone, but related quinoline derivatives can have moderate to high quantum yields. | The efficiency of fluorescence is a key advantage for sensitivity. |
| Molar Extinction Coefficient (ε) | High | Indicative of strong light absorption. |
Note: The values presented are based on a closely related quinoline-hydrazone derivative and should be experimentally verified for the specific carbonyl adduct of interest.
Experimental Protocols
The following protocols are provided as a robust starting point for the fluorescent labeling of carbonyls with 7-Hydrazinylquinoline hydrochloride. Optimization may be required for specific applications and carbonyl compounds.
Reagent Preparation
-
Labeling Reagent Stock Solution (10 mM): Dissolve an appropriate amount of 7-Hydrazinylquinoline hydrochloride in HPLC-grade methanol or acetonitrile. This solution should be stored in the dark at 4°C and used within one week.
-
Acid Catalyst (0.1 M HCl in Methanol): Prepare by diluting concentrated hydrochloric acid in HPLC-grade methanol. Handle with appropriate safety precautions.
-
Sample Preparation: The sample containing the carbonyl compound should be dissolved in a compatible solvent, such as methanol, acetonitrile, or a buffered aqueous solution.
General Labeling Protocol for Carbonyls in Solution
This protocol is adapted from established methods for other hydrazine-based derivatizing agents.[5][6]
-
Reaction Setup: In a clean microcentrifuge tube or glass vial, combine 100 µL of the sample solution with 100 µL of the 10 mM 7-Hydrazinylquinoline hydrochloride stock solution.
-
Acidification: Add 10 µL of the 0.1 M HCl in methanol solution to catalyze the reaction. The final pH of the reaction mixture should be in the acidic range (pH 2-4).
-
Incubation: Vortex the mixture gently and incubate at 40-60°C for 30-60 minutes. The optimal temperature and time should be determined empirically for the specific carbonyl compound.
-
Reaction Quenching (Optional): The reaction can be stopped by neutralizing the solution with a small amount of a suitable base, such as sodium bicarbonate.
-
Analysis: The resulting solution containing the fluorescently labeled carbonyl can be directly analyzed by HPLC with fluorescence detection or other suitable analytical techniques.
Sources
Enhancing Sensitivity and Selectivity in LC-MS Analysis of Carbonyls and Carboxylic Acids through Derivatization with 7-Hydrazinylquinoline Hydrochloride
An Application Note and Protocol for LC-MS Method Development with 7-Hydrazinylquinoline Hydrochloride Derivatization
Abstract
This guide provides a comprehensive framework for developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of low-molecular-weight carbonyl compounds (aldehydes and ketones) and carboxylic acids. We detail a pre-column derivatization strategy utilizing 7-Hydrazinylquinoline hydrochloride (7-HQH). This derivatization enhances the detectability of target analytes by introducing a readily ionizable quinoline moiety, which improves chromatographic retention on reversed-phase columns and significantly increases ionization efficiency in the mass spectrometer. This document outlines the chemical principles, provides step-by-step derivatization protocols, details a systematic approach to LC-MS method development and validation, and offers troubleshooting advice for common challenges.
Introduction: The Rationale for Derivatization
In pharmaceutical development, metabolomics, and environmental analysis, the accurate quantification of endogenous and exogenous compounds is critical. Small, polar molecules like short-chain aldehydes, ketones, and carboxylic acids often present significant analytical challenges. Their inherent properties—high polarity, low molecular weight, and poor ionization efficiency—can lead to inadequate retention on common reversed-phase liquid chromatography (RPLC) columns and low sensitivity in mass spectrometry.[1][2]
Chemical derivatization is a powerful strategy to overcome these limitations.[3][4] By chemically modifying the analyte, we can alter its physicochemical properties to be more amenable to LC-MS analysis.[5] 7-Hydrazinylquinoline hydrochloride is an effective derivatizing agent for compounds containing carbonyl or carboxyl functional groups. The key advantages of using 7-HQH include:
-
Enhanced Ionization: The quinoline group has a high proton affinity, ensuring efficient protonation and strong signal intensity in positive-ion electrospray ionization (ESI-MS).
-
Improved Chromatography: The derivatization process increases the hydrophobicity of the polar analytes, leading to better retention and separation on RPLC columns like C18.
-
Increased Specificity: By targeting specific functional groups, derivatization can help to reduce matrix effects and improve the selectivity of the analysis.[6]
The Chemistry of 7-HQH Derivatization
7-Hydrazinylquinoline hydrochloride reacts with carbonyl and carboxyl groups through distinct, well-defined mechanisms. The hydrazine moiety (-NH-NH2) is the reactive component of the reagent.
2.1 Reaction with Aldehydes and Ketones
Aldehydes and ketones react directly with the hydrazine group of 7-HQH in a condensation reaction to form a stable hydrazone. This reaction is typically performed under mild acidic conditions to catalyze the process.
2.2 Reaction with Carboxylic Acids
Carboxylic acids do not react directly with hydrazines. An activation step is required to convert the hydroxyl group of the carboxylic acid into a good leaving group. A common method, adapted from protocols for the similar reagent 2-Hydrazinoquinoline (HQ), uses triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) as activating agents.[1][7] These reagents convert the carboxylic acid into an acyloxyphosphonium ion, which is highly reactive and readily undergoes nucleophilic attack by 7-HQH to form a stable hydrazide.[1]
Below is a diagram illustrating the overall derivatization workflow.
Caption: Workflow for carbonyl and carboxylic acid derivatization using 7-HQH.
Experimental Protocols
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
3.1 Reagent Preparation
-
7-HQH Stock Solution (10 mM): Dissolve 19.76 mg of 7-Hydrazinylquinoline dihydrochloride in 10 mL of methanol. This solution should be prepared fresh or stored at -20°C for no more than one week.
-
Carbonyl Derivatization Diluent: Acetonitrile with 0.1% acetic acid.
-
Carboxylic Acid Activation Solution (10 mM each of TPP and DPDS): Dissolve 26.23 mg of triphenylphosphine (TPP) and 22.03 mg of 2,2'-dipyridyl disulfide (DPDS) in 10 mL of acetonitrile. This solution is sensitive to moisture and should be prepared fresh.
-
Analyte Stock Solutions: Prepare individual stock solutions of your target analytes (e.g., formaldehyde, acetic acid) at 1 mg/mL in an appropriate solvent (e.g., water, methanol).
3.2 Protocol for Carbonyl Compound Derivatization
-
In a 1.5 mL microcentrifuge tube, add 50 µL of your sample (standard or unknown).
-
Add 200 µL of a freshly prepared solution containing 1 mM 7-HQH in the Carbonyl Derivatization Diluent.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the reaction mixture on ice for 5 minutes to stop the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an LC-MS vial for analysis.
3.3 Protocol for Carboxylic Acid Derivatization
This protocol is adapted from a published method for 2-Hydrazinoquinoline.[1]
-
In a 1.5 mL microcentrifuge tube, add 50 µL of your sample (standard or unknown).
-
Add 100 µL of an acetonitrile solution containing 1 mM TPP, 1 mM DPDS, and 1 mM 7-HQH.
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 60 minutes.[1]
-
After incubation, cool the reaction mixture on ice for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS Method Development
The goal of method development is to achieve symmetric peak shapes, good resolution between analytes, and a stable, sensitive MS signal.
Caption: A systematic workflow for LC-MS method development.
4.1 Liquid Chromatography (LC) Optimization
Due to the increased hydrophobicity of the 7-HQH derivatives, a reversed-phase separation is ideal.
| Parameter | Starting Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, < 2 µm | Provides excellent retention and efficiency for hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and protonation for positive-mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 1 - 5 µL | Minimize to prevent peak distortion, especially if the sample solvent is strong. |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
4.2 Mass Spectrometry (MS) Optimization
Optimization should be performed by infusing a solution of a derivatized standard into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is required, as the quinoline moiety readily accepts a proton.
-
Full Scan Analysis: Initially, perform a full scan analysis (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]+ of the derivatized analyte.
-
MS/MS Optimization: Select the [M+H]+ as the precursor ion. Perform a product ion scan while varying the collision energy (CE) to find the optimal energy that yields stable and intense product ions. The quinoline fragment (m/z 130) is often a characteristic product ion.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, set up MRM transitions using the precursor ion and the most abundant, specific product ions.
Example MS Parameters:
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Energy (CE) | Analyte-dependent, optimize empirically |
Method Validation
A full method validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[8][9] This ensures the method is reliable, reproducible, and fit for its intended purpose.[10][11]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | Proportionality of signal response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% (may vary by concentration). |
| Precision | Agreement between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 20%. |
| Stability | Stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw, autosampler). | Recovery within ±15% of initial concentration. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Derivatization Yield | Reagents degraded (7-HQH, TPP, DPDS). Incorrect pH. Insufficient incubation time/temp. | Prepare fresh reagents. Check pH of reaction mixture. Optimize incubation conditions. |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols. Column overload. Mismatch between sample solvent and mobile phase. | Use a high-purity silica column. Reduce injection volume. Dilute sample in initial mobile phase conditions. |
| Inconsistent Signal | Unstable spray in ESI source. Matrix suppression. Incomplete derivatization reaction. | Clean the MS source. Optimize sample cleanup/dilution. Ensure derivatization reaction goes to completion. |
| Carryover | Analyte adsorption in injector or column. | Optimize autosampler wash sequence with a strong solvent. Inject blanks between high-concentration samples. |
Conclusion
Derivatization with 7-Hydrazinylquinoline hydrochloride is a highly effective strategy for the LC-MS analysis of challenging small molecules like aldehydes, ketones, and carboxylic acids. By converting these analytes into derivatives with superior chromatographic and ionization properties, this method enables sensitive and selective quantification. The protocols and development strategies outlined in this guide provide a robust foundation for researchers to successfully implement this technique, leading to high-quality, reliable analytical data.
References
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Santa, T. (2011). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis Zone. Available at: [Link]
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Yamaguchi, M., et al. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. Available at: [Link]
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Guo, K., & Li, L. (2009). Development of High-Performance Chemical Isotope Labeling LC-MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry. Available at: [Link]
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Malarvannan, G., et al. (2020). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. MDPI. Available at: [Link]
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Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent. Available at: [Link]
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Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
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Dogra, R., et al. (2022). Derivatization, an Applicable Asset for Conventional HPLC Systems without MS Detection in Food and Miscellaneous Analysis. Critical Reviews in Analytical Chemistry. Available at: [Link]
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Reisen, F., & Arey, J. (2004). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed. Available at: [Link]
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Afrati, F., & Gika, H. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]
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Trettin, A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Zhang, X., et al. (2022). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
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University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Available at: [Link]
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Iacob, B., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. NIH. Available at: [Link]
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D'Avanzo, F., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. Available at: [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. (A) Structure... ResearchGate. Available at: [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]
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Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. Available at: [Link]
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Schiewek, R., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]
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Application Notes & Protocols: 7-Hydrazinylquinoline Derivatives for Advanced Bioimaging and Cell Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and applications of 7-hydrazinylquinoline derivatives as versatile fluorescent probes for bioimaging and cell labeling. We will delve into the underlying chemistry, provide detailed experimental protocols for their use in both in-vitro and live-cell contexts, and offer insights into data interpretation and troubleshooting. The structure of this guide is designed to build foundational knowledge before moving to practical application, ensuring a thorough understanding of the technology.
Introduction: A Tale of Two Moieties
The power of 7-hydrazinylquinoline derivatives in bioimaging stems from the elegant combination of two key chemical moieties within a single molecular scaffold. The quinoline ring is an intrinsically fluorescent structure, a well-established fluorophore whose photophysical properties can be finely tuned through chemical modification.[1][2] Its high quantum yield and photostability in aqueous environments make it an excellent choice for imaging applications.
Paired with this is the hydrazinyl group (-NHNH₂) , a potent and versatile reactive handle. Its nucleophilic nature allows it to readily react with aldehydes and ketones to form stable hydrazone bonds. This specific reactivity provides a powerful tool for covalently attaching the quinoline fluorophore to targeted biomolecules or cellular structures, offering a robust method for bio-labeling.[3][4] By harnessing the synergy between the quinoline fluorophore and the hydrazinyl reactive tag, researchers can unlock a new class of probes for visualizing complex biological processes.
Section 1: The Principle of Hydrazone-Based Bioconjugation
The core of this labeling technology is the chemical reaction between a hydrazine and an aldehyde or ketone. This condensation reaction results in the formation of a C=N double bond, creating a stable hydrazone linkage. This reaction is highly efficient in aqueous buffers at or near physiological pH, making it ideal for biological applications.
The primary advantage of this chemistry is its bioorthogonality. Aldehydes and ketones are relatively rare in biological systems compared to other functional groups like amines or carboxylates. This low natural abundance means that 7-hydrazinylquinoline probes exhibit minimal non-specific binding, leading to a high signal-to-noise ratio in imaging experiments. Researchers can introduce ketone or aldehyde groups onto specific biomolecules or cell surfaces through metabolic or enzymatic labeling, directing the fluorescent probe precisely where it is needed.
Caption: Hydrazone ligation workflow for fluorescently labeling a target biomolecule.
Section 2: Photophysical Properties of Quinoline-Based Fluorophores
The quinoline scaffold is highly modular. Its fluorescence properties, including excitation and emission wavelengths, quantum yield, and environmental sensitivity, can be strategically tuned by adding different substituents to the ring structure. For instance, the addition of an electron-donating group, such as a diethylamino group at the 7-position, can significantly enhance fluorescence intensity and shift the emission to longer wavelengths.[2]
The table below summarizes typical photophysical properties for functionalized quinoline derivatives. These values serve as a general guide for selecting appropriate microscope filter sets and imaging parameters.
| Property | Typical Value Range | Rationale & Significance |
| Max Excitation (λex) | 350 - 450 nm | Dictates the choice of laser line or excitation filter. Shorter wavelengths may increase autofluorescence. |
| Max Emission (λem) | 450 - 550 nm | Determines the emission filter required to capture the fluorescence signal. |
| Quantum Yield (Φ) | 0.3 - 0.8 | A measure of fluorescence efficiency. Higher values result in brighter signals and better sensitivity. |
| Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Represents the molecule's ability to absorb light. Higher values contribute to a brighter probe. |
| Solvatochromism | Moderate to High | The emission spectrum can shift depending on the polarity of the local environment, which can be exploited to probe protein binding sites.[1] |
Note: Specific values are highly dependent on the exact substitution pattern and solvent environment.
Section 3: Application Protocol 1: Live-Cell Imaging of Cell-Surface Glycans
This protocol details a two-step labeling strategy to visualize cell-surface sialoglycans, which play crucial roles in cell signaling and recognition. First, cells are metabolically labeled with a peracetylated N-levulinoyl-D-mannosamine (ManNAl) or N-azidoacetylmannosamine (ManNAz) precursor, which is processed by the cell and displays a ketone or azide group on cell-surface sialic acids. The ketone handle can then be specifically targeted by a 7-hydrazinylquinoline probe.
A. Materials and Reagents
-
HeLa or HEK293 cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Peracetylated N-levulinoyl-D-mannosamine (Ac₄ManNAl)
-
7-Hydrazinyl-N,N-diethylaminoquinoline (or similar derivative)
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) for imaging[5]
-
Glass-bottom imaging dishes
B. Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells onto 35 mm glass-bottom imaging dishes at a density of 5.0 x 10⁴ cells/mL.[3]
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAl in DMSO (e.g., 50 mM).
-
Add Ac₄ManNAl to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to ensure incorporation of the modified sugar into cell-surface glycans.
-
Control: Prepare a parallel dish of cells incubated without the modified sugar.
-
-
Probe Labeling Reaction:
-
Prepare a 10 mM stock solution of the 7-hydrazinylquinoline derivative in DMSO.
-
Gently wash the cells twice with warm PBS to remove residual culture medium.
-
Prepare the labeling buffer: PBS or HBSS, pH adjusted to 6.5-7.0 (the hydrazone reaction is often more efficient at slightly acidic pH).
-
Dilute the 7-hydrazinylquinoline stock solution into the labeling buffer to a final concentration of 10-20 µM.
-
Incubate the cells with the probe solution for 30-60 minutes at 37°C.[3]
-
-
Washing and Imaging Preparation:
-
Live-Cell Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or CFP cube for excitation around 400 nm and a GFP/FITC cube for emission around 510 nm).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal.[5]
-
Acquire images from the metabolically labeled cells and the control (unlabeled) cells to confirm specific labeling.
-
C. Expected Results You should observe bright fluorescence localized to the plasma membrane of cells that were incubated with Ac₄ManNAl. Control cells that were not metabolically labeled should show minimal fluorescence, confirming the specificity of the hydrazone reaction.
Caption: Step-by-step workflow for the fluorescent labeling of live-cell surface glycans.
Section 4: Protocol 2: Cytotoxicity Assessment
Before extensive use in live-cell imaging, it is crucial to determine the potential cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
A. Materials and Reagents
-
Target cell line (e.g., HeLa, MCF-7)[6]
-
96-well cell culture plates
-
7-Hydrazinylquinoline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[7]
-
Compound Treatment:
-
Prepare serial dilutions of the 7-hydrazinylquinoline derivative in complete culture medium. Concentrations should range from low (e.g., 0.1 µM) to high (e.g., 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle-only" (DMSO) and "no-treatment" controls.
-
Incubate for a period relevant to your imaging experiments (e.g., 24 or 48 hours).[7]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[6]
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Fluorescent Signal | - Inefficient metabolic labeling.- Probe concentration is too low.- Incorrect pH for hydrazone reaction.- Incorrect filter sets on the microscope. | - Increase concentration or incubation time for the modified sugar.- Titrate the probe concentration upwards (e.g., 25-50 µM).- Ensure labeling buffer pH is between 6.5 and 7.5.- Verify excitation/emission spectra of the probe and match with microscope filters. |
| High Background Fluorescence | - Incomplete removal of unreacted probe.- Probe is "sticky" and binds non-specifically.- Culture medium is autofluorescent. | - Increase the number and duration of wash steps post-labeling.[5]- Include a blocking agent like BSA in the labeling buffer.- Image cells in a phenol red-free imaging buffer like HBSS.[5] |
| Signs of Phototoxicity (e.g., cell blebbing, death) | - Excitation light is too intense.- Prolonged exposure time. | - Reduce laser power or illumination intensity.- Use shorter exposure times and increase camera gain if necessary.- Use an antifade reagent designed for live-cell imaging.[5] |
| Apparent Cytotoxicity | - The probe itself is toxic at the concentration used. | - Perform a dose-response cytotoxicity assay (see Protocol 2) to find a non-toxic working concentration.- Reduce the probe incubation time. |
References
-
Title: 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity Source: ResearchGate (Preprint) URL: [Link]
-
Title: A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: MDPI URL: [Link]
-
Title: A novel pyrazoline-based fluorescent probe for detection of hydrazine in aqueous solution and gas state and its imaging in living cells Source: ResearchGate URL: [Link]
-
Title: Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens Source: protocols.io URL: [Link]
-
Title: Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones Source: MDPI URL: [Link]
-
Title: Quinoline-based fluorescent small molecules for live cell imaging Source: PubMed URL: [Link]
-
Title: 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Live Cell Imaging Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives Source: RSC Publishing URL: [Link]
Sources
- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization Reactions with 7-Hydrazinylquinoline Hydrochloride
Welcome to the technical support center for 7-Hydrazinylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of this versatile reagent in derivatization reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
What is 7-Hydrazinylquinoline hydrochloride, and what are its primary applications?
7-Hydrazinylquinoline hydrochloride is a chemical reagent featuring a quinoline ring system with a hydrazine group (-NHNH2) at the 7th position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. Its primary application lies in the derivatization of carbonyl compounds, specifically aldehydes and ketones, to form stable hydrazone derivatives. This reaction is widely used in analytical chemistry for the detection and quantification of carbonyls, as well as in synthetic chemistry for the construction of more complex molecules.
What is the role of the hydrochloride in this reagent?
The hydrochloride salt form of 7-Hydrazinylquinoline serves two main purposes. Firstly, it improves the stability of the compound, as free hydrazines can be susceptible to oxidation. Secondly, it increases the solubility of the reagent in polar solvents, including water and alcohols, which are common media for derivatization reactions. However, it's important to note that the presence of the hydrochloride means the reaction medium will be acidic, which can influence the reaction kinetics.
What is the general mechanism of hydrazone formation with 7-Hydrazinylquinoline?
The reaction between 7-Hydrazinylquinoline and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding hydrazone. The reaction is typically acid-catalyzed.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Hydrazone Derivative
Question: I am reacting 7-Hydrazinylquinoline hydrochloride with my carbonyl compound, but I am observing a very low yield of the expected hydrazone product. What are the potential causes, and how can I improve the yield?
Answer: Low yield in hydrazone formation is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions. Here are the key factors to consider:
-
pH of the Reaction Medium: The pH is a critical parameter in hydrazone formation. The reaction requires a delicate balance, as the hydrazine needs to be in its free base form to be nucleophilic, but the reaction is also acid-catalyzed.
-
Explanation: At very low pH, the hydrazine nitrogen will be protonated, rendering it non-nucleophilic. At high pH, there may not be enough acid to catalyze the dehydration step.
-
Recommendation: The optimal pH for hydrazone formation is typically in the range of 4-6. Since you are starting with the hydrochloride salt, the initial solution will be acidic. You may need to adjust the pH using a buffer solution (e.g., acetate buffer) to maintain the optimal pH range throughout the reaction.
-
-
Reaction Solvent: The choice of solvent can significantly impact the solubility of your reactants and the reaction rate.
-
Explanation: Both the 7-Hydrazinylquinoline hydrochloride and your carbonyl compound need to be well-solvated for the reaction to proceed efficiently.
-
Recommendation: Ethanol, methanol, or mixtures of these alcohols with water are often good starting points. If your carbonyl compound has poor solubility in these solvents, you might consider using a co-solvent like dioxane or THF.
-
-
Reaction Temperature and Time: Hydrazone formation can sometimes be slow at room temperature.
-
Recommendation: Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the reaction rate. We recommend monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Stoichiometry of Reactants: Using an excess of the derivatizing agent can help drive the reaction to completion.
-
Recommendation: Try using a 1.1 to 1.5 molar excess of 7-Hydrazinylquinoline hydrochloride relative to your carbonyl compound.
-
Experimental Workflow for Optimizing Hydrazone Formation
Caption: Workflow for optimizing hydrazone formation.
Issue 2: Formation of Multiple Products or Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these, and how can I suppress them?
Answer: The formation of side products can be due to the inherent reactivity of the starting materials or the reaction conditions. Here are some common side reactions and how to mitigate them:
-
Azine Formation: This occurs when the initially formed hydrazone reacts with another molecule of the carbonyl compound.
-
Explanation: This is more likely to happen if a large excess of the carbonyl compound is used.
-
Recommendation: Carefully control the stoichiometry of the reactants. Using a slight excess of the 7-Hydrazinylquinoline hydrochloride can help minimize this side reaction.
-
-
Oxidation of the Hydrazine: Hydrazines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.
-
Recommendation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
-
-
Degradation of the Carbonyl Compound: If your carbonyl compound is sensitive to acidic conditions, it may degrade under the reaction conditions.
-
Recommendation: Ensure the pH is carefully controlled and not overly acidic. You could also explore running the reaction at a lower temperature for a longer period.
-
Table 1: Troubleshooting Guide for Side Product Formation
| Observation | Potential Cause | Recommended Action |
| Product spot streaking on TLC | Product is acidic or basic | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase. |
| Appearance of a new, less polar spot | Azine formation | Use a slight excess of 7-Hydrazinylquinoline hydrochloride. |
| Discoloration of the reaction mixture | Oxidation of the hydrazine | Run the reaction under an inert atmosphere. |
| Disappearance of the starting carbonyl spot without corresponding product formation | Degradation of the carbonyl | Carefully control the pH and consider a lower reaction temperature. |
Issue 3: Difficulty in Isolating and Purifying the Product
Question: My hydrazone product seems to be soluble in the reaction mixture, and I am having trouble isolating it. What are some effective purification strategies?
Answer: The purification of quinoline hydrazones can sometimes be challenging due to their polarity and potential for multiple protonation states. Here are some strategies to consider:
-
Precipitation/Crystallization:
-
Recommendation: If the product is a solid, try to induce precipitation by cooling the reaction mixture or by adding a non-solvent. For example, if the reaction is run in ethanol, adding water can often cause the hydrazone to precipitate. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for purification.
-
-
Liquid-Liquid Extraction:
-
Recommendation: If the product is soluble in an organic solvent, you can perform a liquid-liquid extraction. After neutralizing the reaction mixture, you can extract the product into a solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
-
-
Chromatography:
-
Recommendation: If other methods fail, column chromatography is a reliable method for purification. A silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the mobile phase can be adjusted to achieve good separation.
-
Logical Flow for Product Purification
Caption: Decision tree for product purification.
References
- General Principles of Hydrazone Formation: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" - Provides a comprehensive overview of the underlying chemical principles.
- Quinoline Chemistry: "The Chemistry of Heterocyclic Compounds, Quinolines" - A detailed resource on the reactivity and properties of quinoline deriv
- Practical Organic Synthesis: "Vogel's Textbook of Practical Organic Chemistry" - Offers practical advice on experimental techniques and purific
Technical Support Center: Stability of 7-Hydrazinylquinoline Hydrochloride in Analytical Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Hydrazinylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in various analytical solvents. Understanding the stability of 7-Hydrazinylquinoline hydrochloride is critical for obtaining accurate and reproducible experimental results.
Disclaimer
Information regarding the specific degradation of 7-Hydrazinylquinoline hydrochloride is limited in publicly available literature. This guide is based on established principles of chemical stability, data from structurally related hydrazine and quinoline compounds, and international guidelines on forced degradation studies.[1][2][3][4] The principles and methodologies described herein should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 7-Hydrazinylquinoline hydrochloride in solution?
A1: Based on the chemistry of hydrazine and quinoline moieties, the primary factors that can induce degradation are:
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Oxidation: The hydrazine group is highly susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, trace metal ions, or oxidizing agents.[4] This is often a primary pathway for the degradation of hydrazine-containing compounds.
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pH: The stability of the molecule can be significantly influenced by the pH of the solution. Both strongly acidic and alkaline conditions can promote hydrolysis or other degradation reactions.[5][6]
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Light (Photodegradation): Exposure to light, particularly UV radiation, can lead to photolytic degradation.[5][7] It is crucial to protect solutions from light.
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Elevated Temperature: High temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and thermolysis.[1][5]
Q2: I'm dissolving 7-Hydrazinylquinoline hydrochloride and the solution is turning yellow/brown. What does this indicate?
A2: A change in the color of your solution, particularly the appearance of a yellow or brown tint, is a common indicator of degradation.[4] This is often due to the formation of oxidized byproducts or other chromophoric degradants. If you observe a color change, it is highly recommended to verify the purity and concentration of your solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q3: How should I prepare and store stock solutions of 7-Hydrazinylquinoline hydrochloride to maximize stability?
A3: To ensure the stability of your stock solutions, we recommend the following practices:
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Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents.
-
Degas Solvents: To minimize oxidative degradation, it is advisable to degas your solvents, for example, by sparging with an inert gas like nitrogen or argon, or by sonication.
-
Prepare Fresh Solutions: Ideally, solutions should be prepared fresh for each experiment. Avoid using solutions that have been stored for extended periods.
-
Control pH: If appropriate for your experiment, use a buffered solvent to maintain a stable pH. The optimal pH for stability would need to be determined experimentally, but starting with a slightly acidic to neutral pH is a reasonable approach.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[7]
-
Refrigerate or Freeze: Store stock solutions at low temperatures (2-8°C or -20°C) to slow down the rate of degradation.[4] Before use, allow the solution to come to room temperature slowly and ensure the compound is fully dissolved.
Q4: Which analytical solvents are recommended for dissolving 7-Hydrazinylquinoline hydrochloride?
A4: While specific solubility data is not widely available, based on its hydrochloride salt form, 7-Hydrazinylquinoline hydrochloride is expected to be soluble in polar solvents. Recommended starting solvents include:
-
Water (HPLC-grade): As a hydrochloride salt, it should have good solubility in water.
-
Methanol or Ethanol: These are common polar organic solvents used in analytical chemistry.
-
Dimethyl Sulfoxide (DMSO): Often used for preparing concentrated stock solutions.
It is crucial to experimentally verify the solubility and stability in your chosen solvent system.
Q5: I am observing unexpected peaks in my chromatogram. Could these be degradation products?
A5: Yes, the appearance of new or growing peaks in your chromatogram over time is a strong indication of compound degradation. Forced degradation studies can help you proactively identify the retention times and UV-Vis spectra of potential degradation products, aiding in peak identification in your experimental samples.[3]
Q6: What are the likely degradation pathways for 7-Hydrazinylquinoline hydrochloride?
A6: While specific pathways for this molecule are not documented, based on the functional groups, likely degradation pathways include:
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Oxidation of the Hydrazine Moiety: This could lead to the formation of a diazene, which may undergo further reactions.
-
Hydrolysis: Under certain pH conditions, the C-N bond of the hydrazine group could be cleaved.
-
Ring Modifications: Under harsh stress conditions (e.g., strong acid/base, high heat), the quinoline ring system itself could be subject to degradation.
Elucidating the exact degradation pathways would require conducting forced degradation studies and characterizing the resulting products using techniques like LC-MS and NMR.[8]
Troubleshooting Guide
Problem 1: Inconsistent or Non-Reproducible Results in My Assay
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Possible Cause: Degradation of the stock or working solutions leading to a lower effective concentration of the active compound.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 7-Hydrazinylquinoline hydrochloride fresh for each experiment from the solid material.
-
Use a Control: Include a freshly prepared standard in each experiment to compare against.
-
Analyze for Purity: Use a stability-indicating analytical method, like HPLC, to check the purity of your solution before use.
-
Optimize Storage: If solutions must be stored, perform a short-term stability study to determine acceptable storage conditions (e.g., 24 hours at 4°C).
-
Problem 2: Drifting Baseline or New Peaks Appearing in HPLC Analysis Over Time
-
Possible Cause: On-instrument degradation of the compound in the autosampler.
-
Troubleshooting Steps:
-
Control Autosampler Temperature: If available, set the autosampler temperature to a lower value (e.g., 4°C) to minimize degradation during the analytical run.
-
Limit Residence Time: Prepare your sample sequence to minimize the time the sample sits in the autosampler before injection.
-
Mobile Phase Compatibility: Ensure the mobile phase pH is compatible with the compound's stability.
-
Problem 3: Poor Solubility or Precipitation of the Compound in the Chosen Solvent
-
Possible Cause: Inappropriate solvent selection or the concentration is too high.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a small scale in a variety of recommended solvents (Water, Methanol, Ethanol, DMSO, Acetonitrile).
-
Adjust pH: For aqueous solutions, adjusting the pH slightly may improve solubility.
-
Use Co-solvents: A mixture of solvents (e.g., water/methanol) may be necessary to achieve the desired solubility and stability.
-
Sonication: Use a sonicator to aid in dissolution, but be mindful of potential temperature increases.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of 7-Hydrazinylquinoline hydrochloride solid.
-
Transfer the solid to a volumetric flask (amber glass is recommended).
-
Add a portion of the desired high-purity, degassed solvent (e.g., HPLC-grade water or methanol).
-
Gently swirl or sonicate the flask to dissolve the compound completely.
-
Once dissolved, add the solvent to the final volume.
-
If not for immediate use, store the solution tightly capped, protected from light, and at the appropriate temperature (2-8°C or -20°C).
Protocol 2: Recommended Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1][3][5]
-
Prepare a Stock Solution: Prepare a stock solution of 7-Hydrazinylquinoline hydrochloride in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be wrapped in aluminum foil and placed alongside.
-
Control Sample: Keep a portion of the stock solution at room temperature, protected from light.
-
Analysis: After the designated time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a suitable method, such as RP-HPLC with UV detection.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies for 7-Hydrazinylquinoline hydrochloride in Common Analytical Solvents
| Solvent/Condition | Potential Stability Issue | Mitigation Strategy | Rationale |
| Aqueous Buffers | pH-dependent hydrolysis | Perform stability studies at different pH values to find the optimal range. Prepare buffers fresh. | The stability of quinoline and hydrazine derivatives can be highly pH-dependent.[6] |
| Protic Solvents (e.g., Methanol, Water) | Potential for solvolysis, especially at elevated temperatures. | Use fresh solutions and avoid prolonged heating. | Protic solvents can participate in degradation reactions. |
| Acetonitrile | Generally more inert, but susceptible to degradation if water is present. | Use high-purity, anhydrous acetonitrile if possible. | Minimizes the potential for hydrolysis. |
| DMSO | Can contain water and peroxides, leading to degradation. | Use anhydrous, high-purity DMSO. Store properly to prevent water absorption. | DMSO is hygroscopic and can degrade over time. |
| All Solvents | Oxidative degradation due to dissolved oxygen. | Degas solvents before use (e.g., sparging with N2 or Ar). | The hydrazine moiety is prone to oxidation.[4] |
| All Solutions | Photodegradation | Store solutions in amber vials or protect from light. | Many aromatic and heterocyclic compounds are light-sensitive.[7] |
Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for 7-Hydrazinylquinoline.
References
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved from [Link]
-
ResearchGate. (2016, August). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]
-
PubMed. (2023, January 20). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Retrieved from [Link]
-
MDPI. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of cetirizine hydrochloride during oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Retrieved from [Link]
-
ResearchGate. (2015, November). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and by-products in 7-Hydrazinylquinoline hydrochloride derivatization
Technical Support Center: Derivatization with 7-Hydrazinylquinoline Hydrochloride
Welcome to the technical support guide for 7-Hydrazinylquinoline hydrochloride (7-HQ HCl). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 7-HQ HCl for derivatization, primarily through hydrazone formation with carbonyl-containing molecules (aldehydes and ketones). Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies required to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 7-Hydrazinylquinoline hydrochloride?
7-Hydrazinylquinoline hydrochloride is a derivatizing agent. Its principal use is to react with aldehydes and ketones to form stable hydrazone derivatives. This is often done to improve the analytical detection of the target carbonyl compound, for instance, by enhancing its UV absorbance or facilitating its ionization for mass spectrometry (MS) analysis. The quinoline moiety provides a strong chromophore and a readily protonated site for these purposes.[1][2]
Q2: Why is the reagent supplied as a hydrochloride salt? What is the role of the HCl?
The hydrochloride salt form significantly enhances the shelf-life and stability of the reagent.[3] Aryl hydrazines can be susceptible to slow air oxidation, and the salt form mitigates this degradation pathway. However, for the derivatization reaction to occur, the hydrazine group must be in its neutral, free base form to act as an effective nucleophile. Therefore, the HCl must be neutralized in situ by the addition of a base or by conducting the reaction in a buffered solution at an appropriate pH.
Q3: What is the fundamental mechanism of the derivatization reaction with a carbonyl compound?
The reaction is a nucleophilic addition-elimination, resulting in a hydrazone. The process is typically acid-catalyzed and involves two key stages:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine (in its free base form) attacks the electrophilic carbonyl carbon.
-
Dehydration: An intermediate carbinolamine is formed, which then undergoes acid-catalyzed dehydration (loss of a water molecule) to form the final, stable C=N bond of the hydrazone.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've run the reaction but see very little of the desired hydrazone product in your analysis (TLC, LC-MS, etc.).
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Reaction pH | The reaction requires a delicate pH balance. The hydrazine must be deprotonated (free base) to be nucleophilic, which is favored by basic conditions. However, the dehydration step is acid-catalyzed. An optimal pH is typically weakly acidic (around 4-6). If the pH is too low, the hydrazine is fully protonated and non-nucleophilic. If the pH is too high, the dehydration step is inefficient. | Protocol: Buffer the reaction mixture. Use an acetate buffer (pH 4.5-5.5) or add a stoichiometric amount of a mild base (e.g., sodium acetate, pyridine) to neutralize the HCl salt before adding the carbonyl compound. Perform small-scale test reactions across a pH range to find the optimum for your specific substrate. |
| Degraded 7-HQ HCl Reagent | Although the salt is stable, prolonged or improper storage (exposure to air/moisture) can lead to degradation. The primary degradation pathway is oxidation, which can result in colored impurities and reduced reactivity. | Action: Check the appearance of your reagent. It should be a pale, off-white to light yellow powder. If it is dark brown or tarry, it has likely degraded. Confirm the purity of the starting material by running a TLC or HPLC analysis. If degraded, procure a fresh bottle. |
| Carbonyl Compound is Sterically Hindered | Bulky groups near the carbonyl carbon can physically block the approach of the 7-HQ nucleophile, drastically slowing down the reaction rate. | Action: Increase the reaction temperature (e.g., from room temperature to 50-60 °C) and extend the reaction time (from 1-2 hours to 12-24 hours). Monitor the reaction progress periodically to determine the point of maximum conversion. |
| Reversible Reaction (Hydrolysis) | Hydrazone formation is a reversible reaction. The presence of excess water in the reaction medium can drive the equilibrium back towards the starting materials (hydrolysis). | Action: Use anhydrous solvents (e.g., dry ethanol, acetonitrile).[2] If the reaction must be run in an aqueous medium, use a minimal amount of water and consider adding a dehydrating agent like molecular sieves if compatible with your reaction conditions. |
Issue 2: Multiple Unexpected Spots/Peaks in Analysis
Your chromatogram or TLC plate shows the desired product, but also several significant by-products.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Oxidative Dimerization of 7-HQ | In the presence of oxygen, particularly under neutral or basic conditions, aryl hydrazines can undergo autoxidation.[6] This can lead to the formation of dimers or other colored by-products, which often appear as distinct spots/peaks in analysis. | Action: Degas your solvent before use by sparging with an inert gas (Nitrogen or Argon). Run the reaction under an inert atmosphere to minimize exposure to oxygen. |
| Formation of Azine By-product | If your carbonyl compound is an aldehyde, it can react with already-formed hydrazone or unreacted hydrazine to form an azine (R-CH=N-N=CH-R). This is more common when there is an excess of the aldehyde. | Action: Use a slight excess of the 7-HQ HCl reagent (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde to ensure the aldehyde is the limiting reagent. Add the aldehyde solution slowly to the hydrazine solution to maintain a low instantaneous concentration of the aldehyde. |
| Reaction with Solvent | If using a ketone solvent like acetone, the 7-HQ will react with the solvent itself, leading to the formation of 7-quinolinylhydrazone of acetone. | Action: Always use non-carbonyl solvents such as ethanol, methanol, acetonitrile, or THF. |
| Isomerization (Syn/Anti Isomers) | The final hydrazone product can exist as geometric isomers (E/Z or syn/anti) around the C=N double bond. These isomers may separate during chromatography, appearing as two closely eluting peaks or spots. | Action: This is an inherent property of the product. To confirm, collect both fractions and analyze by ¹H NMR; the chemical shifts of the protons near the C=N bond will differ slightly. For quantification, it is often necessary to integrate both peaks and sum them to represent the total product yield. |
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// Edges Start -> CheckIsomers [color="#4285F4"]; CheckIsomers -> ResultIsomers [label="Yes", color="#34A853"]; CheckIsomers -> CheckOxidation [label="No", color="#EA4335"]; CheckOxidation -> CheckAldehyde [label="Yes", color="#34A853"]; CheckOxidation -> ResultOxidation [label="No", color="#EA4335"]; CheckAldehyde -> ResultAzine [label="Yes", color="#34A853"]; CheckAldehyde -> CheckSolvent [label="No", color="#EA4335"]; CheckSolvent -> ResultSolvent [label="Yes", color="#EA4335"]; CheckSolvent -> ResultOxidation [label="No", color="#34A853", style=dashed, constraint=false]; } .enddot Caption: Troubleshooting Workflow for Unexpected By-products.
Experimental Protocols
Protocol 1: General Derivatization of an Aldehyde/Ketone
This protocol provides a robust starting point for the derivatization of a model carbonyl compound.
-
Reagent Preparation:
-
Prepare a 10 mM solution of your carbonyl compound in ethanol.
-
Prepare a 12 mM solution of 7-Hydrazinylquinoline hydrochloride in ethanol.
-
Prepare a 100 mM solution of sodium acetate in water.
-
-
Reaction Setup:
-
In a clean 4 mL glass vial, add 500 µL of the 12 mM 7-HQ HCl solution (6 µmol, 1.2 eq).
-
Add 60 µL of the 100 mM sodium acetate solution. This neutralizes the HCl and buffers the reaction.
-
Add 440 µL of ethanol to the vial.
-
-
Derivatization:
-
To initiate the reaction, add 500 µL of the 10 mM carbonyl compound solution (5 µmol, 1.0 eq) to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Allow the reaction to proceed at room temperature for 2 hours. For less reactive ketones, the vial may be heated to 50 °C.
-
-
Analysis:
-
Monitor the reaction progress by TLC or directly analyze the reaction mixture by injecting a small aliquot (e.g., 1-5 µL) into an LC-MS system.
-
The product hydrazone will have a significantly higher molecular weight and different retention time compared to the starting materials.
-
Protocol 2: Analytical Methods for Reaction Monitoring
Effective monitoring is crucial for optimization and troubleshooting.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Adjust polarity based on your substrate.
-
Visualization: The quinoline ring of 7-HQ and the product are strongly UV-active. Visualize under a UV lamp at 254 nm. The product spot (hydrazone) should have a different Rf value than the starting 7-HQ.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient of 5% B to 95% B over 15-20 minutes.
-
Detection: Diode Array Detector (DAD) or UV detector set at a wavelength where the quinoline ring absorbs strongly (e.g., ~280-320 nm). Mass spectrometry can also be used for detection.[1][7]
-
References
-
Talvitie, J., Alanko, I., Bulatov, E., Koivula, J., Pöllänen, T., & Helaja, J. (2022). Organic Letters, 24, 274-278. (General quinoline synthesis context). URL: [Link]
-
Ferreira, P. M. T., et al. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (Demonstrates synthesis of quinoline hydrazones). URL: [Link]
-
ATSDR. (n.d.). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. (Provides overview of HPLC/GC methods for hydrazine analysis). URL: [Link]
-
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (Discusses general hydrazine-carbonyl reaction mechanisms). URL: [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (Details the mechanism of hydrazone formation). URL: [Link]
-
Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(15), 4881. (Describes the autoxidation side reaction of a hydrazinylquinoline). URL: [Link]
-
Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of The American Society for Mass Spectrometry, 24(12), 1834–1843. (Excellent resource on using a similar reagent for LC-MS derivatization). URL: [Link]
-
Al-Soud, Y. A., et al. (2008). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Molecules, 13(6), 1339–1357. (Demonstrates various reactions of a hydrazine derivative). URL: [Link]
-
Husain, A., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 7(10), 341-348. (General synthesis and characterization of quinoline hydrazones). URL: [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information. (Comprehensive chemical data). URL: [Link]
-
Al-Awadi, N. A., et al. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines. Tetrahedron, 97, 132413. (Discusses mechanisms of hydrazine reactions). URL: [Link]
-
Guo, K., & Li, L. (2014). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 4(1), 101–114. (Details optimization of reaction conditions, including solvent choice). URL: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14210–14223. (Context on functionalizing quinoline scaffolds). URL: [Link]
-
Wikipedia. (n.d.). Hydrazines. (General overview of hydrazine chemistry). URL: [Link]
-
Fadda, A. A., et al. (2014). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of Pure and Applied Microbiology, 8, 199-210. (Shows derivatization of hydrazide intermediates). URL: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. (General principles of chemical derivatization for analysis). URL: [Link]
-
PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. National Center for Biotechnology Information. (Data for a related compound). URL: [Link]
-
Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. (Alternative link to reference 9). URL: [Link]
-
OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (Provides another excellent overview of the hydrazone formation mechanism). URL: [Link]
-
BdS 71. (2023). Lesson 13: Reactions of Carbonyl Compounds with Hydrazine. YouTube. (Educational video on the topic). URL: [Link] (Note: A placeholder URL is used as the original may not be stable; the concept is what is being cited).
Sources
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: HPLC Separation of 7-Hydrazinylquinoline Derivatives
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for researchers working with 7-hydrazinylquinoline derivatives. The following Q&A format addresses common challenges, explains the underlying chromatographic principles, and offers field-proven solutions.
Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter during your analysis.
Q1: Why are my peaks for 7-hydrazinylquinoline derivatives tailing, and how can I fix it?
A1: Peak tailing is the most common issue when analyzing basic compounds like 7-hydrazinylquinoline derivatives. The primary cause is unwanted secondary interactions between the basic analyte and the stationary phase.[1]
Root Cause Analysis: The structure of 7-hydrazinylquinoline contains basic nitrogen atoms in both the quinoline ring and the hydrazine group. These sites are easily protonated, especially at acidic or neutral pH. Standard silica-based reversed-phase columns (like C18) have residual acidic silanol groups (Si-OH) on their surface, even after end-capping.[2][3] Your positively charged analyte can interact strongly with negatively charged, ionized silanol groups (Si-O⁻) via a secondary ion-exchange mechanism.[4] This interaction is stronger than the desired hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[5][6]
Solutions (from simplest to most complex):
-
Mobile Phase pH Adjustment: This is the most powerful tool to improve peak shape for ionizable compounds.[7]
-
Lower the pH (Ion Suppression): By lowering the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA), you can protonate your basic analyte, keeping it in a single, positively charged state. More importantly, this low pH suppresses the ionization of the problematic surface silanols, minimizing the secondary interactions that cause tailing.
-
Increase the pH (High pH Chromatography): Alternatively, using a pH-stable column (e.g., hybrid silica), you can raise the mobile phase pH to >9. At high pH, the basic 7-hydrazinylquinoline analyte is in its neutral, uncharged form. This eliminates the ion-exchange interaction with silanols, leading to excellent peak shape and often increasing retention due to the molecule's increased hydrophobicity.[8] Caution: Ensure your column is rated for high pH use to avoid irreversible damage to the silica stationary phase.[9]
-
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica, which has fewer metal impurities that can activate silanols.[5] They also employ more effective end-capping techniques to shield the residual silanols.[3] If you are using an older column, switching to a newer generation column specifically designed for basic compounds can significantly improve peak shape.
-
Add a Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will interact with the active silanol sites, effectively "masking" them from your analyte.
Click to view Diagram: Troubleshooting Workflow for Peak Tailing
Q2: I am not getting enough retention for my 7-hydrazinylquinoline derivative on a C18 column. What should I do?
A2: Insufficient retention in reversed-phase HPLC means your analyte is too polar for the current conditions and is spending too much time in the mobile phase.
Root Cause Analysis: While the quinoline structure is hydrophobic, the hydrazine group (-NHNH2) is quite polar. If your mobile phase has a high percentage of organic solvent (e.g., acetonitrile or methanol), the analyte will be eluted very quickly. Furthermore, at low pH, the protonated form of the molecule is even more polar, which reduces its retention on a non-polar C18 stationary phase.
Solutions:
-
Decrease Organic Content: The simplest first step is to reduce the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, forcing the non-polar quinoline portion of your molecule to interact more strongly with the C18 stationary phase, thus increasing retention time.
-
Switch to Methanol: If you are using acetonitrile, try switching to methanol as the organic modifier. Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography, which will generally lead to longer retention times for most compounds.
-
Increase Mobile Phase pH (with a pH-stable column): As mentioned in Q1, increasing the pH will deprotonate the 7-hydrazinylquinoline derivative, making it less polar and more hydrophobic. This will significantly increase its retention on a C18 column.[7][8]
-
Consider a Different Stationary Phase: If the above options are insufficient, your molecule may be better suited for a different column chemistry.
-
Phenyl-Hexyl Column: These columns provide alternative selectivity, especially for aromatic compounds, through π-π interactions. This can increase retention for the quinoline ring system.
-
Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate). They are compatible with highly aqueous mobile phases (addressing the polarity issue) and can offer unique selectivity for polar analytes.
-
Q3: My retention times are shifting from one injection to the next. What are the common causes?
A3: Retention time instability is a sign that your chromatographic system or method is not properly equilibrated or is experiencing fluctuations.
Root Cause Analysis: Inconsistent retention times can stem from several sources, including the HPLC system, the column, and the mobile phase preparation.[10]
Solutions & Troubleshooting Steps:
-
Ensure Proper Column Equilibration: This is the most frequent cause. Before starting your analysis, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient elution, a 10-15 column volume re-equilibration period between runs is a good starting point. Insufficient equilibration can lead to drifting retention times, especially in the first few injections of a sequence.[10]
-
Check for Leaks: A small, undetected leak in the system will cause pressure fluctuations and, consequently, inconsistent flow rates, leading to shifting retention times. Carefully inspect all fittings from the pump to the detector.
-
Mobile Phase Issues:
-
Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently each time. For buffered mobile phases, always measure the pH of the aqueous portion before mixing it with the organic solvent.[11]
-
Degassing: Air bubbles in the pump can cause pressure drops and flow rate inaccuracies. Ensure your mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging.[10]
-
-
Column Temperature Control: HPLC separations are sensitive to temperature changes. A fluctuating ambient lab temperature can cause retention times to drift. Using a thermostatted column compartment is crucial for achieving stable and reproducible retention times.[12]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about method development for 7-hydrazinylquinoline derivatives.
Q1: What is a good starting point for column and mobile phase selection?
A1: A robust starting point is essential for efficient method development.
-
Column: A modern, high-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) is an excellent first choice. These columns offer good hydrophobic retention and are designed to minimize silanol interactions.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid in Water. This sets the pH in the optimal range (around 2.7) to protonate your analyte and suppress silanol activity.[11]
-
Organic (B): Acetonitrile. It's a versatile solvent with low viscosity and good UV transparency.
-
-
Initial Conditions: The table below provides a generic starting gradient suitable for scouting runs.
| Parameter | Recommended Starting Condition |
| Column | High-Purity C18, 100 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B in 10 minutes, hold for 2 min, re-equilibrate for 3 min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detection | UV (set at λmax of the compound, e.g., 254 nm or a specific maximum) |
Q2: When should I use isocratic vs. gradient elution?
A2: The choice depends on the complexity of your sample and the goals of your analysis.
-
Use Gradient Elution For:
-
Method Development: Always start with a broad gradient (e.g., 5-95% organic) to determine the approximate elution conditions for your analytes.[13]
-
Complex Samples: When analyzing samples with multiple components that have a wide range of polarities.
-
Unknown Samples: To ensure all components, from very polar to very non-polar, are eluted from the column.
-
-
Use Isocratic Elution For:
-
Routine QC Analysis: Once a method is developed and you are analyzing a known compound with few impurities, an isocratic method is often faster and more robust.
-
Simple Mixtures: For separating a small number of compounds with similar retention behaviors.
-
You can convert a gradient method to an isocratic one after determining the percentage of organic solvent at which your main peak elutes.
Q3: What are the best practices for sample preparation?
A3: Proper sample preparation is critical to protect your column and ensure reproducible results.
-
Solvent Compatibility: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Injecting a sample in a much stronger solvent (like 100% DMSO or Acetonitrile) can cause peak distortion and broadening.[6]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can clog the column inlet frit, leading to high backpressure and poor performance.
-
Concentration: Avoid column overloading by ensuring your sample concentration is within the linear range of your detector. Overloading can lead to broad, fronting peaks.[6]
Click to view Diagram: Mechanism of Silanol Masking
References
- Troubleshooting Peak Shape Problems in HPLC.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Exploring the Role of pH in HPLC Separ
- HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- The Theory of HPLC Column Chemistry. Crawford Scientific.
- Control pH During Method Development for Better Chrom
- 11 HPLC Problems and Solutions You Must Know. Labtech.
- HPLC Troubleshooting Guide. SCION Instruments.
- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Peak Tailing in HPLC. Element Lab Solutions.
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- The Role of End-Capping in RP. Phenomenex.
- Secondary-Retention Effects in Reversed-Phase Chrom
- Effect of pH on LC-MS Analysis of Amines.
- How to Optimize HPLC Analysis and Improve Labor
- How to improve peaks separation in HPLC?.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. lctsbible.com [lctsbible.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. labtech.tn [labtech.tn]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 9. moravek.com [moravek.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 13. researchgate.net [researchgate.net]
Addressing low recovery of 7-hydrazinylquinoline derivatives in sample preparation
Welcome to the technical support center for methods involving 7-hydrazinylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery during sample preparation. We will explore the underlying chemical principles driving these challenges and provide robust, field-proven troubleshooting strategies and protocols to enhance the accuracy and reproducibility of your results.
Introduction: The Challenge of 7-Hydrazinylquinolines
7-Hydrazinylquinoline and its derivatives are a class of compounds with significant potential in medicinal chemistry and as analytical reagents. However, their unique chemical structure, featuring a basic quinoline ring and a reactive hydrazine moiety, presents distinct challenges during bioanalysis. Low and variable recovery is a frequent issue, often stemming from a combination of factors including nonspecific binding, chemical instability, and metal chelation. This guide provides a systematic approach to diagnosing and solving these common problems.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common problems encountered during sample preparation.
Q1: My analyte recovery is consistently low (<60%) after solid-phase extraction (SPE). What are the most likely causes and how can I fix this?
Low recovery in SPE is a multi-faceted problem that can originate from several steps in the process.[1][2] The key is to systematically evaluate each stage: sample loading, washing, and elution.[2]
Causality Explained: 7-Hydrazinylquinolines are typically polar and basic. Their behavior on an SPE sorbent is highly dependent on pH. The quinoline nitrogen and the hydrazine group can be protonated (positively charged) at acidic pH. This charge is crucial for retention on cation-exchange sorbents but can lead to poor retention on reversed-phase (e.g., C18) sorbents if the sample is loaded in a highly aqueous, acidic solution where the analyte is both charged and polar.[1][3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low SPE recovery.
Actionable Solutions:
-
Optimize Sample pH: For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of the quinoline and hydrazine groups. This neutralizes the molecule, increasing its hydrophobicity and retention on the nonpolar sorbent. For mixed-mode cation exchange SPE, ensure the sample pH is at least 2 units below the pKa to ensure the analyte is charged and retained by the ion-exchange mechanism.[4]
-
Select the Right Sorbent: Standard silica-based C18 sorbents can have active silanol groups that cause irreversible binding of basic compounds. Consider using a polymer-based sorbent (e.g., Oasis HLB, Bond Elut Plexa) which is more pH-stable and offers multiple retention mechanisms (hydrophilic/lipophilic balance).
-
Refine Wash Steps: An overly aggressive wash solvent (e.g., high percentage of organic) can prematurely elute the analyte.[1] Test wash solvents with lower organic content. Conversely, for ion-exchange, you can wash with a high-organic solvent to remove hydrophobic interferences while the analyte is retained by charge.
-
Strengthen Elution Solvent: If the analyte is stuck on the sorbent, the elution solvent is too weak. For reversed-phase, this means increasing the organic percentage. For cation-exchange, you must disrupt the ionic interaction. This is best achieved by adding a small amount of a volatile base (e.g., 2-5% ammonium hydroxide in methanol) to the elution solvent to neutralize the analyte and release it from the sorbent.
Q2: I'm seeing poor reproducibility and signal drift between injections. Could this be related to sample preparation?
Absolutely. Poor reproducibility is often a symptom of nonspecific binding (NSB) to labware or analyte instability in the final solution.[5][6]
Causality Explained: The quinoline nucleus is a known metal chelator, meaning it can bind to active metal sites on glass and stainless steel surfaces in vials, pipette tips, and the LC flow path.[7][8][9] The hydrazine group is also susceptible to oxidation, especially in the presence of trace metal ions which can catalyze the reaction.[10] These processes are often slow and inconsistent, leading to variable analyte loss and poor reproducibility.[5]
Caption: Key mechanisms contributing to low recovery and instability.
Actionable Solutions:
-
Use Proper Labware: Switch from standard glass to deactivated or silanized glass vials, or use polypropylene vials, especially for storing samples in the autosampler.[11][12] This minimizes active sites available for chelation and adsorption.
-
Modify Sample Diluent: The final solvent your extracted sample is in matters.
-
Add an Anti-Adsorptive Agent: Adding a small amount of a compound that preferentially binds to active sites can prevent your analyte from doing so. Good options include adding 0.1% formic acid (to protonate silanols) or adding a small molecule chelator like EDTA (Ethylenediaminetetraacetic acid) at ~0.1 mM to scavenge metal ions.[13]
-
Increase Ionic Strength: Adding a salt like ammonium formate (~10 mM) can help shield electrostatic interactions that lead to NSB.[14][15]
-
-
Control Sample Temperature: Keep samples cool (4-10 °C) in the autosampler to slow down potential degradation reactions.
-
Consider Derivatization: If instability is a major issue, consider derivatizing the hydrazine group. Reacting it with a carbonyl-containing reagent (like salicylaldehyde) forms a more stable hydrazone, which can then be analyzed.[16] This approach both stabilizes the molecule and can improve chromatographic properties.
Frequently Asked Questions (FAQs)
Q: What are the fundamental chemical properties of 7-hydrazinylquinolines that I need to be aware of?
Understanding the molecule's chemistry is the first step to successful method development.
-
Basicity (pKa): These molecules have at least two basic centers: the quinoline nitrogen and the hydrazine nitrogens. The exact pKa values will vary with substitution, but they will generally be protonated at acidic pH. This dictates their solubility and interaction with ion-exchange sorbents.
-
Chelation: The nitrogen atom of the quinoline ring and the adjacent hydrazine group can form a stable five-membered ring complex with metal ions.[7][17][18] This is a primary driver of nonspecific binding to metal surfaces in instruments and containers.
-
Oxidative Instability: Hydrazine moieties are reducing agents and are susceptible to oxidation, which can be catalyzed by dissolved oxygen and metal ions.[10] This can lead to analyte loss during sample storage and processing.
-
pH-Dependent Stability: The stability of hydrazine compounds can be highly dependent on pH.[19][20] Extremes in pH, especially when combined with heat, can accelerate degradation.
Q: How should I approach method development for a novel 7-hydrazinylquinoline derivative to proactively avoid recovery issues?
A systematic, proactive approach is crucial.
-
Characterize the Analyte: Determine the pKa and logP of your specific derivative. This information is fundamental to selecting the correct extraction strategy (e.g., reversed-phase vs. ion-exchange).
-
Perform Adsorption Tests: Prepare a known concentration of your analyte in your final mobile phase or injection solvent. Test its stability and recovery over 24 hours in different types of autosampler vials (e.g., glass, deactivated glass, polypropylene). This simple experiment quickly identifies if nonspecific binding is a significant risk.[6]
-
Evaluate Extraction Techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While PPT is fastest, it often provides the least clean-up, which can lead to matrix effects.[21] For SPE, screen several sorbent types (e.g., polymeric reversed-phase, mixed-mode cation exchange) and a range of pH conditions for loading and elution.[3]
-
Optimize for Stability: If the analyte shows degradation, consider adding antioxidants (e.g., ascorbic acid) to your sample collection tubes or during processing.[22] Work quickly and keep samples cold.
Optimized Protocols
Protocol 1: Recommended Mixed-Mode SPE for 7-Hydrazinylquinolines from Plasma
This protocol is designed to maximize both recovery and sample cleanup by leveraging ionic and hydrophobic interactions.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Plate/Cartridge (e.g., Oasis MCX, Bond Elut Plexa PCX)
-
Plasma sample containing the analyte
-
Internal Standard (a close structural analog)
-
Phosphoric Acid (for sample acidification)
-
Methanol (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Deionized Water
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard.
-
Add 600 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds. This step precipitates proteins and ensures the analyte is fully protonated (positively charged).
-
Centrifuge at 4000 x g for 10 minutes.
-
-
SPE Conditioning:
-
Condition the SPE sorbent with 1 mL of methanol.
-
Equilibrate the sorbent with 1 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE plate.
-
Load at a slow, steady flow rate (~1 mL/min).
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Wash with 1 mL of 0.1 M HCl in water. This maintains the analyte's charge while washing away polar interferences.
-
Wash 2 (Nonpolar Interference Removal): Wash with 1 mL of methanol. This removes hydrophobic interferences while the analyte remains bound by the strong cation-exchange mechanism.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing it to elute.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.
-
Protocol 2: Labware Passivation to Minimize Adsorptive Losses
For challenging compounds or ultra-trace analysis, pre-treating glassware can significantly improve recovery.
Materials:
-
Glassware to be passivated (vials, flasks, etc.)
-
Nitric Acid (ACS Grade, 70%)
-
Deionized water (18 MΩ·cm)
-
Laboratory oven
Procedure:
-
Initial Cleaning: Wash glassware thoroughly with a laboratory-grade detergent and rinse multiple times with tap water followed by deionized water.
-
Acid Soak: Soak the glassware in a 0.5% nitric acid solution for at least 8 hours or overnight.[23] This helps to remove trace metal contaminants from the glass surface.
-
Final Rinse: Rinse the glassware profusely (at least 5 times) with high-purity deionized water.
-
Drying: Dry the glassware in an oven at 100-120 °C.
-
Storage: Once cooled, cover the glassware with aluminum foil or store it in a clean, dust-free environment until use.
Data Summary Table: Impact of Sample Preparation Choices on Recovery
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Typical Recovery (%) - A | Typical Recovery (%) - B | Rationale for Improvement |
| Extraction Type | Reversed-Phase C18 | Mixed-Mode Cation Exchange | 45% | >90% | Leverages strong ionic retention, allowing for more rigorous washes. |
| Sample pH (Load) | pH 7.0 (Neutral) | pH < 3.0 (Acidic) | 55% | >95% | Ensures analyte is fully charged for retention on cation-exchange sorbent.[4] |
| Elution Solvent | 100% Methanol | 5% NH₄OH in Methanol | 60% | >95% | Neutralizes the analyte to effectively disrupt the ionic interaction for elution. |
| Autosampler Vials | Standard Glass | Deactivated (Silanized) Glass | 70% (with drift) | >98% (stable) | Minimizes active silanol and metal sites, preventing nonspecific binding.[11][12] |
| Sample Diluent | Mobile Phase A | Mobile Phase A + 0.1 mM EDTA | 80% | >99% | EDTA acts as a chelating agent, sequestering trace metals that can catalyze degradation or cause adsorption.[13] |
References
-
Veeck, J., et al. (2014, September 5). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview. Journal of Chromatography A. [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Li, W., et al. (2011). Challenges in urine bioanalytical assays: Overcoming nonspecific binding. Bioanalysis. [Link]
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]
-
Al-Tannak, N. F., et al. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Pharmaceuticals. [Link]
-
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low? ALWSCI Technologies. [Link]
-
Wendlandt, W. W., & Horton, G. R. (1962). Differential Thermal Analysis of Some Metal Chelates of 8-Quinolinol and Substituted 8-Quinolinols. Analytical Chemistry. [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Corporation. [Link]
-
Greco, N. J., et al. (2006, May 21). Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne. Dalton Transactions. [Link]
-
Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific Co., Ltd. [Link]
-
Prachayasittikul, V., et al. (2017, August 17). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
-
WelchLab. (2025, April 27). Comprehensive Cleaning Methods for HPLC Autosampler Vials. Welch Materials, Inc. [Link]
-
Grant, R. P. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
-
Elder, D. P., et al. (2013). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. [Link]
-
Nakui, H., et al. (2007, July). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry. [Link]
-
Nakui, H., et al. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry. [Link]
-
Delalu, H. (2001). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2008). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]
-
Spégel, P., et al. (2008). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Analytica Chimica Acta. [Link]
-
Ramachandran, D., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. GSC Biological and Pharmaceutical Sciences. [Link]
-
Hamm, G., et al. (2013, November). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry. [Link]
-
Moury, R., et al. (2012). Hydrazine borane: Synthesis, characterization, and application prospects in chemical hydrogen storage. International Journal of Hydrogen Energy. [Link]
-
Frederick National Laboratory for Cancer Research. (2011, April 5). Glassware Cleaning for Trace TOC Analysis. National Cancer Institute. [Link]
-
Agilent Technologies. (n.d.). Autosampler vial selection guide. Agilent Technologies. [Link]
-
Le Goff, G., et al. (2014, December 1). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. Molecules. [Link]
Sources
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. specartridge.com [specartridge.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 12. agilent.com [agilent.com]
- 13. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Alkyne-containing chelating ligands: synthesis, properties and metal coordination of 1,2-di(quinolin-8-yl)ethyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. welchlab.com [welchlab.com]
- 23. frederick.cancer.gov [frederick.cancer.gov]
Impact of pH on 7-Hydrazinylquinoline hydrochloride derivatization efficiency
Welcome to the technical support guide for 7-Hydrazinylquinoline hydrochloride (7-HQH). This document provides in-depth guidance, troubleshooting, and answers to frequently asked questions regarding the critical role of pH in achieving efficient and reproducible derivatization of carbonyl compounds (aldehydes and ketones). Our goal is to empower you with the scientific principles and practical steps needed to optimize your analytical workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions about pH control in 7-HQH derivatization reactions.
Q1: Why is pH so critical for the derivatization reaction with 7-Hydrazinylquinoline hydrochloride?
Answer: The reaction between 7-HQH and a carbonyl compound is a nucleophilic addition-elimination reaction to form a stable hydrazone. This reaction is highly pH-dependent because pH controls a delicate balance between two competing factors: the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbon.
-
Reagent Activity: The hydrazine group (-NHNH₂) on 7-HQH is the nucleophile. For it to attack the carbonyl carbon, the terminal nitrogen must have a lone pair of electrons available. In highly acidic conditions (low pH), this nitrogen becomes protonated (-NHNH₃⁺). This protonation completely neutralizes its nucleophilicity, effectively stopping the reaction.
-
Carbonyl Activation: The reaction requires the carbonyl oxygen to be protonated. This acid catalysis makes the carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by the hydrazine.
Therefore, the optimal pH is a compromise: it must be acidic enough to activate the carbonyl group but not so acidic that it deactivates the 7-HQH nucleophile.
Q2: What is the recommended pH range for derivatization with 7-HQH?
Answer: The optimal pH for hydrazone formation typically falls within a moderately acidic range of 4.0 to 5.5 . The ideal pH can vary slightly depending on the specific structure of the target analyte (aldehyde vs. ketone, presence of other functional groups) and the reaction solvent. For most applications, starting with a pH of 4.5 is a robust choice.
Q3: What happens if the pH is too high (e.g., > 7)?
Answer: If the pH is neutral or alkaline, the rate of reaction will decrease significantly. While the 7-HQH reagent is fully deprotonated and maximally nucleophilic in this range, there is insufficient acid to catalyze the reaction by protonating the carbonyl oxygen. Without this activation step, the carbonyl carbon is not electrophilic enough for an efficient reaction, leading to poor derivatization yields and incomplete reactions.
Q4: What type of buffer should I use to control the pH?
Answer: The choice of buffer is critical. You need a buffer system that is effective in the pH 4-6 range and does not interfere with the reaction.
-
Recommended Buffers: Acetate buffers (acetic acid/sodium acetate) and formate buffers (formic acid/sodium formate) are excellent choices. They have pKa values within the desired range and are generally inert.
-
Buffers to Avoid: Avoid buffers containing primary amines (e.g., Tris) or carbonyl groups (e.g., citrate in some contexts), as they can potentially compete with the 7-HQH reagent or your analyte.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during 7-HQH derivatization.
Problem 1: Low or No Derivatization Yield
You observe a very small product peak (or none at all) in your analysis (LC-UV, LC-MS, etc.), while the unreacted analyte peak remains large.
Logical Troubleshooting Workflow
Caption: Root causes of irreproducible derivatization results.
Corrective Actions:
-
Standardize Buffer Preparation: Prepare a large batch of buffer for the entire set of experiments to eliminate variability. Always use a calibrated pH meter.
-
Evaluate Sample Matrix: If your samples are in different matrices (e.g., plasma, urine, tissue extract), they may be altering the final reaction pH. Consider a sample pre-treatment step (e.g., solid-phase extraction) to move the analytes into a clean, consistent solvent before derivatization.
-
Pre-adjust Sample pH: For highly acidic or basic samples, consider a preliminary pH adjustment step to bring the sample closer to the target pH before adding the buffered 7-HQH reagent.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of 0.1 M Acetate Buffer (pH 4.5)
This protocol provides a reliable method for preparing the primary buffer for 7-HQH derivatization.
Materials:
-
Acetic Acid (glacial)
-
Sodium Acetate (anhydrous or trihydrate)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
Procedure:
-
Prepare Solution A (0.1 M Acetic Acid): Add 5.72 mL of glacial acetic acid to a 1 L volumetric flask. Add ~800 mL of high-purity water, mix, and allow to cool to room temperature. Make up to the final volume with water.
-
Prepare Solution B (0.1 M Sodium Acetate): Weigh out 8.20 g of anhydrous sodium acetate (or 13.61 g of the trihydrate) and dissolve it in ~800 mL of high-purity water in a 1 L volumetric flask. Once fully dissolved, make up to the final volume.
-
Mix and Adjust: In a beaker, combine approximately 120 mL of Solution A and 80 mL of Solution B.
-
Calibrate & Measure: Calibrate your pH meter according to the manufacturer's instructions.
-
Fine-Tune pH: Place the calibrated electrode in the buffer mixture. Slowly add Solution A (to lower pH) or Solution B (to raise pH) dropwise until the meter reads exactly 4.50.
-
Store: Transfer the buffer to a clean, sealed container. It is stable at 4°C for several weeks.
Protocol 2: General Derivatization Workflow
This workflow outlines the key steps for derivatizing a carbonyl-containing analyte with 7-HQH.
Derivatization Workflow Diagram
Caption: Standard experimental workflow for 7-HQH derivatization.
Procedure:
-
Reagent Preparation: Prepare a stock solution of 7-HQH (e.g., 1-10 mg/mL) in an appropriate solvent like methanol or acetonitrile. This solution may not be stable long-term; fresh preparation is often best.
-
Reaction Mixture: In a microcentrifuge tube or autosampler vial, combine the following in order:
-
50 µL of pH 4.5 Acetate Buffer
-
20 µL of your sample/standard (dissolved in a compatible solvent)
-
20 µL of the 7-HQH reagent solution
-
(Note: Volumes are examples; maintain a molar excess of the 7-HQH reagent, typically 5-10 fold over the expected analyte concentration.)
-
-
Incubation: Vortex the mixture gently. Incubate at a controlled temperature (e.g., 50-70°C) for a set time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.
-
Analysis: After incubation, the sample can be directly injected for analysis or diluted with the mobile phase to an appropriate concentration.
Data Summary: pH Optima for Hydrazone Formation
The following table summarizes typical pH optima for reactions of hydrazine-based reagents with different types of carbonyl compounds, which serves as a strong guideline for 7-HQH.
| Carbonyl Class | Typical Optimal pH Range | Rationale |
| Aliphatic Aldehydes | 4.0 - 5.0 | Highly reactive carbonyls; reaction proceeds well under mild acid catalysis. |
| Aromatic Aldehydes | 4.5 - 5.5 | Less reactive than aliphatic aldehydes; benefit from slightly stronger acid catalysis to enhance electrophilicity. |
| Aliphatic Ketones | 4.5 - 5.5 | Steric hindrance and lower intrinsic reactivity require more effective carbonyl protonation. |
| Aromatic Ketones | 5.0 - 6.0 | Least reactive class; the reaction often requires a higher pH to maximize nucleophile concentration while still providing some catalysis. |
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2008). Introduction to Spectroscopy, 4th ed. Cengage Learning. [Link]
-
Lunn, G., & Hellwig, L.C. (1998). Handbook of Derivatization Reactions. John Wiley & Sons, Inc. [Link]
-
Carey, F.A., & Giuliano, R.M. (2014). Organic Chemistry, 9th ed. McGraw-Hill. [Link]
-
Rosenfeld, J.M. (2003). Derivatization in sample preparation for chromatographic analysis. Journal of Chromatography A, 1000(1-2), 379-392. [Link]
Preventing degradation of 7-hydrazinylquinoline derivatives during analysis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-hydrazinylquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the analytical challenges associated with these potent but often unstable compounds. Our focus is on preventing degradation during analysis to ensure data integrity and accelerate your research.
Introduction: The Challenge of Instability
7-Hydrazinylquinoline derivatives are a class of compounds with significant potential in medicinal chemistry. However, the inherent reactivity of the hydrazine moiety makes them susceptible to degradation, primarily through oxidation. This instability can lead to inaccurate quantification, the appearance of artifactual peaks in chromatograms, and a general loss of confidence in analytical results. This guide is designed to equip you with the knowledge and practical protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the analysis of 7-hydrazinylquinoline derivatives.
Q1: My solution of a 7-hydrazinylquinoline derivative is turning yellow/brown. What is happening?
A1: A color change is a strong indicator of degradation. The hydrazine group is readily oxidized, and this process often forms colored byproducts. This oxidation can be triggered by exposure to air (oxygen), light, elevated temperatures, or the presence of metal ions which can act as catalysts.[1] It is crucial to verify the purity of any discolored solution by a suitable analytical method like HPLC before use.
Q2: I am seeing multiple unexpected peaks in my HPLC chromatogram. Are these impurities from the synthesis or degradation products?
A2: While impurities from synthesis are possible, the appearance of new or growing peaks over time, especially in prepared samples, strongly suggests degradation. To confirm this, you can perform a forced degradation study by intentionally exposing your compound to stress conditions (e.g., acid, base, peroxide, heat, light) and monitoring the chromatogram for the appearance of these specific peaks.[2]
Q3: How should I store my solid 7-hydrazinylquinoline derivatives and their solutions to minimize degradation?
A3: For solid compounds, store them in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For solutions, the following is recommended:
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents like methanol or water can sometimes be problematic; consider aprotic solvents like acetonitrile or DMSO if compatible with your compound and analytical method.[3]
-
pH: Hydrazines are generally more stable in acidic conditions.[4] Consider preparing solutions in a mildly acidic buffer if your compound's stability is pH-dependent.
-
Temperature: Store solutions at low temperatures (2-8 °C or frozen at -20 °C) to slow down degradation kinetics.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light-induced degradation.[3][5]
Q4: Can I add an antioxidant to my sample to prevent oxidation?
A4: Yes, adding a sacrificial antioxidant to your sample solutions can be an effective strategy.[3] Common antioxidants used in analytical chemistry include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. However, you must ensure that the chosen antioxidant does not interfere with your chromatographic analysis or react with your target analyte. A blank run with the antioxidant in your solvent system is essential.
Troubleshooting Guide: From Sample Preparation to HPLC Analysis
This section provides a systematic approach to troubleshooting common problems encountered during the analysis of 7-hydrazinylquinoline derivatives.
Problem 1: Rapid Degradation of the Analyte in Solution
Symptoms:
-
Decreasing peak area of the main analyte over a short period.
-
Appearance of new peaks in the chromatogram of a sample that has been sitting in the autosampler.
-
Discoloration of the sample solution.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Oxidation by Dissolved Oxygen | 1. Degas Solvents: Use freshly degassed mobile phases and sample diluents. Sonication, helium sparging, or vacuum filtration are effective methods. 2. Inert Atmosphere: Prepare samples under an inert gas (nitrogen or argon) if possible. Use autosampler vials with septa that minimize air exposure. |
| Photodegradation | 1. Use Amber Glassware: Protect your samples from light at all stages, from preparation to analysis, by using amber vials and covering sample trays.[3][5] 2. Low-Heat Lighting: Work under lighting that generates minimal heat. LED lights are a good option.[5] |
| Thermal Degradation | 1. Chilled Autosampler: Use a refrigerated autosampler set to a low temperature (e.g., 4 °C) to maintain sample stability during the analytical run.[3] 2. Minimize Time at Room Temperature: Prepare samples immediately before analysis and avoid leaving them on the benchtop for extended periods. |
| pH-Dependent Instability | 1. Acidify the Diluent: Since hydrazines are often more stable at lower pH, consider using a diluent containing a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%).[4] Always test for analyte solubility and stability at the chosen pH. |
| Catalysis by Metal Ions | 1. High-Purity Solvents and Reagents: Use HPLC-grade or higher purity solvents and reagents to minimize metal ion contamination. 2. Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA to the sample diluent can sequester metal ions and prevent them from catalyzing degradation. Ensure the chelating agent does not interfere with the analysis. |
Problem 2: Poor Peak Shape and Inconsistent Retention Times in HPLC
Symptoms:
-
Peak tailing or fronting.
-
Broad peaks.
-
Shifting retention times between injections.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Interaction with Active Sites on the Column | 1. Column Choice: Use a high-quality, end-capped C18 column from a reputable manufacturer. Columns with low silanol activity are preferred. 2. Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites. Ensure this is compatible with your detector (e.g., not suitable for MS). 3. Lower pH: Operating at a lower mobile phase pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups and reduce peak tailing for basic compounds. |
| On-Column Degradation | 1. Mobile Phase Composition: Ensure the mobile phase is free of oxidizing agents and has been properly degassed. 2. Fast Analysis: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column, reducing the opportunity for degradation. |
| Sample Solvent Incompatibility | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or a weaker solvent. Injecting in a much stronger solvent can lead to peak distortion. |
| Column Overloading | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to ensure you are not exceeding the column's capacity. |
Experimental Protocols
Protocol 1: Stabilized Sample Preparation
This protocol is designed to minimize the degradation of 7-hydrazinylquinoline derivatives during sample preparation for HPLC analysis.
Materials:
-
7-hydrazinylquinoline derivative
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), high purity
-
Amber HPLC vials with septa
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare the Sample Diluent: Create a diluent of 90:10 ACN:Water (or an appropriate ratio for your compound's solubility) containing 0.1% formic acid. Degas the diluent by sonicating for 15 minutes.
-
Weigh the Compound: Accurately weigh the 7-hydrazinylquinoline derivative in a clean, dry volumetric flask.
-
Dissolution: Dissolve the compound in a small amount of the prepared diluent. You may gently vortex to aid dissolution. Avoid heating the sample.
-
Dilution to Final Concentration: Dilute to the final volume with the prepared diluent.
-
Transfer to Vials: Immediately transfer the final solution into amber HPLC vials and cap them.
-
Storage: If not analyzing immediately, store the vials in a refrigerator at 2-8 °C. For longer-term storage, freeze at -20 °C.
Protocol 2: Robust HPLC Method for Analysis
This is a general-purpose, robust HPLC method that can be adapted for various 7-hydrazinylquinoline derivatives.
HPLC System and Conditions:
-
Column: High-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration. This should be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (maintain a constant temperature to ensure reproducible retention times).
-
Detector: UV detector set at a wavelength where the analyte has maximum absorbance and potential degradants are also visible. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 5-10 µL.
-
Autosampler Temperature: 4 °C.
Visualizing Degradation and Workflow
Potential Degradation Pathway
The primary degradation pathway for 7-hydrazinylquinoline is oxidation of the hydrazine moiety. This can proceed through several steps, potentially leading to the formation of a diazene intermediate, which can then be further oxidized or undergo other reactions. The quinoline ring itself can also be a target of oxidation, although the hydrazine group is generally more susceptible.
Caption: Potential oxidative degradation pathways for 7-hydrazinylquinoline.
Analytical Workflow for Stable Results
A systematic workflow is crucial for obtaining reliable analytical data for unstable compounds.
Caption: Recommended workflow for the analysis of 7-hydrazinylquinoline derivatives.
Conclusion
The successful analysis of 7-hydrazinylquinoline derivatives hinges on a proactive approach to preventing degradation. By understanding the chemical liabilities of these molecules and implementing the strategies outlined in this guide, researchers can significantly improve the quality and reliability of their analytical data. Remember to always work systematically, change only one variable at a time when troubleshooting, and keep meticulous records of your experimental conditions.
References
-
Agilent Technologies. (2019). Sample Preparation Fundamentals for Chromatography. Available at: [Link]
-
American Chemical Society. (2011). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]
-
Semantic Scholar. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Available at: [Link]
-
Agilent Technologies. (2016). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]
-
Agilent Technologies. (2017). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
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Royal Society of Chemistry. (1969). Heterocyclic compounds from urea derivatives. Part XV. The hydrazinolysis of 4-substituted 1-dithiomethoxycarbonyl-3-thiosemicarbazides. Journal of the Chemical Society C: Organic. Available at: [Link]
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Chromatography Online. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]
-
ResearchGate. (1989). Decompostion of Hydrazine in Aqueous Solutions. Available at: [Link]
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MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. Available at: [Link]
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PubMed. (2020). Evaluation of Different Light Conditions in the Working Environment for Handling Photosensitive and Thermolabile Compounds. Available at: [Link]
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ResearchGate. (2017). How are compounds that are unstable at room temperature characterised using HPLC?. Available at: [Link]
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ResearchGate. (2020). Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. Available at: [Link]
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National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
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Wikipedia. Hydrazine. Available at: [Link]
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Phenomenex. Sample Preparation - SPE. Available at: [Link]
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MDPI. (2022). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. Molecules. Available at: [Link]
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SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]
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Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Carbonyl Analysis: 7-Hydrazinylquinoline Hydrochloride vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These reactive species can arise as impurities, degradants, or metabolites and can significantly impact the safety and efficacy of drug substances. The validation of analytical methods used to detect these compounds is a critical regulatory requirement, ensuring data integrity and product quality. This guide provides an in-depth comparison of analytical method validation using 7-Hydrazinylquinoline hydrochloride against established derivatization reagents, with a focus on 2,4-dinitrophenylhydrazine (DNPH).
The Critical Role of Derivatization in Carbonyl Analysis
Many low-molecular-weight carbonyl compounds lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging, especially at trace levels. Chemical derivatization is a widely employed strategy to overcome this limitation. The process involves reacting the carbonyl compound with a derivatizing agent to form a stable product with enhanced detectability. An ideal derivatization reagent should react rapidly and completely with the target analytes, form a stable derivative, and introduce a moiety that can be sensitively detected by the chosen analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.
7-Hydrazinylquinoline Hydrochloride: A Promising Reagent
7-Hydrazinylquinoline hydrochloride is a derivatization agent that holds promise for the analysis of carbonyl compounds. Its hydrazine functional group readily reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. The quinoline ring system introduces a strong chromophore and fluorophore, facilitating highly sensitive detection. While specific validation data for 7-Hydrazinylquinoline hydrochloride is not extensively published, the performance of its close analogue, 2-Hydrazinoquinoline (HQ), provides valuable insights into its potential advantages.[1]
Mechanism of Action
The derivatization reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. This reaction is typically carried out under mild acidic conditions to catalyze the dehydration step.[1]
carbonyl [label="Carbonyl Compound\n(Aldehyde/Ketone)"]; reagent [label="7-Hydrazinylquinoline\nHydrochloride"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse]; hydrazone [label="Stable Hydrazone\n(Chromophoric/Fluorophoric)"];
carbonyl -> intermediate [label="+ H+"]; reagent -> intermediate; intermediate -> hydrazone [label="- H2O"]; }
Derivatization of a carbonyl compound with 7-Hydrazinylquinoline.
The Gold Standard: 2,4-Dinitrophenylhydrazine (DNPH)
2,4-Dinitrophenylhydrazine (DNPH) is arguably the most widely used derivatization reagent for the analysis of carbonyl compounds and is the basis for several standardized methods, including those from the Environmental Protection Agency (EPA).[2] The reaction of DNPH with aldehydes and ketones forms intensely colored 2,4-dinitrophenylhydrazones, which can be readily analyzed by HPLC with UV detection.
Comparative Analysis of Performance Characteristics
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]
| Performance Parameter | 7-Hydrazinylquinoline Hydrochloride (based on 2-Hydrazinoquinoline data) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Specificity | High, due to the specific reaction of the hydrazine group with carbonyls. The resulting hydrazone has a distinct chromophore/fluorophore. | High, with the formation of characteristic colored hydrazones. |
| Linearity | Expected to be excellent over a wide concentration range. | Proven to be excellent, with correlation coefficients (r²) typically >0.999. |
| Range | Anticipated to be broad, suitable for both trace-level impurity analysis and higher concentration assays. | Well-established broad analytical range. |
| Accuracy | High recovery rates are expected. | Typically demonstrates high accuracy with recovery values between 98-102%. |
| Precision | Expected to show low relative standard deviation (RSD) for repeatability and intermediate precision. | Consistently shows excellent precision with RSD values well below 2%. |
| Limit of Detection (LOD) | Potentially very low due to the high molar absorptivity and fluorescence of the quinoline moiety. | Low, with typical LODs in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Expected to be in the low ng/mL to pg/mL range, offering high sensitivity. | Typically in the low to mid ng/mL range. |
Experimental Protocols
Derivatization of Formaldehyde with 7-Hydrazinylquinoline Hydrochloride (Adapted from 2-Hydrazinoquinoline Protocol)
Objective: To form the stable hydrazone derivative of formaldehyde for subsequent HPLC analysis.
Materials:
-
7-Hydrazinylquinoline hydrochloride solution (1 mg/mL in acetonitrile)
-
Formaldehyde standard solution (in water or a suitable solvent)
-
Acid catalyst (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
In a clean vial, mix 100 µL of the formaldehyde standard solution with 100 µL of the 7-Hydrazinylquinoline hydrochloride solution.
-
Add 50 µL of the acid catalyst to the mixture.
-
Vortex the vial for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the solution to cool to room temperature.
-
Dilute the reaction mixture with an appropriate volume of the mobile phase (e.g., 750 µL of acetonitrile:water 50:50) before injection into the HPLC system.
Derivatization of Formaldehyde with 2,4-Dinitrophenylhydrazine (DNPH)
Objective: To form the 2,4-dinitrophenylhydrazone of formaldehyde for HPLC analysis.
Materials:
-
DNPH solution (e.g., 1 mg/mL in acetonitrile with a small amount of sulfuric acid as a catalyst)
-
Formaldehyde standard solution
-
Acetonitrile (HPLC grade)
Procedure:
-
In a vial, combine 500 µL of the formaldehyde standard solution with 500 µL of the DNPH solution.
-
Cap the vial and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for at least 1 hour. For some carbonyls, gentle heating may be required.
-
The resulting solution containing the formaldehyde-DNPH derivative can be directly injected or diluted with the mobile phase as needed.
Method Validation Workflow
The validation of an analytical method using either derivatization reagent would follow a structured workflow as outlined in the ICH Q2(R1) guidelines.
start [label="Method Development & Optimization", shape=ellipse, fillcolor="#34A853"]; specificity [label="Specificity/\nSelectivity"]; linearity [label="Linearity & Range"]; accuracy [label="Accuracy"]; precision [label="Precision\n(Repeatability & Intermediate)"]; lod_loq [label="LOD & LOQ"]; robustness [label="Robustness"]; validation_report [label="Validation Report", shape=document, fillcolor="#EA4335"];
start -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> validation_report; }
ICH-compliant analytical method validation workflow.
Conclusion and Future Perspectives
Both 7-Hydrazinylquinoline hydrochloride and DNPH are effective derivatizing agents for the analysis of carbonyl compounds. DNPH is a well-established and widely validated reagent with a vast body of supporting literature and standardized methods. Its performance is robust and reliable, making it a go-to choice for many applications.
7-Hydrazinylquinoline hydrochloride, and by extension other quinoline-based hydrazine reagents, presents a compelling alternative with the potential for enhanced sensitivity due to its inherent fluorescent properties. The data from its analogue, 2-Hydrazinoquinoline, suggests that methods developed with this class of reagents can achieve very low detection and quantitation limits, which is particularly advantageous for the analysis of trace-level impurities.
For researchers and drug development professionals, the choice of derivatization reagent will depend on the specific requirements of the analysis. For routine quality control where a validated method is paramount, DNPH remains the industry standard. However, for applications requiring the highest sensitivity, such as in metabolomics or the analysis of genotoxic impurities, 7-Hydrazinylquinoline hydrochloride warrants further investigation and method validation. The development and publication of comprehensive validation data for 7-Hydrazinylquinoline hydrochloride will be a crucial step in its broader adoption within the pharmaceutical industry.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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Lu, Y., et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. 2013;3(4):994-1013. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). 1996. Available from: [Link]
Sources
A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: A Comparative Framework Using 7-Hydrazinylquinoline Hydrochloride as a Novel Scaffold
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous evaluation. A critical aspect of this journey is understanding the selectivity and cross-reactivity of a compound. This guide provides an in-depth, technical framework for assessing the selectivity of novel kinase inhibitors, using the underexplored molecule, 7-Hydrazinylquinoline hydrochloride, as a hypothetical starting point.
While specific experimental data for 7-Hydrazinylquinoline hydrochloride is not yet prevalent in public-domain literature, its quinoline core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1][2][3] This guide will, therefore, serve as a comprehensive template, outlining the necessary experimental workflows, data interpretation, and comparative analyses required to characterize a novel chemical entity like 7-Hydrazinylquinoline hydrochloride. We will draw comparisons to well-characterized quinoline-based inhibitors to illustrate these principles.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket.[4] This structural similarity presents a significant challenge in developing selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in toxicity and unforeseen side effects. Conversely, a well-defined polypharmacology, where a drug intentionally interacts with multiple targets, can be beneficial in complex diseases like cancer. Therefore, a thorough understanding of a compound's selectivity profile is paramount for both efficacy and safety.
Initial Assessment: The Quinoline Scaffold and the Hydrazinyl Moiety
The 7-Hydrazinylquinoline hydrochloride structure combines two key features: a quinoline ring and a hydrazine group.
-
Quinoline Derivatives: This scaffold is present in several successful kinase inhibitors, such as Neratinib and Cabozantinib.[2][5] Quinoline-containing compounds have shown promise in targeting a wide array of kinases implicated in cancer signaling pathways.[3]
-
Hydrazine and Hydrazone Derivatives: The hydrazine moiety is a versatile building block in medicinal chemistry.[6][7] Hydrazone derivatives of various heterocyclic cores, including quinolines, have demonstrated a broad spectrum of biological activities, including anticancer effects.[8]
This structural combination suggests that 7-Hydrazinylquinoline hydrochloride could potentially exhibit kinase inhibitory activity. The primary goal of the experimental workflow outlined below is to identify its primary target(s) and any off-target interactions.
Experimental Workflow for Determining Selectivity
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays.
Figure 1: A generalized experimental workflow for characterizing the selectivity of a novel kinase inhibitor.
Phase 1: Broad Kinome Screening
The initial step is to screen the compound against a large panel of recombinant kinases to identify potential targets.[4] This provides a broad overview of the compound's interaction space within the kinome.
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.[9]
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the test compound (e.g., 7-Hydrazinylquinoline hydrochloride at a fixed concentration, typically 1-10 µM).
-
Initiation: Start the reaction by adding a solution containing [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of affinity.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specified period.
-
Termination and Capture: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: The results of a broad kinase screen are often visualized using a dendrogram of the human kinome, with inhibited kinases highlighted.
Hypothetical Data Table: Initial Kinase Screen
| Kinase Target | % Inhibition at 1 µM 7-Hydrazinylquinoline hydrochloride | Comparator: Compound X (% Inhibition at 1 µM) | Comparator: Compound Y (% Inhibition at 1 µM) |
| c-MET | 95% | 98% | 15% |
| VEGFR2 | 88% | 92% | 25% |
| GAK | 75% | 10% | 85% |
| ABL1 | 20% | 15% | 5% |
| SRC | 18% | 12% | 8% |
| ... (and so on for the entire panel) |
This initial screen would suggest that 7-Hydrazinylquinoline hydrochloride might be a potent inhibitor of c-MET, VEGFR2, and GAK, with lower activity against ABL1 and SRC.
Phase 2: Quantitative Analysis and Cellular Validation
Once initial "hits" are identified, the next step is to quantify their potency and confirm target engagement in a more physiologically relevant cellular context.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by performing dose-response experiments for the high-affinity targets identified in the initial screen.
Experimental Protocol: In Vitro IC50 Determination
-
Serial Dilution: Prepare a serial dilution of 7-Hydrazinylquinoline hydrochloride.
-
Kinase Assay: Perform the kinase assay (as described in Phase 1) with each concentration of the inhibitor.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement
Biochemical assays, while precise, do not account for cell permeability, efflux pumps, or intracellular ATP concentrations.[11] Cellular target engagement assays are crucial for confirming that the compound interacts with its intended target in living cells.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to a specific kinase in live cells.[11]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Tracer Addition: Add a fluorescent tracer that binds to the ATP-binding site of the kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Hypothetical Data Table: IC50 Values and Cellular Target Engagement
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Comparator: Cabozantinib (Biochemical IC50, nM) |
| c-MET | 10 | 50 | 4 |
| VEGFR2 | 25 | 150 | 0.035 |
| GAK | 150 | >1000 | >10,000 |
This hypothetical data suggests that while 7-Hydrazinylquinoline hydrochloride is a potent biochemical inhibitor of c-MET and VEGFR2, its cellular activity is reduced, particularly for VEGFR2. This could be due to factors like cell permeability. The compound shows significantly less activity against GAK in a cellular context.
Phase 3: Downstream Signaling and Comparative Analysis
The final step is to assess the functional consequences of target inhibition and to compare the overall selectivity profile with that of established inhibitors.
Western Blot Analysis
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates.
Experimental Protocol: Western Blot for c-MET Pathway
-
Cell Culture and Treatment: Culture a c-MET-dependent cancer cell line (e.g., SNU-5) and treat with varying concentrations of 7-Hydrazinylquinoline hydrochloride.[12]
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on downstream signaling.
A potent and selective c-MET inhibitor should reduce the levels of phospho-c-MET and phospho-ERK in a dose-dependent manner without affecting the total protein levels.[12]
Figure 2: Simplified c-MET signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion: Building a Comprehensive Selectivity Profile
The hypothetical case of 7-Hydrazinylquinoline hydrochloride illustrates a systematic approach to characterizing a novel kinase inhibitor. By combining broad kinome screening, quantitative IC50 determination, cellular target engagement assays, and functional downstream analysis, researchers can build a comprehensive selectivity profile. This detailed understanding is crucial for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective targeted therapies. The comparison with established inhibitors provides a critical benchmark for evaluating the potential of a new chemical entity.
References
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Arch Pharm (Weinheim). Available at: [Link]
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. NIH. Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ResearchGate. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. NIH. Available at: [Link]
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Tumor Inhibitory Effect of IRCR201, a Novel Cross-Reactive c-Met Antibody Targeting the PSI Domain - PMC. NIH. Available at: [Link]
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Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions. Available at: [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. PubMed Central. Available at: [Link]
-
Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. Available at: [Link]
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Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. NIH. Available at: [Link]
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A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals. Available at: [Link]
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Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance. NIH. Available at: [Link]
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Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Jove. Available at: [Link]
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Hepatocyte growth factor sensitizes brain tumors to c-MET kinase inhibition - PMC. NIH. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. NIH. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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Introduction: Overcoming the Analytical Challenge of Carbonyls and Carboxylic Acids
An In-Depth Guide to the LC-MS/MS Validation of 7-Hydrazinylquinoline Derivatized Compounds
In drug development and metabolomics, the accurate quantification of small molecules containing carbonyl (aldehyde and ketone) or carboxyl functional groups is of paramount importance. These compounds, which include crucial biomarkers and metabolic intermediates, often exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). This inherent analytical difficulty necessitates a strategy to enhance their detectability. Chemical derivatization, a process that modifies the analyte to improve its physicochemical properties, provides a robust solution.
Among the various derivatization agents, 7-hydrazinylquinoline (7-HQ), also known as 2-hydrazinoquinoline (HQ), has emerged as a versatile and effective reagent. A key advantage of 7-HQ is its ability to react with both carbonyl compounds and, with the use of activating agents, carboxylic acids.[1][2] This dual reactivity allows for the simultaneous analysis of different compound classes within a single chromatographic run, enhancing throughput and providing a more comprehensive metabolic snapshot.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of 7-HQ with alternative derivatization agents. It further outlines a comprehensive framework and a detailed protocol for the validation of LC-MS/MS methods for 7-HQ derivatized compounds, ensuring the generation of reliable, accurate, and defensible bioanalytical data in accordance with regulatory expectations.[3][4][5]
The Chemistry of 7-Hydrazinylquinoline Derivatization
Understanding the underlying reaction mechanisms is critical to optimizing the derivatization process and troubleshooting potential issues. 7-HQ reacts with target functional groups to form stable derivatives with significantly improved chromatographic and mass spectrometric properties. The quinoline moiety increases the hydrophobicity of the resulting derivative, promoting better retention on RPLC columns, while the basic nitrogen atoms are readily protonated, leading to a strong signal in positive mode ESI-MS.[1][6]
The reactions proceed via two distinct pathways:
-
Carbonyl Compounds (Aldehydes & Ketones): The terminal nitrogen of the hydrazine group in 7-HQ acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a stable hydrazone (a Schiff base).[1][7] This reaction is typically straightforward and does not require activating agents.
-
Carboxylic Acids: The derivatization of carboxylic acids requires a preliminary activation step to convert the hydroxyl group of the carboxylic acid into a good leaving group. This is commonly achieved using a combination of triphenylphosphine (TPP) and 2,2′-dipyridyl disulfide (DPDS).[1][2][7] These reagents form an acyloxyphosphonium ion intermediate, which is then readily attacked by the nucleophilic 7-HQ to form a stable hydrazide.[7]
Performance Comparison: 7-HQ vs. Alternative Reagents
The choice of derivatization reagent is a critical decision that influences method sensitivity, specificity, and scope. While 7-HQ offers significant advantages, other hydrazine-based reagents are available. A direct comparison highlights the unique benefits of 7-HQ.
| Reagent | Target Analytes | Key Advantages | Limitations |
| 7-Hydrazinylquinoline (7-HQ) | Carbonyls & Carboxylic Acids | Versatile: Reacts with two major classes of metabolites.[1][2] High Sensitivity: Quinoline moiety enhances ionization and hydrophobicity for RPLC.[1][6] Simultaneous Analysis: Enables broader profiling in a single run. | Requires activating agents (TPP/DPDS) for carboxylic acids.[1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls Only | Well-established: Widely used and documented, especially for environmental and food analysis.[8][9][10] UV-Active: Strong chromophore allows for UV detection in addition to MS. | Limited Scope: Does not react with carboxylic acids. Potential for Interference: Can react with ozone in atmospheric samples.[8] Can produce both protonated molecules and radical cations, complicating spectra.[11] |
| Dansyl Hydrazine (DH) | Carbonyls Only | Fluorescent: Produces fluorescent derivatives, enabling highly sensitive fluorescence detection. | Limited Reactivity: In comparative studies, DH only reacted effectively with carbonyl compounds, not carboxylic acids.[1][6] |
| 2-Hydrazinopyridine (HP) | Carboxylic Acids Primarily | Effective for Carboxylic Acids: Reacts well with activated carboxylic acids. | Poor Chromatography: Derivatives of small, polar acids may have insufficient retention on RPLC columns.[1][6] Limited Carbonyl Reactivity: Does not effectively react with aldehydes and ketones under common conditions.[1][6] |
This comparison demonstrates that 7-HQ's ability to derivatize both carbonyls and carboxylic acids, while producing derivatives with excellent chromatographic and mass spectrometric properties, makes it a superior choice for comprehensive metabolomic studies and bioanalysis requiring broad analyte coverage.[1][6]
A Framework for Rigorous Bioanalytical Method Validation
The validation of a bioanalytical method is the process by which it is established that the performance characteristics of the method are suitable and reliable for the intended analytical application.[12] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines that provide a framework for conducting this validation.[3][4][5] Adherence to these guidelines is essential for ensuring data integrity in regulated studies.
A complete validation for an LC-MS/MS assay encompasses several key parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13][14]
-
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[12][13]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined concentration range.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting, undetected components from the sample matrix.
-
Recovery: The efficiency of the extraction process, comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample.[15]
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.[13]
Experimental Protocol: Full Validation of a 7-HQ Derivatized Compound
This section provides a detailed, step-by-step methodology for the validation of an LC-MS/MS method for a hypothetical 7-HQ derivatized analyte in human plasma.
Materials and Reagents
-
Analytes and Internal Standard (IS): Reference standards of the target analyte(s) and a suitable stable isotope-labeled internal standard (SIL-IS). A SIL-IS is highly recommended to compensate for variability during sample processing and analysis.[16][17]
-
Reagents: 7-Hydrazinylquinoline (7-HQ), triphenylphosphine (TPP), 2,2′-dipyridyl disulfide (DPDS), LC-MS grade acetonitrile (ACN), methanol (MeOH), and water, formic acid (FA), and control human plasma.
-
Labware: Polypropylene microcentrifuge tubes, analytical balance, calibrated pipettes.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the analyte and IS in an appropriate solvent (e.g., ACN or DMSO) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in ACN:water (50:50, v/v) to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Spiking: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero points).
-
QC Levels: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (≤ 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (≈ 80% of the Upper Limit of Quantification)
-
Sample Preparation and Derivatization Procedure
-
Aliquoting: To 50 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold ACN to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization Cocktail: Prepare a fresh derivatization cocktail in ACN containing 1 mM 7-HQ, 1 mM TPP, and 1 mM DPDS.
-
Reaction: Add 50 µL of the derivatization cocktail to the supernatant. Vortex and incubate at 60°C for 60 minutes.[1][2]
-
Final Preparation: After incubation, cool the samples and add 100 µL of water. Centrifuge again if necessary, then transfer the final extract to an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific analyte derivative.
| Parameter | Typical Condition |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize precursor-to-product ion transitions for both the analyte derivative and the IS derivative. |
Validation Experiments and Acceptance Criteria
All validation runs should include a full calibration curve and replicate QC samples at LLOQ, LQC, MQC, and HQC levels.
| Validation Parameter | Experimental Procedure | Acceptance Criteria (based on FDA/EMA)[3][5][15] |
| Selectivity | Analyze at least six different lots of blank matrix. Check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity | Analyze calibration curves from at least three separate runs. Use a weighted (e.g., 1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision (Intra- & Inter-day) | Analyze at least five replicates of QC samples (LLOQ, LQC, MQC, HQC) in a single run (intra-day) and across at least three different runs on different days (inter-day). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the peak response of analyte spiked into post-extraction blank matrix supernatant (Set A) with the response of analyte in a neat solution (Set B). Calculate Matrix Factor = A/B. Perform in at least six different lots of matrix. | The CV of the IS-normalized matrix factor across the different lots should be ≤15%. |
| Recovery | Compare the peak response of analyte from pre-extraction spiked samples (Set C) with that from post-extraction spiked samples (Set A). Calculate Recovery % = (C/A) * 100. | Recovery should be consistent and reproducible. The CV of recovery across LQC, MQC, and HQC should be ≤15%. |
| Stability | Analyze replicate QCs (LQC, HQC) after subjecting them to various storage conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term at -80°C, 24h in autosampler). Compare results to freshly prepared QCs. | Mean concentration of stored QCs should be within ±15% of the nominal concentration. |
Conclusion
The derivatization of carbonyl- and carboxyl-containing compounds with 7-hydrazinylquinoline is a powerful strategy for enhancing their analytical performance in LC-MS/MS assays. Its versatility and the superior chromatographic properties of its derivatives make it an excellent choice for complex bioanalytical applications. However, the utility of this approach is entirely dependent on the rigor of the method validation. By systematically evaluating selectivity, accuracy, precision, stability, and other key performance metrics according to established regulatory guidelines, researchers can ensure the development of robust and reliable quantitative methods. This diligence forms the bedrock of trustworthy data, enabling confident decision-making in drug development and all areas of scientific research.
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Jones, B. R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. [Link]
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Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? RSC Advances. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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Patsnap Synapse. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
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Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Annals of Medicine and Surgery. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. [Link]
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Francese, S., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Methods. [Link]
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ResearchGate. (2013). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]
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Francese, S., et al. (2013). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. [Link]
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National Institutes of Health. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. [Link]
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Esaka, Y., et al. (2025). Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. Journal of Chromatography A. [Link]
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MDPI. (2024). The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum. [Link]
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PubMed. (2013). Development and validation of an LC-ESI/MS/MS method with precolumn derivatization for the determination of betulin in rat plasma. [Link]
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A Senior Application Scientist's Guide to Hydrazine-Based Reagents for LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds—such as aldehydes, ketones, and keto-steroids—presents a significant analytical challenge. These molecules often exhibit poor ionization efficiency, high volatility, and low retention in reversed-phase liquid chromatography, hindering their sensitive detection by mass spectrometry (MS).[1][2] Chemical derivatization is a powerful and widely adopted strategy to overcome these limitations.[3]
Among the various derivatization strategies, the use of hydrazine-based reagents is a cornerstone technique. These reagents selectively react with the carbonyl functional group to form a stable hydrazone derivative.[1][4] This transformation not only improves the chromatographic behavior and ionization efficiency of the analyte but also introduces a specific mass tag that can be exploited for highly sensitive and selective LC-MS analysis.[1]
This guide provides an in-depth comparison of the most common hydrazine-based reagents, moving beyond a simple listing of options to explain the causality behind experimental choices. We will delve into their respective strengths, weaknesses, and ideal applications, supported by field-proven protocols and experimental data to empower you to select and implement the optimal derivatization strategy for your analytical needs.
The Fundamental Chemistry: Hydrazone Formation
The core of this derivatization strategy is the nucleophilic addition of the hydrazine's terminal nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (a hydrazone). This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.
Performance Comparison of Key Hydrazine Reagents
The choice of reagent is a critical decision that dictates the sensitivity, specificity, and quantitative accuracy of the analysis. The following table summarizes the performance characteristics of prominent hydrazine-based reagents to guide your selection.
| Reagent | Key Feature / Moiety | Reaction Speed | Sensitivity Enhancement | Quantitative Strategy | Ideal Applications & Notes |
| 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenyl | Moderate to Slow (can require hours to overnight)[5] | Good, especially in negative ion mode (APCI/ESI)[5][6] | External/Internal Standards | Environmental/Air analysis: Standard for aldehydes/ketones.[7][8] Forms stable derivatives. |
| Dansylhydrazine (DH) | Dansyl (Fluorescent) | Moderate (e.g., 1-2 hours)[9][10] | Excellent; provides a readily ionizable tertiary amine and fluorescent tag[11] | Isotope Labeling (d₀/d₆)[12] | Metabolomics: Broadly applicable to carbonyls and carboxylic acids.[9] Good for both LC-Fluorescence and LC-MS. |
| Girard's Reagent T (GirT) | Quaternary Amine (Pre-charged) | Moderate to Fast | Exceptional; permanent positive charge ("charge-tagging") dramatically boosts ESI+ signal[13][14] | Isotope-labeled Internal Standards | Steroids, Nucleosides: Ideal for low-abundance analytes needing maximum sensitivity.[13][15] Improves solubility.[15] |
| Girard's Reagent P (GirP) | Pyridinium (Pre-charged) | Moderate to Fast | Excellent; permanent positive charge boosts ESI+ signal[13] | Isotope-labeled Internal Standards | Steroids, Ketones: Similar to GirT, offers a different fragmentation pattern which can be beneficial.[13][15] |
| 2-Hydrazinoquinoline (HQ) | Quinoline | Moderate (e.g., 60 mins at 60°C)[11] | Very Good; stable, readily protonated moiety | Internal Standards | Broad Metabolomics: Uniquely reacts with aldehydes, ketones, AND carboxylic acids for wider profiling.[11] |
| 2-(Dimethylamino)ethylhydrazine (DMAEH) | Dimethylaminoethyl | Very Fast (seconds to minutes)[4] | Good; provides a readily ionizable tertiary amine | Internal Standards | Kinetics Studies: Excellent for rapid reactions and monitoring enzymatic processes due to its high reactivity.[4] |
| AminoxyTMT™ | Isobaric Mass Tag | Moderate | Good; enables enrichment via anti-TMT antibody[16] | Multiplexed Quantification: Isobaric tagging allows relative quantification of up to 6 samples simultaneously.[16][17] | Proteomics/Glycomics: Designed for quantitative analysis of protein carbonylation and glycans.[17][18] |
| 3-Nitrophenylhydrazine (3-NPH) | Nitrophenyl | Moderate | Superior to DNPH for certain aldehydes (e.g., MDA, Acrolein)[19] | Isotope-labeled Internal Standards[19] | Lipid Peroxidation Markers: Offers enhanced sensitivity for specific toxic aldehydes compared to DNPH.[19] |
Experimental Workflows and Protocols
A robust and reproducible derivatization is the foundation of a successful LC-MS analysis. The following workflow and protocols are designed to be self-validating systems, incorporating best practices for accuracy and precision.
General Derivatization Workflow
The process for derivatizing carbonyl compounds follows a logical sequence of steps, from sample preparation to analysis. The inclusion of an isotope-labeled internal standard early in the process is critical for ensuring trustworthiness, as it corrects for variability in extraction efficiency, derivatization yield, and matrix effects during ionization.
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A Guide to Inter-Laboratory Validation of 7-Hydrazinylquinoline Derivatization for Carbonyl Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds—such as aldehydes and ketones—is critical for safety assessment, metabolic studies, and quality control.[1][2][3] The inherent volatility and poor ionization efficiency of many of these low molecular weight aldehydes and ketones present a significant analytical challenge.[4] Chemical derivatization is a widely adopted strategy to enhance the detectability and chromatographic performance of these analytes in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][4]
This guide provides an in-depth comparison and validation framework for a powerful derivatization agent, 7-hydrazinylquinoline (HQ), also known as 2-hydrazinoquinoline. We will explore the underlying chemistry, compare its performance against common alternatives, and provide a comprehensive roadmap for inter-laboratory validation, ensuring the development of a robust and reliable analytical method.
The Power of 7-Hydrazinylquinoline (HQ) Derivatization
7-Hydrazinylquinoline is a derivatization reagent that has shown significant promise for the simultaneous analysis of a range of metabolites, including aldehydes, ketones, and even carboxylic acids.[3][5][6] The core of its efficacy lies in the reaction between the hydrazine group of HQ and the carbonyl group of an aldehyde or ketone to form a stable hydrazone.[5][7] This process is illustrated in the reaction mechanism below.
Caption: Reaction of 7-hydrazinylquinoline with a carbonyl compound.
This derivatization offers several key advantages:
-
Enhanced Ionization Efficiency: The quinoline moiety in HQ is readily protonated, significantly improving the ionization efficiency of the derivatized analytes in positive electrospray ionization (ESI) mode for LC-MS analysis.[5]
-
Improved Chromatographic Separation: The increased hydrophobicity of the HQ derivatives leads to better retention and separation on reverse-phase liquid chromatography (RPLC) columns.[7]
-
Versatility: Unlike some other reagents, HQ has been shown to react with a broad range of carbonyls and even carboxylic acids (though the latter requires an activation step), making it suitable for comprehensive metabolomic studies.[3][5][8]
Performance Comparison with Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical step that influences the sensitivity, specificity, and overall performance of an analytical method.[9] While 7-hydrazinylquinoline offers distinct advantages, it is essential to compare it with other commonly used reagents for carbonyl analysis.
| Derivatization Reagent | Target Analytes | Advantages | Disadvantages |
| 7-Hydrazinylquinoline (HQ) | Aldehydes, Ketones, Carboxylic Acids | High sensitivity in LC-MS, good chromatographic performance, versatile for multiple compound classes.[5][7] | May require optimization for specific applications. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Widely used and well-established, forms stable derivatives, suitable for HPLC-UV detection.[1][2] | Can be less sensitive than other reagents in LC-MS, may require a cleanup step.[10] |
| Girard's Reagents (T and P) | Ketones | Possess a quaternary ammonium group that enhances MS detection sensitivity and improves chromatographic separation.[1] | Primarily targets ketones. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | Forms stable oxime derivatives suitable for GC-MS analysis, avoids issues associated with DNPH.[10] | Primarily for GC-based methods. |
| Dansylhydrazine | Carbonyls | Fluorescent, enhancing detection; the dimethylamino group is easily protonated for good LC-MS sensitivity.[1] | May have limitations in terms of reaction efficiency with all carbonyls. |
Inter-Laboratory Validation: A Framework for Ensuring Method Reliability
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11] An inter-laboratory validation study, also known as assessing the method's "ruggedness," is a critical component of this process. It evaluates the reproducibility of the method when performed by different analysts, in different laboratories, using different instruments and reagents.[12][13][14]
The following sections outline a comprehensive framework for conducting an inter-laboratory validation of the 7-hydrazinylquinoline derivatization method, grounded in the principles of the ICH Q2(R1) and the more recent Q2(R2) guidelines.[15][16][17][18][19][20]
Experimental Protocol: 7-Hydrazinylquinoline Derivatization
This protocol provides a detailed, step-by-step methodology for the derivatization of carbonyl compounds in a biological matrix (e.g., plasma) for LC-MS analysis.
Materials:
-
7-Hydrazinylquinoline (HQ)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the target analyte)
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of a 1 mg/mL solution of 7-hydrazinylquinoline in acetonitrile.
-
Vortex briefly to mix.
-
Incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
-
LC-MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the derivatized sample onto the LC-MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific HQ-derivatives.
-
-
Inter-Laboratory Study Design
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Key Validation Parameters and Acceptance Criteria:
The validation will assess the following parameters in accordance with ICH guidelines.[11][15][19][21][22]
| Validation Parameter | Description | Typical Acceptance Criteria (Example) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[11][23] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Accuracy | The closeness of agreement between the measured value and the true value.[23] | The mean recovery of spiked samples at three concentration levels should be within 85-115%. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-assay): RSD ≤ 15%. Intermediate Precision (inter-assay, different days/analysts): RSD ≤ 20%. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. | LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13] | The method should meet system suitability requirements despite small changes in parameters like mobile phase composition, pH, and column temperature. |
| Ruggedness (Inter-laboratory Reproducibility) | The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions.[14][24][25] | The overall relative standard deviation (RSD) across all laboratories should be within an acceptable range (e.g., ≤ 25%). |
Conclusion
The 7-hydrazinylquinoline derivatization method presents a robust and sensitive approach for the analysis of carbonyl compounds by LC-MS. Its versatility and performance make it a valuable tool for researchers in various scientific disciplines. By following a systematic inter-laboratory validation framework grounded in established regulatory guidelines, analytical laboratories can ensure the development of a reliable, reproducible, and transferable method. This, in turn, guarantees the generation of high-quality, consistent data, which is paramount in scientific research and drug development.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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-
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-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. (2014). Journal of Chromatography B. [Link]
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Metabolites. [Link]
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Robustness/ruggedness tests in method validation. (2006). Vrije Universiteit Brussel. [Link]
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Quantifying Carbonyls: A Comparative Analysis of 7-Hydrazinylquinoline hydrochloride and Alternative Derivatization Reagents
For researchers, scientists, and drug development professionals, the precise quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of various analytical workflows, from assessing oxidative stress in biological systems to ensuring the stability of pharmaceutical formulations.[1][2] The choice of a derivatization reagent is a pivotal decision that directly influences the sensitivity, accuracy, and overall performance of the analytical method.[3][4] This guide provides an in-depth comparison of 7-Hydrazinylquinoline hydrochloride (7-HQH) with other established reagents, offering experimental insights and protocols to inform your selection process.
The Role of Derivatization in Carbonyl Analysis
Carbonyl compounds often exhibit poor ionization efficiency and chromatographic retention, making their direct analysis challenging, especially at low concentrations. Chemical derivatization addresses these limitations by converting the carbonyl group into a more stable and readily detectable derivative.[5] This process typically involves the reaction of the carbonyl with a nucleophilic reagent, such as a hydrazine or hydroxylamine, to form a hydrazone or oxime, respectively.[6] An ideal derivatization reagent enhances detection sensitivity, improves chromatographic separation, and forms stable products.[5]
7-Hydrazinylquinoline hydrochloride (7-HQH): A Closer Look
While specific quantitative performance data for 7-Hydrazinylquinoline hydrochloride in the public domain is limited, its structural analogue, 7-chloro-4-hydrazinylquinoline, provides insights into its potential as a derivatization agent.[7] The hydrazine moiety of 7-HQH reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. The quinoline ring system introduces a chromophore and fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors.
The Derivatization Reaction
The reaction between 7-HQH and a carbonyl compound is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the corresponding hydrazone.
Caption: Derivatization of a carbonyl with 7-HQH.
A Comparative Analysis of Carbonyl Derivatization Reagents
The selection of a derivatization reagent depends on several factors, including the specific carbonyls of interest, the sample matrix, available instrumentation, and the required sensitivity.[3] Here, we compare 7-HQH (based on the properties of similar quinoline-based hydrazines) with two widely used alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and Dansylhydrazine.
| Reagent | Detection Method | Advantages | Disadvantages |
| 7-Hydrazinylquinoline hydrochloride (7-HQH) | HPLC-UV/Fluorescence | Potentially high sensitivity due to fluorescent quinoline moiety. | Limited publicly available quantitative data. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV[8] | Well-established and widely used.[9][10] Forms stable, crystalline derivatives.[11] | Lower sensitivity compared to fluorescent reagents.[12] Potential for interferences from unreacted reagent.[13] |
| Dansylhydrazine | HPLC-Fluorescence/MS[4] | Forms stable conjugates suitable for HPLC and MS.[14] Enhances ionization efficiency in mass spectrometry.[14] | Lower quantum yield compared to some other fluorescent hydrazides.[14] May require longer reaction times and elevated temperatures.[14] |
Quantifying the Limit of Detection (LOD): An Experimental Protocol
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.[15] The International Council for Harmonisation (ICH) provides guidelines for determining the LOD, which can be based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve.[16][17]
Experimental Workflow for LOD Determination
The following protocol outlines a general procedure for determining the LOD of a model carbonyl compound (e.g., formaldehyde) using 7-HQH and HPLC with fluorescence detection.
Caption: Experimental workflow for LOD determination.
Step-by-Step Methodology
1. Preparation of Standard Solutions:
- Prepare a stock solution of the carbonyl standard (e.g., formaldehyde) in a suitable solvent (e.g., carbonyl-free water or acetonitrile).
- Perform serial dilutions to create a series of calibration standards at concentrations approaching the expected LOD.
2. Preparation of 7-HQH Reagent:
- Dissolve 7-Hydrazinylquinoline hydrochloride in an appropriate solvent (e.g., acetonitrile with a small amount of acid catalyst like HCl) to a final concentration suitable for derivatization.
3. Derivatization Procedure:
- To a known volume of each carbonyl standard, add an excess of the 7-HQH reagent solution.
- Allow the reaction to proceed for a specified time at a controlled temperature. The optimal conditions (time, temperature, pH) should be determined empirically. For many hydrazone formation reactions, gentle heating (e.g., 40-60°C) for 30-60 minutes is a good starting point.[18]
4. HPLC-Fluorescence Analysis:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]
- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the quinoline hydrazone derivative. These will need to be determined experimentally but are expected to be in the UV/blue region of the spectrum.
5. Data Analysis and LOD Calculation:
- Construct a calibration curve by plotting the peak area of the derivatized carbonyl against the known concentration of the standards.
- Determine the LOD using one of the ICH-recommended methods[15][16]:
- Signal-to-Noise Ratio: Analyze samples with known low concentrations and determine the concentration at which the signal is consistently 3 times the noise level.[15]
- Standard Deviation of the Response and the Slope:
- LOD = 3.3 * (σ / S)
- Where σ is the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line, and S is the slope of the calibration curve.[16]
Comparing with DNPH: A Protocol for Context
To provide a direct comparison, a similar LOD determination can be performed using 2,4-Dinitrophenylhydrazine (DNPH).
DNPH Derivatization and Analysis Protocol
1. Reagent Preparation:
- Prepare a solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric or perchloric acid).[11][19]
2. Derivatization:
- Mix the carbonyl standard solutions with the DNPH reagent. The reaction is often carried out at room temperature or with gentle warming.[8][18]
3. HPLC-UV Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: Acetonitrile/water gradient.
- Detection: UV detector set to approximately 360 nm.[18]
4. LOD Calculation:
- Follow the same data analysis procedure as described for 7-HQH.
Trustworthiness Through Self-Validating Systems
The protocols described above are designed to be self-validating. The linearity of the calibration curve (R² > 0.99) confirms the proportionality of the response to the analyte concentration within the tested range.[17] The precision of replicate injections at each concentration level, expressed as the relative standard deviation (RSD), demonstrates the method's repeatability. For the Limit of Quantitation (LOQ), which is the lowest concentration that can be quantified with acceptable precision and accuracy, an RSD of <10% is often required.[17][20]
Conclusion: Making an Informed Choice
While 7-Hydrazinylquinoline hydrochloride shows promise as a sensitive derivatization reagent for carbonyls due to its fluorescent properties, the lack of extensive, publicly available quantitative data necessitates in-house validation for specific applications. For well-established, routine analyses, 2,4-Dinitrophenylhydrazine remains a robust and reliable choice, supported by a wealth of literature and standardized methods.[3][8] Dansylhydrazine offers a sensitive alternative, particularly when mass spectrometric detection is employed.[4][14]
The ultimate selection of a derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available analytical instrumentation.[3] The experimental framework provided in this guide offers a solid foundation for quantifying the limit of detection and making an evidence-based decision for your carbonyl analysis needs.
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A Senior Application Scientist's Guide to Aldehyde Quantification: A Performance Comparison of 7-Hydrazinylquinoline Hydrochloride and Other Leading Assay Chemistries
For researchers, toxicologists, and drug development professionals, the accurate and precise quantification of aldehydes is a task of paramount importance. These carbonyl compounds are ubiquitous, acting as environmental contaminants, critical biological signaling molecules, and indicators of oxidative stress and pharmaceutical product stability. The selection of an appropriate analytical method is therefore a critical decision, balancing the need for sensitivity, specificity, throughput, and cost-effectiveness.
This guide provides an in-depth comparison of several leading spectrophotometric and fluorometric methods for aldehyde quantification. We will focus on the performance characteristics of assays based on 7-Hydrazinylquinoline hydrochloride (7-HH) and contrast them with widely adopted alternatives, including the Nash (Acetylacetone), Purpald (AHMT), and 2,4-Dinitrophenylhydrazine (DNPH) methods. Our objective is to provide the technical insights and experimental data necessary to empower you to make an informed decision for your specific application.
Pillar 1: The Chemistry of Detection - Mechanisms of Action
Understanding the underlying chemical principles of each assay is fundamental to appreciating its strengths and limitations. The choice of derivatizing reagent dictates the assay's specificity, sensitivity, and susceptibility to interfering substances.
7-Hydrazinylquinoline Hydrochloride (7-HH): A Fluorometric Approach
While less common in historical literature than colorimetric methods, assays based on hydrazine derivatives like 7-HH offer the distinct advantage of shifting detection to the fluorescent spectrum. This typically results in a significant increase in sensitivity. The reaction involves the condensation of the hydrazine moiety with the aldehyde's carbonyl group to form a stable hydrazone. The quinoline ring system provides the core fluorophore, whose fluorescent properties are modulated by the formation of the hydrazone conjugate. This reaction is highly specific for the carbonyl group.
The Nash (Acetylacetone) Method: The Hantzsch Reaction
The Nash method is a classic, widely used colorimetric assay, particularly for formaldehyde.[1] It is based on the Hantzsch reaction, where an aldehyde reacts with acetylacetone and an amine (in this case, ammonia from ammonium acetate) to form a yellow, cyclic product, 3,5-diacetyl-1,4-dihydrolutidine (DDL).[2] The intensity of the yellow color, measured around 412 nm, is proportional to the initial formaldehyde concentration.
Causality Insight: The requirement for ammonia and a beta-dicarbonyl compound (acetylacetone) makes this reaction highly specific for aldehydes, which act as the carbonyl source to complete the pyridine ring formation.
The Purpald® (AHMT) Method: Specificity for Aldehydes
The Purpald® reagent (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole, or AHMT) provides a highly sensitive and specific test for aldehydes.[3] The reaction proceeds in two steps under alkaline conditions. First, the aldehyde condenses with the Purpald® reagent. Second, this intermediate is oxidized by air (oxygen) to form a vivid purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine, which is quantified spectrophotometrically around 550 nm.[4] A key advantage of this method is its high specificity; ketones may react to form an initial adduct but do not undergo the subsequent oxidation to produce the characteristic purple color.[5][6]
The 2,4-Dinitrophenylhydrazine (DNPH) Method: The Chromatographer's Choice
The DNPH method is one of the most robust and widely used techniques for both aldehydes and ketones.[7] In an acidic medium, DNPH reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.[4] These hydrazones are yellow-to-red compounds that can be quantified spectrophotometrically for total aldehyde content. However, the true power of the DNPH method is realized when it is coupled with High-Performance Liquid Chromatography (HPLC).[7][8] This allows for the separation and individual quantification of different aldehydes and ketones from a complex mixture, making it a gold standard for specificity.[8]
Pillar 2: Performance Metrics - A Head-to-Head Comparison
The choice of an assay often comes down to a quantitative comparison of its performance. The following table summarizes key metrics for the discussed methods, providing a clear overview to guide your selection.
| Parameter | 7-Hydrazinylquinoline HCl Assay | Nash (Acetylacetone) Assay | Purpald® (AHMT) Assay | DNPH Assay (HPLC-UV) |
| Principle | Fluorometric | Colorimetric (Hantzsch Reaction) | Colorimetric | Colorimetric / Chromatographic |
| Analyte | Aldehydes & Ketones | Primarily Formaldehyde | Aldehydes | Aldehydes & Ketones |
| Detection λmax | Excitation/Emission Dependent | ~412 nm[2] | ~550 nm[4] | ~365 nm[4] |
| Sensitivity | Very High (pM to nM range) | Moderate (µM range) | High (sub-µM range) | Very High (nM to pM range)[8] |
| Specificity | Reacts with most carbonyls | Good for formaldehyde; interference from other aldehydes.[9] | High; does not react with ketones to form colored product.[6] | Excellent; separates different carbonyls.[7] |
| Reaction Time | Varies (often 15-60 min) | ~20-60 min with heating (60°C).[2] | Rapid (<15 min) at room temp.[3] | Derivatization can be slow; HPLC run time is additional. |
| Key Advantages | Highest potential sensitivity; fluorometric detection avoids background absorbance. | Inexpensive, simple reagents, well-established.[1][10] | High specificity for aldehydes over ketones, rapid reaction.[3][11] | Gold standard for specificity; quantifies individual aldehydes.[7] |
| Key Limitations | Can react with ketones; requires fluorometer. | Lower sensitivity, requires heating, potential interferences.[9] | Reagent can be less stable; requires air oxidation step. | Requires expensive equipment (HPLC) and trained personnel.[10] |
Pillar 3: Experimental Validation - Protocols & Workflows
A trustworthy protocol is a self-validating one. Below are detailed, step-by-step methodologies for the colorimetric assays discussed, designed for reproducibility and clarity. The workflow diagram illustrates the common steps and decision points in a comparative aldehyde quantification experiment.
Experimental Workflow Diagram
This diagram outlines the general process for selecting and performing an aldehyde quantification assay.
Caption: General workflow for aldehyde quantification.
Protocol 1: Nash (Acetylacetone) Method for Formaldehyde
This protocol is adapted from standard procedures for the colorimetric determination of formaldehyde.[2]
-
Reagent Preparation (Nash Reagent):
-
Dissolve 150 g of ammonium acetate in approximately 500 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Mix thoroughly and adjust the final volume to 1000 mL with deionized water.
-
Store in a brown bottle at 4°C. The reagent is stable for several weeks.
-
Causality Insight: The ammonium acetate provides the ammonia and acts as a buffer, maintaining the optimal pH (~6.5) for the Hantzsch condensation reaction.
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL (1000 ppm) stock solution of formaldehyde.
-
Create a series of dilutions from the stock solution in deionized water to cover the expected range of your samples (e.g., 0, 2, 4, 8, 16 ppm).
-
-
Assay Procedure:
-
Pipette 1.0 mL of each standard and sample into separate, clearly labeled test tubes.
-
Add 1.0 mL of the Nash Reagent to each tube.
-
Mix well by vortexing.
-
Incubate the tubes in a water bath at 60°C for 20 minutes.[2]
-
Cool the tubes to room temperature.
-
Measure the absorbance of the yellow solution at 410-415 nm against a reagent blank (the "0" standard).
-
-
Data Analysis:
-
Plot the absorbance values of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the formaldehyde concentration in your unknown samples based on their absorbance readings.
-
Protocol 2: Purpald® (AHMT) Method for Aldehydes
This protocol provides a highly specific method for detecting aldehydes.[4][6]
-
Reagent Preparation:
-
Purpald® Solution: Prepare a solution of Purpald® reagent in a strong base (e.g., 0.5 M NaOH or KOH). The concentration may vary by manufacturer; consult the product datasheet. Prepare this solution fresh.
-
Causality Insight: The strong alkaline environment is crucial for the initial condensation of the aldehyde with the Purpald® reagent.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using an appropriate aldehyde (e.g., formaldehyde) as described in the Nash protocol. The linear range may differ, so adjust standard concentrations accordingly.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each standard and sample into separate test tubes.
-
Add 0.5 mL of the alkaline Purpald® solution to each tube.
-
Cap the tubes and shake vigorously for 1-2 minutes. This step is critical as oxygen from the air is the oxidant required for color development.[4]
-
Allow the reaction to proceed at room temperature for 10-20 minutes. A purple color will develop.
-
Measure the absorbance of the purple solution at its λmax (approximately 550 nm) against a reagent blank.
-
-
Data Analysis:
-
Analyze the data using a standard curve and linear regression as described in the Nash protocol.
-
Conclusion: Selecting the Optimal Assay
The "best" method for aldehyde quantification is entirely dependent on the specific requirements of the experiment.
-
For high-throughput, cost-sensitive applications focused specifically on formaldehyde, the Nash (Acetylacetone) method remains a viable and reliable choice.[1]
-
When specificity against ketones is critical , such as in complex biological matrices, the Purpald® method offers a distinct advantage with its rapid, aldehyde-specific color development.[11]
-
For applications demanding the highest sensitivity and where a fluorometer is available, a 7-Hydrazinylquinoline hydrochloride-based assay is a superior option, capable of detecting aldehydes at much lower concentrations than its colorimetric counterparts.
-
When the goal is to identify and quantify individual aldehydes within a complex mixture, the DNPH method coupled with HPLC is the undisputed gold standard, providing unparalleled specificity and resolving power.[8]
By understanding the chemical principles, performance metrics, and validated protocols for each of these assays, researchers can confidently select the most appropriate tool to achieve accurate and precise results in their work.
References
- KayDee Tek. (n.d.). Nash Reagent AATCC.
- Benchchem. (n.d.). Purpald Reagent|4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole.
- Kleeberg, U., & Klinger, W. (1982). Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. Journal of Pharmacological Methods, 8(1), 19-31.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. BenchChem.
- Pickering Laboratories. (n.d.). Nash Reagents.
- Ho, Y. (2022). Purpald®: A reagent that turns aldehydes purple!. ResearchGate.
- Sigma-Aldrich. (n.d.). Purpald® Technical Bulletin.
- National Research Council (US) Committee on Aldehydes. (1981). Formaldehyde and Other Aldehydes. National Academies Press (US).
- (n.d.). Methods for Determining Aldehydes in Air.
- CTL GmbH Bielefeld. (n.d.). Formaldehyde Determination.
- EU-OSHA. (n.d.). Alternative method for determining formaldehyde in commercial samples.
- The Royal Society of Chemistry. (2022). Supporting information: Quantification of formaldehyde.
- Drawell. (n.d.). Advanced Methods for the Determination of Formaldehyde in Air.
- Accio. (2023). Aldehyde Assay Kit: Fast, Accurate Detection.
- Obeid, M. A., & Al-Bayati, M. F. (2018). Methods in Determination of Formaldehyde. ResearchGate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Formaldehyde.
- Biocompare. (n.d.). Aldehyde Dehydrogenase Assay Kits.
- Abcam. (n.d.). Aldehyde Assay Kit (Colorimetric) (ab112113).
- Flyvholm, M. A., & Menné, T. (1992). Comparison of 2 tests for clinical assessment of formaldehyde exposure. Contact dermatitis, 27(3), 153–158.
- Salthammer, T., & Mentese, S. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. ResearchGate.
- Wang, M. L., & Chang, L. W. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 5(4).
- Shimadzu Corporation. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone.
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A Senior Application Scientist's Guide to Ketone Analysis: 7-Hydrazinylquinoline hydrochloride vs. Girard's Reagents
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of ketones is paramount. These carbonyl-containing molecules are not merely metabolic intermediates; they are critical biomarkers in disease states like diabetic ketoacidosis, key structural motifs in steroid hormones, and crucial components in pharmaceutical development.[1] However, their analysis, particularly at low concentrations in complex biological matrices, is often hampered by poor ionization efficiency in mass spectrometry.
Chemical derivatization presents a powerful solution, transforming the analyte into a more readily detectable form. This guide provides an in-depth comparison of two prominent classes of derivatizing agents for ketones: the classic, permanently charged Girard's reagents and the versatile 7-Hydrazinylquinoline hydrochloride (represented herein by its well-documented analogue, 2-Hydrazinoquinoline). We will dissect their reaction mechanisms, evaluate their performance based on experimental data, and provide actionable protocols to guide your selection for specific research applications.
The Chemistry of Carbonyl Derivatization: Mechanisms of Action
The efficacy of a derivatization reagent is rooted in its chemical mechanism. Both Girard's reagents and hydrazinylquinolines target the electrophilic carbon of the ketone's carbonyl group, but their structures impart distinct analytical advantages.
Girard's Reagents (T & P): The "Charge-Tagging" Specialists
First introduced in 1936, Girard's reagents are a family of quaternary ammonium hydrazides designed to isolate ketones and aldehydes from natural products.[2] The two most common forms are Girard's Reagent T (GirT), which contains a trimethylamine group, and Girard's Reagent P (GirP), which features a pyridine ring.[3][4]
The core reaction is the formation of a hydrazone. The nucleophilic terminal nitrogen of the reagent's hydrazine moiety attacks the carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to yield a stable hydrazone derivative. The key advantage of this reaction is the introduction of a pre-existing, permanent positive charge on the molecule. This "charge-tagging" strategy obviates the need for the analyte to be protonated in the mass spectrometer source, dramatically enhancing its ionization efficiency and, consequently, the analytical sensitivity.[3][5]
Hydrazinylquinolines: Versatile Ionization Enhancers
Reagents like 2-Hydrazinoquinoline (HQ) operate on a similar principle of hydrazone formation.[6][7][8] The hydrazine group reacts with the ketone to form a Schiff base.[6][7] Unlike Girard's reagents, HQ does not possess a permanent charge. Instead, the resulting quinoline moiety is a highly basic nitrogenous heterocycle that is readily protonated under typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) conditions (i.e., in the presence of acidic mobile phases like formic acid). This efficient protonation significantly enhances the signal in positive-ion ESI-MS.
A notable advantage of HQ is its demonstrated utility in the simultaneous derivatization of aldehydes, ketones, and even carboxylic acids (via an activation step), making it a valuable tool for broader metabolomic profiling.[7][8]
Performance Comparison: A Data-Driven Evaluation
The choice between these reagents hinges on the specific analytical objective. The optimal reagent must balance sensitivity, reaction efficiency, and compatibility with the overall analytical workflow.
| Feature | Girard's Reagents (T & P) | 7-Hydrazinylquinoline hydrochloride (analogues) |
| Primary Advantage | Permanent positive charge ("charge-tagging") for maximum sensitivity.[3][5] | Versatility for simultaneous analysis of ketones, aldehydes, and carboxylic acids.[6][7] |
| Sensitivity | Extremely high; signal intensity increases of 3- to 7-fold have been reported for modified Girard's reagents compared to GirT.[9] | High; provides significant signal enhancement for LC-MS analysis.[6] |
| MS/MS Fragmentation | Predictable neutral loss of the quaternary amine (59 Da for GirT) or pyridine (for GirP), ideal for targeted scanning modes.[2][3] | Fragmentation is dependent on the ketone structure and the quinoline moiety. |
| Reaction Conditions | Often requires elevated temperatures (60-85°C) and acidic conditions (e.g., acetic acid) for complete reaction, especially with sterically hindered ketones.[3][10] | Typically requires heating (e.g., 60°C for 60 min) for optimal derivatization.[6] |
| Selectivity | Highly selective for aldehydes and ketones.[4][11] | Primarily targets aldehydes and ketones, but can derivatize carboxylic acids with activators.[7][8] |
| Common Applications | Ultra-trace quantification of ketosteroids, profiling carbonyl submetabolomes, analysis of ecdysteroids.[3][10][12][13] | Metabolomic investigations, particularly in studies of metabolic disorders like diabetic ketoacidosis.[6][8] |
Experimental Protocols: From Theory to Practice
A self-validating protocol is the cornerstone of trustworthy results. The following methodologies are based on established and published procedures.
Protocol 1: Derivatization of Ketosteroids with Girard's Reagent P
This protocol is adapted from methods developed for the highly sensitive analysis of steroids in serum.[10][13]
-
Sample Preparation : To 100 µL of serum, add an appropriate internal standard solution. Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the analytes.
-
Evaporation : Dry the extracted sample completely under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a reaction solvent (e.g., 200 µL of 9:1 methanol:acetic acid).[5]
-
Derivatization : Add 20 µL of Girard's Reagent P solution (e.g., 1 mg/mL in water).[5][10]
-
Incubation : Vortex the mixture and incubate at a controlled temperature (e.g., 37-60°C) for 15-60 minutes to ensure complete reaction.[5][10]
-
Final Preparation : Evaporate the sample to dryness again and reconstitute in the initial mobile phase for LC-MS analysis.[10]
Protocol 2: Derivatization of Ketones with 2-Hydrazinoquinoline (HQ)
This protocol is based on a validated method for metabolomic analysis of biological fluids.[6][7]
-
Sample Preparation : Precipitate proteins from the biological sample (e.g., urine, serum) by adding a 4-fold excess of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Evaporation : Dry the supernatant under a stream of nitrogen or via vacuum centrifugation.
-
Derivatization Cocktail : Prepare a fresh cocktail containing 2-Hydrazinoquinoline and a catalyst (e.g., acetic acid) in a suitable solvent like acetonitrile/water.
-
Reaction : Reconstitute the dried sample extract in the derivatization cocktail.
-
Incubation : Tightly cap the vial and incubate at 60°C for 60 minutes.
-
Analysis : After cooling to room temperature, centrifuge the sample to pellet any precipitate and inject the supernatant directly for LC-MS analysis.
Expert Insights: Selecting the Right Tool for the Job
As a Senior Application Scientist, my guidance is to let the research question dictate the choice of methodology. The decision between Girard's reagents and hydrazinylquinolines is a classic case of choosing between a highly specialized tool and a versatile, multi-purpose instrument.
-
Choose Girard's Reagents when:
-
Ultimate sensitivity is required. For quantifying extremely low-abundance ketones, such as steroid hormones in pediatric samples or postmenopausal serum, the permanent charge imparted by Girard's reagents is unparalleled.[10]
-
Targeted analysis is the goal. The predictable neutral loss fragmentation is a significant asset for developing highly specific and robust targeted MS methods (e.g., Multiple Reaction Monitoring, MRM).[2][3]
-
The analyte list consists solely of carbonyls. If your focus is exclusively on ketones and aldehydes, the high specificity of this reaction is ideal.
-
-
Choose 7-Hydrazinylquinoline hydrochloride (or analogues like HQ) when:
-
Broader metabolic profiling is needed. If you aim to capture a wider range of metabolites, including ketones, aldehydes, and carboxylic acids, in a single analytical run, HQ offers a more comprehensive snapshot of the metabolome.[6][8]
-
High-throughput is a consideration. The HQ protocol can be more streamlined, often avoiding the second evaporation step required in some Girard's reagent protocols.
-
Good, but not necessarily ultimate, sensitivity is sufficient. While highly effective, the ionization enhancement relies on protonation efficiency rather than a permanent charge, which may result in slightly lower sensitivity compared to the "charge-tagging" approach for certain analytes.
-
References
-
Kushnir, M. M., et al. (2018). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids. Available at: [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed Central. Available at: [Link]
-
Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Kim, H. Y., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. Available at: [Link]
-
Hoggard, J. C., et al. (2023). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 32109, 7-Chloro-4-hydrazinylquinoline. Available at: [Link].
-
Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]
-
chemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Available at: [Link]
-
Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PubMed. Available at: [Link]
-
Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Available at: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Kinter, M. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Available at: [Link]
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Semantic Scholar. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]
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Ghaffari, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Dhatariya, K. K., et al. (2020). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. The Lancet Diabetes & Endocrinology. Available at: [Link]
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Proper Disposal of 7-Hydrazinylquinoline Hydrochloride: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 7-Hydrazinylquinoline hydrochloride (CAS RN: 15794-14-6). As a compound combining the hazardous characteristics of both quinoline and hydrazine moieties, rigorous adherence to safety and disposal protocols is paramount to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for hazardous chemical waste management.
Hazard Assessment: Understanding the Risk Profile
-
Quinoline and its Derivatives: This class of compounds is known for its potential toxicity if ingested, as well as for being skin and eye irritants.[1][2][3] Certain quinoline derivatives are suspected mutagens or carcinogens and exhibit high toxicity to aquatic life with long-lasting effects.[1][2][3]
-
Hydrazine and its Derivatives: Hydrazines are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[4] They are recognized for their potential carcinogenicity and can be corrosive to the skin and eyes.[5][6] Hydrazine itself is a flammable liquid that can self-ignite at low temperatures.[7]
Given these properties, 7-Hydrazinylquinoline hydrochloride waste must be segregated, clearly labeled, and disposed of as regulated hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1][3][7]
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, including the handling of waste containers, ensure that all necessary personal protective equipment is worn and the work area is properly equipped.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for any signs of degradation before use. | To prevent skin contact, as the compound is expected to be a skin irritant and potentially absorbed through the skin.[1][2][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended. | To protect against splashes that could cause serious eye irritation or damage.[1][2][3] |
| Lab Coat | A flame-resistant lab coat should be worn and properly fastened. | To protect against splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of any dust or vapors. | To prevent respiratory irritation and potential systemic toxicity from inhalation.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 7-Hydrazinylquinoline hydrochloride waste.
Workflow for Disposal of 7-Hydrazinylquinoline Hydrochloride
Caption: A flowchart outlining the key stages for the safe disposal of 7-Hydrazinylquinoline hydrochloride waste.
Experimental Protocol:
-
Waste Identification and Segregation:
-
All waste materials contaminated with 7-Hydrazinylquinoline hydrochloride, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous waste.
-
This waste stream must be segregated from other laboratory waste. It is crucial to avoid mixing it with incompatible materials, particularly strong oxidizing agents, which can react violently with hydrazine derivatives.[1]
-
-
Waste Collection and Containerization:
-
Collect all 7-Hydrazinylquinoline hydrochloride waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "7-Hydrazinylquinoline hydrochloride".
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Carefully collect the absorbent material and any contaminated debris, and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials (e.g., wipes, paper towels) as hazardous waste.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from incompatible materials and general laboratory traffic.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7] These entities are equipped to handle and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Acceptable disposal methods for hydrazine-containing waste often include high-temperature incineration (liquid injection or fluidized bed).[4]
-
Decontamination and Neutralization Considerations
For minor spills or decontamination of surfaces, a chemical neutralization step can be considered before final cleaning. Oxidation of the hydrazine moiety can reduce its reactivity.
-
Caution: This procedure should only be performed by trained personnel in a well-ventilated area, as the reaction can be exothermic and may produce nitrogen oxides.
-
A dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide can be carefully applied to the spill area after initial absorption.[4] Allow for a sufficient reaction time before proceeding with the final cleaning steps outlined in the spill management section.
Trustworthiness and Self-Validating Systems
This protocol is designed as a self-validating system by incorporating multiple layers of safety:
-
Proactive Hazard Assessment: By treating the compound with the caution afforded to its hazardous parent structures, we ensure a high margin of safety.
-
Engineering Controls: The mandatory use of a chemical fume hood minimizes inhalation exposure.
-
Personal Protective Equipment: A comprehensive PPE plan protects the user from direct contact.
-
Regulated Disposal Pathway: Engaging with EHS or licensed contractors ensures that the waste is managed in compliance with all relevant environmental regulations from cradle to grave.[8]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 7-Hydrazinylquinoline hydrochloride, fostering a culture of safety and environmental responsibility.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
-
Appchem. (n.d.). 7-Chloro-4-hydrazineylquinoline hydrochloride. Retrieved from [Link]
-
International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). INCHEM. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Center for Toxicology & Environmental Health. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Mastering Safety: A Senior Application Scientist's Guide to Handling 7-Hydrazinylquinoline Hydrochloride
For the dedicated researcher pushing the boundaries of science, the novel compounds we work with are tools of discovery. Yet, their potential is intrinsically linked to our ability to handle them with precision and, most importantly, safety. 7-Hydrazinylquinoline hydrochloride is one such compound, a potent molecule whose hydrazine and quinoline moieties demand our utmost respect and caution.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists and drug development professionals, with a deep, causal understanding of the necessary precautions. We will explore not just what to do, but why we do it, ensuring that every protocol becomes a self-validating system of safety and scientific integrity.
Part 1: Hazard Deep Dive – Understanding the 'Why'
-
The Hydrazine Moiety: Hydrazine and its derivatives are classified as highly toxic and are potential human carcinogens.[1][2][3] They can be corrosive to the skin and eyes and may be fatal if inhaled, swallowed, or absorbed through the skin.[3][4] The reactivity of hydrazines also poses a flammability risk, as they can react violently with oxidizing agents.[4][5]
-
The Quinoline Moiety: Quinoline-based compounds can act as skin, eye, and respiratory tract irritants.[6]
-
Inferred Hazards for 7-Hydrazinylquinoline hydrochloride: Based on analogs like 7-Chloro-4-hydrazinylquinoline, we must assume this compound is, at a minimum, harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and harmful if inhaled.[7]
This foundational understanding of the inherent risks is the cornerstone of our safety plan. Every piece of Personal Protective Equipment (PPE) and every handling procedure is a direct countermeasure to these specific threats.
Part 2: The Hierarchy of Controls – Your Primary Defense
Before we even consider PPE, we must implement more effective safety measures. The "Hierarchy of Controls" is a fundamental principle of laboratory safety that prioritizes engineering and administrative controls to minimize exposure.
-
Elimination/Substitution: The most effective control is to avoid the hazard altogether. In this case, consider if a less hazardous analog could be used in your experimental design.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 7-Hydrazinylquinoline hydrochloride, the following are non-negotiable:
-
Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood.[4] This is your primary defense against inhaling toxic dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8]
-
-
Administrative Controls: These are the policies and procedures that dictate safe work practices.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific compound must be created and all personnel must be trained on it.
-
Designated Area: All work with 7-Hydrazinylquinoline hydrochloride should be restricted to a clearly marked, designated area within the lab.
-
The workflow below illustrates how these controls form the foundation of a safe handling process.
Caption: Hierarchy of Controls Workflow.
Part 3: Personal Protective Equipment (PPE) – The Last Line of Defense
While engineering and administrative controls are paramount, PPE is essential for protecting against residual risk and in the event of an accident. The selection of PPE must be deliberate and based on the specific hazards of 7-Hydrazinylquinoline hydrochloride.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with Nitrile or Neoprene gloves. | The hydrazine moiety is known to be absorbed through the skin. Nitrile and neoprene offer good resistance to a broad range of chemicals, including hydrazines.[8][9][10] Double-gloving provides an extra layer of protection against tears and pinholes. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant). | Protects against splashes of solutions or contact with airborne powder. The hydrochloride salt is likely a solid, and weighing can create dust. |
| Face Protection | Face shield, worn over chemical splash goggles. | Required when there is a significant risk of splashing, such as during bulk transfers, preparing concentrated solutions, or during exothermic reactions. Provides a secondary barrier for the entire face. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Given the reactivity of hydrazines, a flame-resistant coat is a prudent additional precaution. |
| Respiratory | Typically not required if all work is done in a fume hood. | The fume hood serves as the primary respiratory protection. A respirator (e.g., N95 for particulates or one with appropriate cartridges for vapors) should only be considered if engineering controls fail or during a large spill cleanup. |
Part 4: Step-by-Step Operational & Disposal Plans
A. Safe Handling Protocol
This protocol outlines the essential steps for safely handling 7-Hydrazinylquinoline hydrochloride powder and preparing solutions.
-
Preparation:
-
Verify the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Don all required PPE: flame-resistant lab coat, chemical splash goggles, face shield, and double nitrile/neoprene gloves.
-
-
Weighing the Compound:
-
Perform all weighing operations on a balance placed inside the fume hood or in a powder containment hood.
-
Handle the container with care to avoid generating dust.
-
Use a dedicated, labeled spatula for this chemical only.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Slowly add the solid 7-Hydrazinylquinoline hydrochloride to the solvent in your flask. Never add solvent to the solid, as this can cause splashing.
-
Keep the sash of the fume hood at the lowest practical height during all manipulations.
-
-
Post-Handling:
-
Decontaminate all surfaces inside the fume hood.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the inner pair of gloves, followed by the face shield and goggles.
-
Wash hands thoroughly with soap and water.[4]
-
Caption: Safe Handling Workflow Diagram.
B. Emergency & Spill Response
Do not attempt to clean up a spill of 7-Hydrazinylquinoline hydrochloride yourself.[4][8]
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain any potential vapors.
-
Report: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.
-
Decontaminate (Personnel): If contact with skin or eyes occurs, flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower or eyewash station and seek immediate medical attention.[8] Remove all contaminated clothing.
C. Waste Disposal Plan
All waste containing 7-Hydrazinylquinoline hydrochloride is considered hazardous waste.[8][11]
-
Solid Waste:
-
All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Hydrazines can react violently with incompatible materials.[5]
-
-
Labeling:
-
The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name: "7-Hydrazinylquinoline hydrochloride". Also, list its known hazards: "Toxic, Irritant, Potential Carcinogen".[4]
-
-
Pickup:
-
Arrange for waste pickup through your institution's EHS department. Do not pour any waste down the drain.
-
By adhering to these rigorous, evidence-based protocols, you are not merely following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Hydrazine - Incident management. (n.d.). GOV.UK. [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. [Link]
-
Chemical Compatibility Guide for Gloves. (n.d.). Skagit County. [Link]
-
Hydrazine. (n.d.). UC Santa Barbara Environmental Health & Safety. [Link]
- Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces. (2006).
-
Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. (1978). Defense Technical Information Center. [Link]
-
Glove selection chart. (2002). Spring Environmental. [Link]
-
Hydrazine Fire Response Lake, MS Waste Management Plan. (2014). Center for Toxicology & Environmental Health. [Link]
-
Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Chemical Resistant Gloves Guide. (n.d.). Oxford University. [Link]
-
Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
How would you dispose of hydrazine monohydrate. (2019). Reddit. [Link]
-
Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. [Link]
-
7-Chloro-4-hydrazinylquinoline. (n.d.). PubChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
